2,6-Dihydroxypyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQTDZQLZTGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547357 | |
| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14533-64-3 | |
| Record name | 1,2-Dihydro-6-hydroxy-2-oxo-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14533-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,6-Dihydroxypyridine-4-carboxamide from Citric Acid and Urea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Dihydroxypyridine-4-carboxamide
This compound, also known as citrazinamide, is a pivotal intermediate in the synthesis of various pharmaceuticals. Its pyridine core is a common scaffold in drug discovery, and its functional groups offer versatile handles for further chemical modifications. Notably, citrazinamide can be converted to citrazinic acid (2,6-dihydroxy-4-carboxypyridine), which is a precursor for the production of isonicotinic acid hydrazide, a compound with established anti-tubercular properties[1]. The synthesis of citrazinamide from readily available and inexpensive starting materials like citric acid and urea presents an economical and scalable route for its production, making it a subject of significant interest in the pharmaceutical and chemical industries.
This guide provides an in-depth exploration of the synthesis of this compound from citric acid and urea, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind process optimization.
Reaction Mechanism and Rationale
The synthesis of this compound from citric acid and urea is a condensation reaction that proceeds through the formation of a pyridine ring. The overall transformation involves the reaction of the carboxylic acid and hydroxyl groups of citric acid with the amine groups of urea.
A proposed reaction mechanism suggests that upon heating, urea decomposes into isocyanic acid and ammonia[2][3]. The highly reactive isocyanic acid and ammonia then react with citric acid in a series of condensation and cyclization steps to form the pyridine ring. The formation of citrazinic acid as an intermediate or a co-product is a key feature of this reaction, which can then be amidated.
The following diagram illustrates a plausible reaction pathway:
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols and Methodologies
Several methods have been developed for the synthesis of citrazinamide from citric acid and urea, each with its own advantages in terms of yield, purity, and scalability. Two prominent methods are the hydrothermal synthesis and the use of a polyhydroxy solvent.
Reactants and Reaction Conditions
The following table summarizes the typical reactants and conditions for the synthesis of this compound.
| Parameter | Hydrothermal Method | Polyhydroxy Solvent Method |
| Citric Acid | 0.6-1.2 g | 192-210 parts |
| Urea | 0.7-1.4 g (often in excess) | 180 parts (initial) + 100 parts (additional) |
| Solvent | Deionized Water (60-80 mL) | Ethylene Glycol or Glycerol (900 parts) |
| Temperature | 160-200 °C[4] | 130-133 °C[1] |
| Reaction Time | 2-6 hours[4] | 4 hours (in total)[1] |
| Work-up | Centrifugation, removal of supernatant, drying of precipitate[4] | Cooling, addition of water, neutralization with acid, filtration[1] |
Detailed Step-by-Step Methodology: Polyhydroxy Solvent Method
This protocol is adapted from a patented procedure that reports good yields and improved process control[1]. The use of a high-boiling, inert polyhydroxy solvent like ethylene glycol provides a stable reaction temperature and prevents the uncontrolled heating that can occur in a solvent-free melt.
Materials:
-
Citric acid monohydrate (or anhydrous)
-
Urea
-
Ethylene glycol
-
Sulfuric acid (or hydrochloric acid), dilute solution
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer and a heating mantle, add 900 parts of ethylene glycol.
-
Add 210 parts of citric acid monohydrate and 180 parts of urea to the ethylene glycol.
-
Heat the mixture to 130 °C and maintain the temperature in the range of 130-133 °C for two hours with continuous stirring.
-
After two hours, add an additional 100 parts of urea to the reaction mixture.
-
Continue heating at 130-133 °C for another two hours.
-
Cool the reaction mass to room temperature.
-
Add 400 parts of water to the cooled mixture to dilute the solvent and facilitate precipitation.
-
Slowly add a dilute solution of sulfuric acid until the mixture reaches a neutral pH (litmus endpoint). A crude precipitate of citrazinamide will form.
-
Separate the precipitate from the solvent by filtration. The filtrate containing ethylene glycol can be saved for potential reuse.
-
Wash the crude citrazinamide with water to remove any remaining solvent and impurities.
-
The resulting crude citrazinamide can be further purified by recrystallization or used directly for the synthesis of citrazinic acid.
Hydrothermal Synthesis: An Alternative Approach
The hydrothermal method offers a more environmentally friendly approach by using water as the solvent. The reaction is carried out in a sealed reactor under elevated temperature and pressure.
Procedure:
-
Dissolve 0.6094-1.2188 g of citric acid and 0.6966-1.3932 g of urea in 60-80 mL of deionized water in a beaker[4].
-
Subject the solution to ultrasonic treatment for 5-10 minutes to ensure uniform mixing.
-
Transfer the mixed solution to a 100 mL reaction kettle (autoclave).
-
Seal the reaction kettle and place it in an oven preheated to 160-200 °C.
-
Maintain the hydrothermal conditions for 2-6 hours.
-
After the reaction is complete, allow the reaction kettle to cool to room temperature.
-
The resulting product is a dark green solution containing a yellow precipitate.
-
Centrifuge the reaction solution at high speed to separate the precipitate.
-
Remove the supernatant liquid.
-
Dry the obtained yellow precipitate to yield the final product, which is a mixture of citrazinamide and citrazinic acid[4].
Workflow and Process Visualization
The following diagram outlines the general workflow for the synthesis of this compound.
Sources
- 1. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]
- 2. Carbon nanodots revised: the thermal citric acid/urea reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]
Spectroscopic Characterization of Citrazinic Acid Tautomers: A Multi-Faceted Approach for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Chameleon-Like Nature of Citrazinic Acid
Citrazinic acid (CZA), systematically known as 2,6-dihydroxyisonicotinic acid, is a heterocyclic compound of significant interest in both materials science and medicinal chemistry. Its prominence has grown substantially with the discovery that CZA and its derivatives are often the molecular fluorophores responsible for the intense blue photoluminescence observed in carbon dots synthesized from citric acid and a nitrogen source.[1][2][3][4] This intrinsic fluorescence, coupled with its structural features, makes it a valuable scaffold in drug design.
However, the chemical behavior and photophysical properties of citrazinic acid are not static. The molecule exists as a mixture of tautomers—structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium is the key to understanding its reactivity, molecular interactions, and spectroscopic signatures. The predominant equilibrium in aqueous solution is between the dihydroxy-pyridine (enol-like) form and the more stable 6-hydroxy-2-pyridone (keto) form.[5][6][7]
This guide provides a comprehensive technical overview of the core spectroscopic techniques used to probe, identify, and quantify the tautomeric forms of citrazinic acid. We will delve into the causality behind experimental choices, provide actionable protocols, and demonstrate how a synergistic approach combining empirical data with computational modeling leads to a definitive characterization. Understanding this tautomerism is not merely an academic exercise; for drug development professionals, it is critical, as different tautomers can exhibit vastly different biological activities and binding affinities.
The Tautomeric Landscape of Citrazinic Acid
The tautomerism of citrazinic acid is primarily governed by a keto-enol equilibrium. While multiple forms can be postulated, computational studies, corroborated by experimental evidence, consistently show that the keto tautomer is the most energetically favorable and, therefore, the most abundant species in aqueous solutions at neutral pH.[5][6][7]
Caption: The primary keto-enol tautomeric equilibrium of citrazinic acid.
This equilibrium is not fixed; it is highly sensitive to the surrounding chemical environment. A thorough characterization, therefore, requires probing the system under various conditions:
-
Effect of pH: In strongly acidic solutions (e.g., pH 1), protonation of the CZA molecule occurs, leading to significant changes in its optical properties, including luminescence quenching.[1][8] Conversely, in strongly alkaline environments (e.g., pH 14), deprotonation of the carboxylic acid and hydroxyl groups creates anionic species, again shifting the equilibrium.[1][7][9]
-
Effect of Concentration: Citrazinic acid exhibits a strong tendency to self-associate and form aggregates, particularly dimers, at higher concentrations.[1][5][6] These aggregation events are spectroscopically distinct from the monomeric tautomerism and are crucial to identify and account for.
-
Effect of Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another, thereby shifting the equilibrium.[10][11][12] While water is the most common solvent studied, characterization in organic solvents can provide additional mechanistic insights.
A Multi-Spectroscopic Toolkit for Tautomer Elucidation
UV-Visible (UV-Vis) Absorption Spectroscopy
Causality & Principle: UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The energy of these transitions is directly related to the molecule's electronic structure. Since tautomers differ in their arrangement of atoms and π-electron systems, they exhibit distinct absorption spectra. This technique is a rapid and powerful first-pass method to observe the tautomeric equilibrium and its response to environmental changes.
Experimental Protocol: pH-Dependent Analysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of high-purity citrazinic acid (≥97%) in Milli-Q water.[1][6] Sonicate briefly to ensure complete dissolution.
-
Sample Preparation: Create a series of dilutions in volumetric flasks to achieve the desired final concentration (e.g., 10 mg/L). For pH studies, use H₂SO₄ to adjust to acidic pH (e.g., 1) and NaOH to adjust to basic pH (e.g., 14).[1] Prepare a neutral sample in water for reference.
-
Instrument Setup: Use a dual-beam spectrophotometer (e.g., Nicolet Evolution 300).[1] Set the scan range from 200 to 600 nm. Use 1 cm path length quartz cuvettes.
-
Measurement: Blank the instrument with the respective solvent (water, acidic solution, or basic solution). Measure the absorbance spectra of all prepared CZA solutions.
-
Data Analysis: Identify the absorption maxima (λmax) for each condition. Note any hypsochromic (blue) or bathochromic (red) shifts.
Data Interpretation:
-
In Neutral Water: The spectrum is typically characterized by two main bands: a high-energy π→π* transition around 235 nm and a lower-energy n→π* transition around 344 nm, corresponding to the stable keto tautomer.[5]
-
In Acidic Solution (pH 1): A pronounced hypsochromic (blue) shift of the 344 nm band is observed.[1] This is attributed to the protonation of the molecule, which alters the electronic structure and increases the energy gap for the n→π* transition.
-
In Basic Solution (pH 14): Deprotonation can lead to a red shift of the higher-energy π→π* band.[1]
-
At High Concentration: The emergence of a new, red-shifted absorption band is indicative of the formation of J-type aggregates (dimers).[5][6]
Table 1: Typical UV-Vis Absorption Maxima for Citrazinic Acid Species
| Species/Condition | λmax 1 (π→π) | λmax 2 (n→π) | Reference(s) |
| Monomer (Keto form) in Water | ~235 nm | ~344 nm | [5] |
| Protonated (pH 1) | Blue-shifted | Blue-shifted | [1] |
| Deprotonated (pH 14) | Red-shifted | No significant change | [1] |
| J-type Dimer/Aggregate | - | Red-shifted from monomer | [5][6] |
Fluorescence Spectroscopy
Causality & Principle: Fluorescence is the emission of light from a molecule after it has absorbed light. The emission properties (wavelength, intensity, and lifetime) are extremely sensitive to the molecular structure and its immediate environment. This makes it an ideal technique for detecting different emitting species, such as tautomers and aggregates, even when they are in low abundance.
Caption: The iterative cycle of experiment and computation for robust analysis.
-
Predicting Tautomer Stability: Density Functional Theory (DFT) is widely used to calculate the ground-state energies of different CZA tautomers. These calculations consistently predict that the keto form is more stable in a simulated aqueous environment, aligning perfectly with experimental observations. [7][13]* Simulating Spectra: DFT can accurately simulate UV-Vis, NMR, and vibrational spectra for each potential tautomer. [7][8][13]By comparing these simulated spectra to the experimental ones, researchers can confidently assign the observed signals to a specific tautomeric structure. This is particularly vital for deconvoluting complex spectra where multiple species may be present.
Conclusion and Outlook
The spectroscopic characterization of citrazinic acid tautomers is a quintessential example of modern analytical chemistry, requiring a sophisticated, multi-technique approach. The evidence overwhelmingly points to the predominance of the 6-hydroxy-2-pyridone (keto) tautomer in aqueous solution, a dynamic structure whose properties are exquisitely sensitive to pH, concentration, and solvent environment.
-
UV-Vis and Fluorescence spectroscopy are the workhorses for observing the electronic consequences of tautomerism and aggregation in response to environmental triggers.
-
NMR spectroscopy provides the definitive, high-resolution structural proof of the dominant tautomer and its transformation pathways.
-
Vibrational spectroscopies (IR and Raman) offer clear functional group fingerprints that distinguish between keto and enol forms.
-
Computational chemistry acts as the theoretical backbone, validating experimental findings and guiding the interpretation of complex data.
For researchers in drug development, this detailed understanding is paramount. The specific tautomer present in a physiological environment will dictate the molecule's shape, hydrogen bonding potential, and overall pharmacokinetics. A failure to characterize this fundamental property can lead to misinterpreted structure-activity relationships and unforeseen development challenges. As the applications of citrazinic acid and its derivatives continue to expand, the robust analytical strategies outlined in this guide will remain essential for harnessing their full potential.
References
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Mura, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega. Available at: [Link]
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Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. The Journal of Physical Chemistry A. Available at: [Link]
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Request PDF. (n.d.). Modulating the Optical Properties of Citrazinic Acid through the Monomer-To-dimer Transformation. ResearchGate. Available at: [Link]
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Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. IRIS UniSS. Available at: [Link]
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Carbonaro, C. M., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. MDPI. Available at: [Link]
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Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. ACS Publications. Available at: [Link]
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Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. Figshare. Available at: [Link]
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Mura, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ResearchGate. Available at: [Link]
-
Carbonaro, C. M., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. ResearchGate. Available at: [Link]
-
Atchison, J., et al. (2022). Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Nature Communications. Available at: [Link]
-
Carbonaro, C. M., et al. (2021). Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. ACS Publications. Available at: [Link]
- CN108164458B - Synthetic method of citrazinic acid. Google Patents.
-
Carbonaro, C. M., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots. UniCA IRIS. Available at: [Link]
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Preparation of Citrazinic Acid. Sciencemadness.org. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. Available at: [Link]
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A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. scielo.br. Available at: [Link]
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Density functional theory (DFT) studi. JOCPR. Available at: [Link]
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Antonov, L., et al. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to 2,6-Dihydroxyisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2,6-Dihydroxyisonicotinic acid, also widely known as citrazinic acid, is a heterocyclic organic compound with a dihydropyridine core.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its synthesis and purification, and an exploration of its significance as a versatile building block in the field of drug development and materials science. The unique structural features of 2,6-dihydroxyisonicotinic acid, including its tautomeric nature and potential for hydrogen bonding, contribute to its interesting chemical reactivity and make it a valuable precursor for a range of functional molecules.[2]
Physicochemical Properties
2,6-Dihydroxyisonicotinic acid is typically a yellow to beige or slightly brown powder.[3][4] It is stable under normal laboratory conditions.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2,6-Dihydroxyisonicotinic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₄ | [3] |
| Molecular Weight | 155.11 g/mol | [3][5][6] |
| CAS Registry Number | 99-11-6 | [6] |
| Appearance | Yellow to beige or slightly brown powder | [3][4][7] |
| Melting Point | >300 °C (decomposes) | [1][6][7][8] |
| Solubility | Very soluble in water[3], practically insoluble in water[7][9], slightly soluble in methanol and DMSO[1]. Soluble in alkaline or carbonate solutions.[7][10] | |
| pKa | 2.14[3], 2.54±0.20 (Predicted)[7][10] | |
| Density | 1 g/cm³[3], 0.65 g/cm³[7][9] |
Note on Solubility and Density: Discrepancies in reported solubility and density values may be attributed to different experimental conditions, purity of the sample, and the tautomeric form present.
Spectral Data
The structural characterization of 2,6-dihydroxyisonicotinic acid is well-documented through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is available and provides information on the functional groups present in the molecule.[11][12]
-
Mass Spectrometry: Mass spectral data (electron ionization) is also available for this compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data have been reported, which are crucial for confirming the chemical structure.[5][14]
Chemical Structure and Tautomerism
2,6-Dihydroxyisonicotinic acid can exist in multiple tautomeric forms, which influences its chemical behavior and physical properties. The equilibrium between these forms can be affected by the solvent and pH.
Caption: Tautomeric forms of 2,6-dihydroxyisonicotinic acid.
Synthesis and Purification
A common and efficient method for the synthesis of 2,6-dihydroxyisonicotinic acid involves the hydrothermal reaction of citric acid and urea.[7][10]
Experimental Protocol: Synthesis from Citric Acid and Urea
This protocol is based on a method with a reported yield of 85.18%.[7][10]
Materials:
-
Citric acid
-
Urea
-
Deionized water
-
98% Sulfuric acid
Procedure:
-
Dissolve 1.2188 g (0.0058 mol) of citric acid and 1.3932 g (0.0231 mol) of urea in 60 ml of deionized water.
-
Ultrasonicate the mixture for 10 minutes to ensure complete dissolution and mixing.
-
Transfer the solution to a suitable reaction vessel and place it in a preheated oven at 185 °C.
-
Maintain the hydrothermal reaction conditions for 2 hours.
-
After the reaction is complete, allow the vessel to cool naturally to room temperature. A dark green solution should be obtained.
-
Place the solution in a constant temperature water bath at 60 °C.
-
Slowly add 98% sulfuric acid dropwise under magnetic stirring to adjust the pH of the solution to 2-3.
-
A significant amount of yellow solid will precipitate.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Discard the supernatant and wash the precipitate with deionized water several times.
-
Dry the resulting yellow precipitate in an oven at 60 °C to obtain citrazinic acid.[7][10]
Caption: Workflow for the synthesis of 2,6-dihydroxyisonicotinic acid.
Purification
For obtaining high-purity 2,6-dihydroxyisonicotinic acid, a precipitation method is effective. The compound is soluble in alkaline solutions and can be precipitated by the addition of a dilute acid, such as hydrochloric acid.[7][10] The resulting solid should be washed and dried under vacuum over a desiccant like phosphorus pentoxide.[7][10]
Reactivity and Applications in Drug Development
2,6-Dihydroxyisonicotinic acid is a valuable starting material for the synthesis of various heterocyclic compounds. Its functional groups (two hydroxyl groups and a carboxylic acid) provide multiple sites for chemical modification.
Key Reactions
-
Halogenation: It can be converted to 2,6-dichloroisonicotinic acid using reagents like phosphorus oxychloride.[15] This dichloro derivative is a key intermediate in the synthesis of more complex molecules.
-
Esterification: The carboxylic acid group can be esterified. The ethyl ester has been reported with a melting point of 232 °C.[7][10]
-
Synthesis of Fused Heterocycles: It has been used as a precursor for the synthesis of pyrimidinone and oxazinone derivatives, some of which have shown antimicrobial activity.[6]
Role in Drug Discovery
While 2,6-dihydroxyisonicotinic acid itself is not a prominent therapeutic agent, its derivatives are of significant interest in medicinal chemistry. The isonicotinic acid scaffold is a well-established pharmacophore, most famously as the basis for the anti-tuberculosis drug isoniazid.[16][17]
Derivatives of isonicotinic acid have demonstrated a wide range of biological activities, including:
-
Antimicrobial Activity: As mentioned, derivatives have been synthesized and tested for their antibacterial properties.[6][17][18]
-
Anti-inflammatory Activity: The isonicotinic acid moiety is present in compounds with anti-inflammatory effects.[16]
-
Antitubercular Activity: The core structure is crucial in the development of new anti-tuberculosis drug candidates.[16] For instance, derivatives of the related 2,3,6-trimethoxyisonicotinaldehyde have shown potent activity against Mycobacterium tuberculosis.[16]
The ability to functionalize the pyridine ring and the carboxylic acid group of 2,6-dihydroxyisonicotinic acid allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
Safety and Handling
2,6-Dihydroxyisonicotinic acid is classified as an irritant.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Handling Precautions:
-
Use in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[6]
-
Avoid breathing dust.[4]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a cool, dry place in a tightly sealed container.[3][7][9]
-
Recommended storage temperature is below 30°C[9] or between 2-8°C under an inert atmosphere.[7][10]
Conclusion
2,6-Dihydroxyisonicotinic acid is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse range of functional molecules. For researchers and professionals in drug development, the isonicotinic acid scaffold, readily accessible from this precursor, continues to be a promising platform for the discovery of novel therapeutic agents.
References
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2,6-Dihydroxyisonicotinic acid. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link][11]
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2,6-Dihydroxyisonicotinic acid IR Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link][12]
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Citrazinic acid, 98%. (n.d.). Ottokemi. Retrieved January 14, 2026, from [Link][8]
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Citrazinic Acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link][5]
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Cas 99-11-6,Citrazinic acid. (n.d.). LookChem. Retrieved January 14, 2026, from [Link][9]
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Citrazinic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link][1]
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Fischer, G. (2023). The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid). Advances in Heterocyclic Chemistry. [Link][2]
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Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 967-976. [Link][17]
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Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link][14]
-
Paruch, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3195. [Link][18]
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Citrazinic acid. (n.d.). CAS Common Chemistry. Retrieved January 14, 2026, from [Link][19]
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Solubility and stability of citrazinic acid in different solvents
An In-depth Technical Guide to the Solubility and Stability of Citrazinic Acid
Introduction: The Versatile Role of Citrazinic Acid
Citrazinic acid (CZA), chemically known as 2,6-dihydroxyisonicotinic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₄.[1] It typically presents as a bright yellow to off-white crystalline powder.[2] While historically used as an intermediate in the synthesis of pharmaceuticals and dyes, its unique chemical properties have propelled it into advanced applications.[2][3][4] Today, CZA is a critical component in the synthesis of carbon nanodots (CNDs), where it contributes significantly to their fluorescent properties.[5] Its intrinsic fluorescence also makes it valuable as a standalone fluorescent probe in analytical and biological imaging studies.[5]
For researchers and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility dictates bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways. This guide provides a detailed examination of the solubility and stability profiles of citrazinic acid, grounded in established scientific principles and supported by detailed experimental protocols.
Part 1: The Solubility Profile of Citrazinic Acid
The solubility of citrazinic acid is a complex interplay of its molecular structure, the solvent environment, and pH. Its pyridine ring is substituted with two hydroxyl groups and one carboxylic acid group, which govern its interactions.[1]
Theoretical Framework: Why It Behaves The Way It Does
-
Influence of Functional Groups and pKa: The presence of both acidic (carboxylic acid, pKa₁ ≈ 3.8) and weakly acidic phenolic hydroxyl groups makes CZA's solubility highly pH-dependent.[6] In neutral water, the molecule is largely in its non-ionized form, which has limited ability to form hydrogen bonds with water, resulting in poor solubility.[2][7][8] However, in alkaline solutions, the carboxylic and hydroxyl groups are deprotonated, forming anionic species (salts) that are significantly more polar and readily dissolve.[1][2][7] This is the fundamental reason for its high solubility in basic solutions like sodium hydroxide or ammonia water.[7]
-
Tautomerism and Aggregation: Citrazinic acid exists as multiple tautomers, primarily keto-enol forms, which can influence its physical properties.[7][8][9] Furthermore, CZA has a strong tendency to self-associate and form dimers or larger aggregates in solution, particularly at higher concentrations.[9][10] This aggregation can affect solubility measurements and is a critical factor in its optical properties.[10]
Qualitative and Quantitative Solubility Data
The solubility of citrazinic acid is generally low in neutral aqueous and organic solvents but high in alkaline media.
| Solvent Class | Specific Solvent | Solubility Description | Reference(s) |
| Aqueous | Water (cold/room temp) | Practically Insoluble / Sparingly Soluble | [2][7][8] |
| Hot Hydrochloric Acid | Slightly Soluble | [2] | |
| Alkaline Solutions (NaOH, Na₂CO₃, Ammonia Water) | Soluble / Readily Soluble | [1][2][7] | |
| Organic | Ethanol, Methanol | Sparingly Soluble / Very Sparingly Soluble | [1][7] |
| d6-DMSO | Sparingly Soluble | [7] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of citrazinic acid.
Causality & Rationale: This method is designed to ensure that the solvent is fully saturated with the compound, reaching a true thermodynamic equilibrium. This prevents the underestimation of solubility that can occur with shorter incubation times.
Methodology:
-
Preparation: Add an excess amount of citrazinic acid powder to a series of glass vials, each containing a known volume of the selected solvent (e.g., water, pH 7.4 buffer, 0.1 M NaOH). The excess solid is crucial to ensure saturation is reached and maintained.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant.
-
Trustworthiness Check: It is critical not to disturb the solid pellet during this step. Using a filtered syringe tip can provide an extra layer of protection against transferring particulate matter.
-
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of citrazinic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Part 2: The Stability Profile of Citrazinic Acid
Stability testing is essential for determining a compound's shelf-life and identifying potential degradation products. Forced degradation (or stress testing) is a systematic way to accelerate this process under controlled, harsh conditions.[11]
Factors Affecting Citrazinic Acid Stability
-
pH-Dependent Stability & Hydrolysis: Citrazinic acid is unstable in aqueous solutions and can undergo hydrolysis. Its stability is highly dependent on pH. At extreme acidic (pH 1) or basic (pH 14) conditions, the molecule undergoes protonation or deprotonation, respectively.[9][12] These changes can lead to the formation of different tautomers and aggregates, causing significant shifts in its optical properties and promoting degradation.[9][12][13] For instance, under strongly acidic conditions, its characteristic fluorescence is quenched.[9]
-
Thermal Stability: In its solid, crystalline powder form, citrazinic acid exhibits remarkable thermal stability, with a melting and decomposition point reported to be above 300°C.[1][2] This suggests that thermal degradation is not a primary concern for the solid drug substance under normal storage conditions. However, thermal decomposition can be induced at very high temperatures, as used in the synthesis of carbon nanodots.[14]
-
Photostability: The compound is known to gradually darken when exposed to light or open air, indicating a sensitivity to photodegradation.[2] Therefore, protection from light is a critical storage requirement.
Visualizing Key Processes
Caption: Figure 1: Effect of pH on Citrazinic Acid Ionization.
Caption: Figure 2: Workflow for a Forced Degradation Study.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of citrazinic acid under various stress conditions as recommended by ICH guidelines.[15]
Causality & Rationale: The goal of this study is to intentionally degrade the molecule to identify likely degradation products, understand its degradation pathways, and demonstrate the specificity of the analytical method used for stability testing.[11] The conditions are purposefully more severe than long-term storage to accelerate decomposition.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of citrazinic acid in a suitable solvent (e.g., a mixture of methanol and water).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Store a parallel "untreated control" sample, protected from light at 2-8°C.
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid. Keep one vial at room temperature and another in a water bath at ~60°C for several hours.
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide. Test at room temperature and ~60°C for a set period.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide. Store at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Heat a vial of the stock solution at ~80°C.
-
Solid State: Place citrazinic acid powder in an oven at ~80°C.
-
-
Photodegradation: Expose the stock solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
-
Sample Collection & Quenching: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples to halt the degradation reaction.
-
Analysis:
-
Trustworthiness Check: Use a validated stability-indicating HPLC method. This method must be able to resolve the intact citrazinic acid peak from all potential degradation product peaks, ensuring accurate quantification of the parent compound and detection of impurities.
-
Analyze all samples, including the time-zero and untreated controls.
-
-
Data Evaluation:
-
Calculate the percentage of citrazinic acid remaining in each sample compared to the untreated control.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
Characterize the degradation profile to determine the primary degradation pathways (e.g., "Citrazinic acid is most susceptible to degradation under oxidative conditions").
-
Conclusion
Citrazinic acid is a molecule of significant scientific interest, but its utility is intrinsically linked to its physicochemical properties. Its solubility is poor in neutral solvents but is dramatically enhanced in alkaline conditions due to the deprotonation of its acidic functional groups. This behavior is a key consideration for any formulation or reaction conducted in an aqueous environment.
The stability profile indicates that while the solid form is highly stable against heat, the molecule in solution is susceptible to degradation by hydrolysis and oxidation. Its noted photosensitivity necessitates storage in light-protected containers. The methodologies provided in this guide offer a robust framework for researchers to quantify these properties, enabling the development of stable formulations, the prediction of behavior in various matrices, and the confident application of citrazinic acid in fields ranging from drug delivery to materials science.
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Probing the Quantum Realm: A Practical Guide to the Computational Electronic Structure of Citrazinic Acid
An In-Depth Technical Guide
Foreword: Beyond the Benchtop—Computation as a Predictive Tool
In modern molecular research, particularly within drug development and materials science, our understanding is no longer confined to the physical laboratory. The synergy between experimental observation and high-fidelity computational modeling has become a cornerstone of accelerated discovery. Citrazinic acid (CZA), a seemingly simple heterocyclic compound, exemplifies this principle. Its importance as a key fluorophore in carbon nanodots and its inherent structural complexities, such as tautomerism and aggregation, make it a fascinating subject for both experimental and theoretical investigation.[1][2][3][4]
This guide is designed for researchers, computational chemists, and drug development professionals who seek to leverage quantum chemical calculations to unravel the electronic intricacies of molecules like citrazinic acid. We will move beyond a simple recitation of steps, delving into the causality behind methodological choices—the "why" that transforms a novice user into an expert modeler. Our focus will be on applying Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), the workhorses of modern computational chemistry, to predict and understand the structure, stability, and spectroscopic properties of citrazinic acid.
Part 1: The Theoretical Bedrock—Choosing the Right Tools
Before embarking on any calculation, a firm grasp of the underlying theory is paramount. This ensures that the chosen methods are appropriate for the chemical questions being asked, a critical aspect of producing reliable and defensible results.
Density Functional Theory (DFT): The Foundation for Ground-State Properties
DFT has become the most widely used quantum chemical method for good reason. It offers a remarkable balance of computational efficiency and accuracy for medium-to-large molecules. Instead of tackling the complex many-electron wavefunction directly, DFT focuses on the electron density, a simpler, three-dimensional quantity.
The key choice in a DFT calculation is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. For organic molecules like citrazinic acid, hybrid functionals are often the preferred choice.
-
Why Hybrid Functionals? Functionals like the ubiquitous B3LYP or the more modern range-separated hybrid ωB97XD incorporate a portion of exact Hartree-Fock exchange.[1][5] This is crucial for mitigating the self-interaction error inherent in simpler functionals, leading to more accurate descriptions of molecular geometries, charge distributions, and reaction energetics. The ωB97XD functional is particularly adept at describing non-covalent interactions, which becomes important when studying potential CZA dimers and aggregates.[5]
Basis Sets: The Language of Molecular Orbitals
A basis set is the set of mathematical functions used to construct the molecular orbitals.[6][7] The choice of basis set directly impacts the accuracy and cost of a calculation. A larger, more flexible basis set provides a more accurate description but at a significantly higher computational expense.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)) : This nomenclature provides a concise description of the basis set's composition.[6]
-
6-311G : A "split-valence" basis set where core electrons are described by one function (a contraction of 6 Gaussians) and valence electrons are described with more flexibility by three functions (contractions of 3, 1, and 1 Gaussians).[8] This allows the model to better describe the distortion of electron clouds upon bond formation.
-
+ + : These symbols indicate the addition of diffuse functions on heavy atoms (first +) and hydrogen atoms (second +). Diffuse functions are spatially extended and are critical for accurately describing systems with lone pairs, anions, or weak non-covalent interactions—all relevant to citrazinic acid.
-
(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms and the 'p' adds p-type orbitals to hydrogens. These functions allow the model to describe non-spherical electron distributions, such as those in pi systems and strained rings, which is essential for an accurate geometry.[8]
-
For citrazinic acid, a basis set like 6-311++G(d,p) represents a robust choice, providing high accuracy for both geometry and electronic properties, as validated in multiple studies.[1][4][5]
Time-Dependent DFT (TD-DFT): Illuminating Excited States
To understand the color and fluorescence of a molecule, we must probe its electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of these states, providing direct predictions of UV-Visible absorption spectra.[5] It calculates the vertical excitation energies—the energy required to promote an electron from an occupied to an unoccupied molecular orbital without allowing the molecular geometry to relax. These energies, along with their corresponding oscillator strengths (a measure of the transition probability), can be used to simulate a theoretical spectrum.[2][9]
Solvation Effects: From Gas Phase to Reality
Calculations performed in a vacuum ("gas phase") are a useful theoretical starting point, but molecules in the lab are almost always in solution. The solvent can significantly influence molecular geometry, stability, and electronic properties. The Polarizable Continuum Model (PCM) is an efficient and popular method to account for these effects.[10] PCM models the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field, providing a more realistic computational environment.
Part 2: The Computational Workflow—A Self-Validating Protocol
This section provides a step-by-step protocol for investigating the electronic structure of citrazinic acid. Each step is designed to build upon the last, ensuring a logical and verifiable workflow. We will use the common example of distinguishing between the keto and enol tautomers of CZA.
Experimental Protocol: Quantum Chemical Analysis of Citrazinic Acid
Objective: To determine the most stable tautomer of citrazinic acid in an aqueous environment and to predict its UV-Vis absorption spectrum.
-
Construct Tautomers : Build the 3D structures of the relevant citrazinic acid tautomers (e.g., the keto and at least one enol form) using a molecular editor like GaussView or Avogadro.
-
Pre-optimization : Perform a quick molecular mechanics minimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This step is crucial for preventing abnormally high forces at the start of the more expensive quantum mechanical calculation.
Causality Check: Why consider tautomers? Many heterocyclic molecules like CZA can exist in different isomeric forms that can interconvert.[3][9] These tautomers can have vastly different stabilities and spectroscopic properties. Ignoring relevant tautomers can lead to an incomplete or incorrect interpretation of experimental data. Computational studies have shown the keto form to be the most stable in water.[9][11]
-
Input File Creation : For each tautomer, create an input file for your quantum chemistry software (e.g., Gaussian[12][13], Q-Chem[14], GAMESS[15]).
-
Keyword Specification :
-
Method : B3LYP/6-311++G(d,p) or wB97XD/6-311++G(d,p)
-
Job Type : Opt Freq (This keyword instructs the software to perform a geometry optimization followed by a frequency calculation).
-
Solvation : SCRF=(PCM, Solvent=Water) (This specifies the Polarizable Continuum Model for an aqueous solution).
-
-
Execution : Run the calculation.
-
Validation : After the calculation completes, verify its success.
-
Convergence : Confirm that the optimization procedure converged successfully.
-
Frequency Analysis : Check the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable structure.[5]
-
-
Tautomer Stability : Compare the final electronic energies (including zero-point vibrational energy corrections) of all successfully optimized tautomers. The structure with the lowest energy is the most stable.
-
Molecular Orbital (MO) Analysis : Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16] The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.[1][2] A smaller gap generally suggests the molecule is more easily excited.
-
Electrostatic Potential (ESP) Map : Generate and visualize the ESP map.[5] This map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Input File Creation : Using the optimized geometry of the most stable tautomer from Step 2, create a new input file.
-
Keyword Specification :
-
Method : Use the same functional and basis set as the optimization (e.g., B3LYP/6-311++G(d,p)).
-
Job Type : TD(NStates=10) (This requests a TD-DFT calculation for the first 10 excited states).
-
Solvation : SCRF=(PCM, Solvent=Water)
-
-
Execution : Run the calculation.
-
Analysis :
-
Extract the calculated excitation energies (typically given in eV and nm) and their corresponding oscillator strengths (f).
-
Identify the transitions with the largest oscillator strengths, as these will correspond to the most intense peaks in the absorption spectrum.
-
Examine the MO contributions for these key transitions to classify them (e.g., n→π* or π→π*).[11]
-
Part 3: Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and communication.
Data Tables
Table 1: Relative Stability of Citrazinic Acid Tautomers in Water (Sample Data)
| Tautomer | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Keto Form | 0.00 | 0 |
| Enol Form 1 | +5.78 | 0 |
| Enol Form 2 | +8.21 | 0 |
This table clearly shows the keto form is the predicted ground state structure.
Table 2: Key Electronic Properties of Keto-Citrazinic Acid (Sample Data)
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.65 |
Table 3: Calculated Vertical Excitations (TD-DFT) for Keto-Citrazinic Acid (Sample Data)
| State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| S1 | 350 | 0.452 | HOMO -> LUMO | n→π |
| S2 | 235 | 0.781 | HOMO-1 -> LUMO | π→π |
| S3 | 210 | 0.015 | HOMO -> LUMO+1 | n→π* |
This data predicts strong absorption peaks around 350 nm and 235 nm, consistent with experimental observations.[11]
Visualization with Graphviz
Diagrams are invaluable for illustrating complex workflows and concepts.
Caption: Quantum chemical workflow for citrazinic acid analysis.
Caption: Relationship between ground and excited state calculations.
Caption: Frontier Molecular Orbitals (HOMO & LUMO).
Conclusion: From Data to Insight
This guide has outlined a robust, self-validating framework for the quantum chemical investigation of citrazinic acid's electronic structure. By systematically applying DFT and TD-DFT, researchers can reliably determine the most stable tautomeric forms, analyze frontier molecular orbitals, and predict spectroscopic properties with high accuracy. This computational insight is not merely an academic exercise; it provides a predictive lens that can guide experimental efforts, explain observed phenomena, and accelerate the rational design of new molecules for applications ranging from bioimaging to advanced materials. The synergy of rigorous computation and empirical validation is the future of molecular science.
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An In-depth Technical Guide to the Discovery and Synthesis of Citrazinic Acid
Abstract
Citrazinic acid (2,6-dihydroxyisonicotinic acid), a structurally simple yet chemically versatile pyridine derivative, has traversed a remarkable path from its initial discovery in the late 19th century to its current status as a pivotal building block in pharmaceuticals, materials science, and analytical chemistry.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the historical context of its discovery and the evolution of its synthetic methodologies. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer detailed experimental protocols, and present a comparative analysis of various methods to inform practical laboratory applications.
Discovery and Historical Context: From Citric Acid to a Heterocyclic Core
Citrazinic acid (IUPAC Name: 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid) first entered the scientific record in the late 19th century, an era of foundational discoveries in organic chemistry.[3] Its genesis is directly linked to the study of citric acid, a fact immortalized in its common name.
Early synthetic attempts were characterized by harsh reaction conditions and low yields.[4] For instance, historic methods involved heating methyl citrate with ammonia or creating a melt of citric acid and urea.[4] These processes were difficult to control, especially on a larger scale, often resulting in inconsistent yields of 20% or less due to localized overheating and complex side reactions.[4] Another cumbersome, multi-step approach involved esterifying citric acid, converting the ester to the triamide, and subsequently treating the triamide with 70-75% sulfuric acid.[5] These early explorations, while inefficient by modern standards, were crucial in elucidating the compound's stable heterocyclic structure and hinting at its synthetic accessibility from simple, readily available precursors.
The Cornerstone of Synthesis: The Guareschi-Thorpe Condensation
The most significant and enduring breakthrough in citrazinic acid synthesis came with the application of the Guareschi-Thorpe condensation . This reaction, foundational for the synthesis of 2-pyridones, involves the condensation of a β-ketoester (or a 1,3-dicarbonyl compound) with cyanoacetamide in the presence of a base.[6][7] This approach offered a more direct and higher-yielding pathway to the pyridone core structure.
The classic and most widely adopted variant for citrazinic acid involves the reaction between diethyl acetonedicarboxylate (also known as diethyl 1,3-acetonedicarboxylate) and cyanoacetamide .
Reaction Mechanism and Rationale
The Guareschi-Thorpe condensation proceeds through a series of well-understood steps, the causality of which is key to optimizing the reaction:
-
Deprotonation: The reaction is initiated by a base (e.g., an alkali hydroxide or piperidine) that deprotonates the active methylene group of cyanoacetamide, forming a highly nucleophilic carbanion.[8] Cyanoacetamide is an ideal synthon for this reaction due to the electron-withdrawing nature of both the cyano and amide groups, which increases the acidity of the α-protons.[9]
-
Knoevenagel Condensation: The cyanoacetamide carbanion attacks one of the electrophilic carbonyl carbons of diethyl acetonedicarboxylate. This is a classic Knoevenagel condensation, which after dehydration, forms a carbon-carbon double bond.
-
Intramolecular Cyclization (Michael Addition): The amide nitrogen, now positioned favorably, acts as an intramolecular nucleophile, attacking the second ester carbonyl group in a Michael-type addition. This step is crucial for the formation of the six-membered heterocyclic ring.
-
Tautomerization and Saponification: The initial cyclized product undergoes tautomerization to form the more stable 2,6-dihydroxypyridine ring system. The ethyl ester group is subsequently saponified (hydrolyzed) under the basic reaction conditions.
-
Acidification: The final step involves the careful acidification of the reaction mixture. This protonates the carboxylate salt, causing the final citrazinic acid product to precipitate out of the aqueous solution, owing to its poor solubility in acidic water.[10]
Caption: Key stages of the Guareschi-Thorpe synthesis of citrazinic acid.
Modern Synthetic Methodologies and Improvements
While the Guareschi-Thorpe reaction remains a staple, modern chemistry has introduced several refinements and alternative approaches aimed at improving yield, reducing reaction times, and employing more environmentally benign conditions.
Synthesis from Citric Acid and Urea
A prevalent industrial method involves the direct reaction of citric acid and urea at elevated temperatures (typically 145-180°C).[10][11] This method is economically attractive due to the low cost of the starting materials. The reaction proceeds through the formation of citrazinamide as an intermediate, which is then hydrolyzed in situ or in a subsequent step with a strong base (like NaOH) to yield the citrazinate salt.[4][11] Final acidification precipitates the product.
-
Causality: Using a high-boiling point, polyhydroxy solvent like ethylene glycol or glycerol can significantly improve yields (doubling them in some cases) by ensuring uniform heat distribution and preventing the localized overheating that plagued earlier melt-based methods.[4]
-
Trustworthiness: This method's reliability is enhanced by careful temperature control and, in some patented procedures, the incremental addition of urea to maintain an optimal concentration throughout the reaction.[4]
Hydrothermal Synthesis
A greener alternative is the hydrothermal reaction of citric acid and urea in deionized water.[12] This method involves heating the aqueous solution in a sealed autoclave reactor at temperatures between 160-200°C. This process avoids organic solvents and can produce high-purity citrazinic acid with yields reported between 70-85%.[12] The product is conveniently isolated by high-speed centrifugation after the reaction vessel has cooled.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been applied to the Guareschi-Thorpe condensation to dramatically reduce reaction times from hours to minutes. The rapid and uniform heating provided by microwave irradiation accelerates the rate of reaction, often leading to improved yields and cleaner product formation compared to conventional heating methods.[13]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as scale, available equipment, cost considerations, and desired purity.
| Synthesis Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Guareschi-Thorpe | Diethyl acetonedicarboxylate, Cyanoacetamide | Basic catalyst (e.g., NaOH, Piperidine), Aqueous/Alcoholic solvent, Reflux | Reliable, well-understood mechanism, good yields | Requires synthesis of diethyl acetonedicarboxylate |
| Citric Acid/Urea Melt | Citric Acid, Urea | Thermal (145-180°C), optional solvent (e.g., glycerol) | Very low-cost starting materials, suitable for large scale | Can be difficult to control temperature, lower yields without solvent |
| Hydrothermal | Citric Acid, Urea | Deionized water, Autoclave (160-200°C) | Environmentally friendly ("green"), high purity and yield | Requires specialized high-pressure equipment |
| Microwave-Assisted | Diethyl acetonedicarboxylate, Cyanoacetamide | Microwave irradiation, polar solvent | Extremely fast reaction times, often improved yields | Requires a microwave reactor, scalability can be a concern |
Detailed Experimental Protocol: Guareschi-Thorpe Synthesis
This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of citrazinic acid.
Materials:
-
Diethyl acetonedicarboxylate
-
Cyanoacetamide
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide (e.g., 10g) in a mixture of ethanol (e.g., 100 mL) and water (e.g., 100 mL).
-
Addition of Reagents: To this basic solution, add cyanoacetamide (1.0 equivalent) and diethyl acetonedicarboxylate (1.0 equivalent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Saponification & Cooling: After the initial condensation, ensure complete saponification of all ester groups by maintaining the reflux in the basic solution. Once complete, cool the reaction mixture to room temperature, and then further in an ice bath.
-
Precipitation: Slowly and carefully add concentrated HCl to the cooled solution with stirring. The pH should be adjusted to approximately 2-3. Citrazinic acid will precipitate as a light yellow or off-white solid.[11]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to remove any unreacted organic starting materials.
-
Drying: Dry the purified citrazinic acid in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight. The final product typically has a melting point above 300°C, often showing decomposition.[3][10]
Caption: Experimental workflow for the synthesis of citrazinic acid.
Conclusion and Future Outlook
From its discovery as a derivative of citric acid to the robust and versatile synthetic platforms available today, the history of citrazinic acid synthesis mirrors the advancement of organic chemistry itself. The classic Guareschi-Thorpe condensation provides a reliable and high-yielding laboratory method, while modern adaptations using inexpensive feedstocks like citric acid and urea, or green technologies like hydrothermal and microwave synthesis, offer scalable and environmentally conscious alternatives. For researchers and drug development professionals, a thorough understanding of these synthetic routes, their underlying mechanisms, and their practical trade-offs is essential for leveraging this valuable heterocyclic scaffold in the creation of novel medicines and advanced materials.
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Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). CYANOACETAMIDE. Organic Syntheses. Retrieved from [Link]
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INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of Citrazinic Acid: A Deep Dive. Retrieved from [Link]
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NIST. (n.d.). 2,6-Dihydroxyisonicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Aggregation Behavior of Citrazinic Acid in Aqueous Solution
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Citrazinic acid (CZA), a dihydroxy-pyridine derivative, is a molecule of significant interest in fields ranging from materials science to pharmaceuticals, notably as a key fluorophore identified in carbon nanodots.[1][2] Its utility, however, is intrinsically linked to its complex behavior in aqueous solutions, where it exhibits a strong tendency to self-assemble into aggregates.[2][3] This aggregation, primarily driven by hydrogen bonding and π-π stacking, is highly sensitive to environmental conditions such as concentration and pH.[1][3] Understanding and controlling this phenomenon is critical for drug development professionals, as molecular aggregation can profoundly impact a compound's solubility, bioavailability, and potential for false-positive results in high-throughput screening.[4] This guide provides a comprehensive overview of the mechanisms driving CZA aggregation, detailed protocols for its characterization using established analytical techniques, and an exploration of the implications for pharmaceutical formulation.
Introduction to Citrazinic Acid and its Self-Assembly
Chemical Structure and Physicochemical Properties
Citrazinic acid (2,6-dihydroxyisonicotinic acid) is a heterocyclic organic compound. Its structure, featuring a pyridine ring with two hydroxyl groups and one carboxylic acid group, is fundamental to its behavior.[1] This arrangement allows for the formation of multiple tautomers, though the keto form is considered the most stable in aqueous solutions.[3][5] The presence of hydrogen bond donors (-OH, -COOH) and acceptors (ring nitrogen, carbonyl oxygens) alongside an aromatic π-system predisposes CZA to significant intermolecular interactions.
| Property | Value / Description | Significance |
| IUPAC Name | 2,6-dihydroxy-pyridine-4-carboxylic acid | - |
| Molecular Formula | C₆H₅NO₄ | - |
| Molar Mass | 155.11 g/mol | Foundational for concentration calculations. |
| Key Functional Groups | Carboxylic Acid, Hydroxyls, Pyridine Ring | Sites for protonation/deprotonation and intermolecular bonding. |
| Aggregation Drivers | Hydrogen Bonding, π-π Stacking | Dictate the formation and stability of aggregates.[1][6] |
| Influencing Factors | Concentration, pH, Ionic Strength | Environmental triggers that modulate the extent of aggregation.[1][2] |
The Phenomenon of Self-Aggregation
In aqueous solutions, CZA molecules overcome the energetic barrier for solvation by forming non-covalent, ordered structures known as aggregates.[2][3] This process is concentration-dependent; as the concentration of CZA increases, it transitions from a monomeric state to form dimers and larger oligomers.[1][5][7] These are often classified as J-type aggregates, characterized by a red-shift in their absorption spectrum compared to the monomer.[1][5][7] The aggregation process is a critical consideration in drug discovery, where uncontrolled small molecule aggregation is a leading cause of false-positive assay results.[4][8]
Driving Forces and Influencing Factors
The self-assembly of CZA is not random but is governed by a balance of specific intermolecular forces and environmental conditions.
Primary Intermolecular Forces
-
Hydrogen Bonding: The hydroxyl and carboxylic acid groups on the CZA molecule are potent hydrogen bond donors and acceptors. These interactions are a primary driver in the formation of dimers and larger aggregate structures.
-
π-π Stacking: The aromatic pyridine rings of CZA molecules can stack on top of each other.[6] This interaction, arising from a combination of dispersion and electrostatic forces, contributes significantly to the stability of the aggregates, particularly in a parallel-displaced or sandwich arrangement.[6]
The Critical Role of Solution pH
The aggregation state of CZA is profoundly influenced by the pH of the aqueous solution.[1][2] The carboxylic acid and hydroxyl groups can be protonated or deprotonated, altering the molecule's overall charge and its capacity for hydrogen bonding.
-
Extreme Acidic Conditions (e.g., pH 1): At very low pH, protonation of the CZA molecule occurs.[2][9][10] This can lead to changes in the aggregation state and is often associated with luminescence quenching and a hypsochromic (blue) shift in the absorption spectrum.[2][9][10]
-
Neutral Conditions: In this range, the keto tautomer is stable, and aggregation is primarily driven by concentration.[3][5]
-
Extreme Basic Conditions (e.g., pH 14): At high pH, deprotonation of the carboxylic and hydroxyl groups occurs.[2][4][9] This change in ionization state alters the intermolecular forces, impacting the absorption and excitation spectra and potentially favoring different aggregate conformations.[2][9]
Methodologies for Characterizing Citrazinic Acid Aggregation
A multi-faceted approach is required to accurately characterize the formation, size, and morphology of CZA aggregates. The following section details the core analytical techniques and provides foundational protocols.
Spectroscopic Techniques
Spectroscopy is a powerful first line of investigation, providing insights into how intermolecular interactions affect the electronic properties of CZA.
-
Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. When CZA molecules aggregate, their π-systems interact, altering the energy required for electronic transitions. This change is observed as a shift in the absorption spectrum.[11][12] For CZA, aggregation typically leads to the appearance of a new, red-shifted absorption band, characteristic of J-aggregates.[5][7] Monitoring these spectral changes as a function of concentration or pH provides direct evidence of aggregation.[2][11]
-
Experimental Protocol: Concentration-Dependent Aggregation Study
-
Stock Solution Preparation: Prepare a high-concentration stock solution of citrazinic acid (e.g., 110 mg/L) in Milli-Q water.[5]
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a wide concentration range (e.g., 10, 30, 50, 70, 90, 110 mg/L).[5]
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range from 200 to 600 nm.[5] Use a 1 cm path length quartz cuvette.
-
Blanking: Use Milli-Q water as the blank reference to zero the spectrophotometer.
-
Data Acquisition: Measure the absorbance spectrum for each concentration, starting from the most dilute solution. Ensure the cuvette is thoroughly rinsed with the next sample before filling.
-
Data Analysis: Plot the absorbance spectra on the same graph. Analyze for shifts in the absorption maxima and the appearance of new peaks with increasing concentration, which indicates aggregate formation.[5]
-
-
Causality: CZA is a fluorescent molecule.[1] Aggregation can either quench this fluorescence or lead to new emissive states (e.g., excimers) with different spectral characteristics. By measuring the excitation and emission spectra, one can probe the different molecular species present in the solution.[13] Three-dimensional excitation-emission mapping (EEM) is particularly useful for resolving the contributions of monomers and aggregates.[5][14]
-
Experimental Protocol: pH-Dependent Fluorescence Analysis
-
Sample Preparation: Prepare solutions of CZA at a constant concentration (e.g., 10 mg/L) in a series of buffers with different pH values (e.g., pH 1 with H₂SO₄, neutral water, pH 14 with NaOH).[2][9]
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a xenon lamp source.[5]
-
Emission Scan: For each sample, excite at the monomer absorption maximum (approx. 345-350 nm) and record the emission spectrum (e.g., from 370 nm to 700 nm).[1][9]
-
Excitation Scan: Set the emission monochromator to the observed emission maximum (e.g., 440 nm for the monomer) and scan the excitation wavelengths (e.g., from 250 nm to 420 nm).[9]
-
(Optional) 3D EEM Scan: Perform a 3D scan by recording emission spectra across a range of excitation wavelengths to generate a complete fluorescence map.[14]
-
Data Analysis: Compare the emission and excitation spectra across the different pH values. Look for shifts in wavelength maxima, changes in fluorescence intensity (quenching or enhancement), and the appearance of new spectral features that indicate changes in the molecular environment due to protonation/deprotonation and aggregation.[2][9]
-
Scattering and Microscopic Techniques
While spectroscopy confirms the presence of aggregates, scattering and microscopy techniques provide quantitative data on their size, distribution, and morphology.
-
Causality: DLS measures the size of particles in suspension by analyzing the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[15][16] Smaller particles move faster, causing rapid fluctuations, while larger aggregates move slower, causing slower fluctuations.[15][17] The Stokes-Einstein equation is then used to relate this motion to the hydrodynamic diameter of the particles.[17][18] This makes DLS an ideal, non-invasive method for determining if a solution contains monomers or larger aggregate species and for quantifying their size distribution.[8][18]
-
Experimental Protocol: Sizing of Aggregates
-
Sample Preparation: Prepare CZA solutions at concentrations where aggregation is expected (e.g., >50 mg/L). Filter the solutions through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and extraneous particulates.
-
Instrument Setup: Place the cuvette in the DLS instrument. Ensure the temperature is set and equilibrated (e.g., 25°C).
-
Measurement Parameters: Select the correct solvent viscosity and refractive index parameters (for water). Set the measurement duration and number of runs to ensure statistically significant data.
-
Data Acquisition: Initiate the measurement. The instrument will use a laser to illuminate the sample and a detector to measure the scattered light fluctuations.
-
Data Analysis: The instrument's software will compute an autocorrelation function from the intensity fluctuations and use this to calculate the particle size distribution (by intensity, volume, and number). A monomodal peak at a small diameter (<2 nm) would suggest monomers, whereas the appearance of peaks at larger diameters (e.g., 100-1000 nm) confirms the presence of aggregates.[19]
-
-
Causality: TEM provides direct visualization of nanoscale structures.[20] A high-energy electron beam is transmitted through an ultrathin sample, and interactions between the electrons and the sample create a magnified image.[20][21] This allows for the direct observation of the morphology (e.g., amorphous, fibrillar, spherical) and size of individual CZA aggregates, offering visual confirmation that complements the indirect data from spectroscopy and DLS.[22][23]
-
Experimental Protocol: Imaging of Aggregates
-
Grid Preparation: Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
-
Sample Deposition: Apply a small droplet (e.g., 5 µL) of the CZA solution containing aggregates onto the grid. Allow it to adsorb for 1-2 minutes.
-
Blotting: Carefully blot away the excess liquid from the edge of the grid using filter paper.
-
Negative Staining (Standard Method):
-
Apply a droplet of a heavy-metal stain (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds. This stain will surround the aggregates, providing contrast.[22]
-
Blot away the excess stain.
-
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Load the grid into the TEM. Acquire images at various magnifications to observe the overall distribution and the fine structural details of the aggregates.[23][24]
-
Experimental Workflow and Data Interpretation
A logical workflow is essential for a comprehensive investigation. The following diagram illustrates a typical workflow for studying pH-dependent aggregation.
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Tautomeric Equilibria of 2,6-Dihydroxypyridine Derivatives in Solution: A Technical Guide to Characterization and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The tautomeric state of heterocyclic compounds is a critical determinant of their physicochemical properties, including solubility, lipophilicity, and, most importantly, their biological activity. For 2,6-dihydroxypyridine derivatives, a scaffold present in numerous pharmacologically active agents, the equilibrium between multiple tautomeric forms can profoundly influence receptor binding affinity and pharmacokinetic profiles. Mischaracterization of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and costly failures in drug development pipelines. This guide provides a comprehensive framework for elucidating the tautomeric landscape of 2,6-dihydroxypyridine derivatives in solution. We will explore the underlying principles governing tautomeric preference and detail an integrated workflow of spectroscopic and computational techniques, empowering research and development teams to make data-driven decisions.
The Principle of Tautomerism in 2,6-Dihydroxypyridine
Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a proton. In the case of 2,6-dihydroxypyridine, the molecule does not predominantly exist as the di-enol form (A). Instead, it establishes an equilibrium with thermodynamically more stable amide-like structures. The primary equilibrium involves three key species: the 6-hydroxy-2(1H)-pyridone (B) and the symmetric pyridine-2,6(1H,3H)-dione (C) forms. The relative population of these tautomers is not fixed; it is dynamically influenced by the surrounding chemical environment.
The position of this equilibrium is of paramount importance in medicinal chemistry. The hydrogen bonding capacity, aromaticity, and overall electronic distribution of each tautomer are distinct. For instance, the 6-hydroxy-2-pyridone tautomer possesses both a hydrogen bond donor (the hydroxyl group) and an acceptor (the carbonyl group), making its interaction with a protein binding site significantly different from that of the dione form, which presents two hydrogen bond donors (the N-H groups) and two acceptors (the carbonyls).
Caption: Tautomeric forms of 2,6-dihydroxypyridine.
Factors Governing Tautomeric Preference in Solution
The delicate balance between tautomers is dictated by a combination of intramolecular and intermolecular forces. Understanding these factors is the first step in predicting and controlling the tautomeric state of a target molecule.
Solvent Polarity and Hydrogen Bonding
The solvent is one of the most powerful external factors influencing tautomeric equilibrium.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the solute. Polar solvents preferentially stabilize the more polar tautomers. The pyridone and dione forms (B and C), with their amide-like character (large dipole moments), are better solvated and stabilized by polar solvents like water and DMSO.[1][2][3] Water molecules, in particular, can form strong hydrogen bonds with the N-H and C=O groups, shifting the equilibrium significantly towards the pyridone/dione forms.[1][4]
-
Apolar Solvents (e.g., dioxane, chloroform, cyclohexane): In less polar environments, the less polar di-enol (A) or hydroxy-pyridone (B) forms may be more favored, although the pyridone forms are often still dominant.[5] In the gas phase, where intermolecular interactions are minimized, the dihydroxy (di-enol) form is often calculated to be more stable due to its aromaticity.[3][4]
Causality Insight: The stabilization afforded by solvent hydrogen bonding to the carbonyl and N-H groups of the pyridone/dione tautomers typically outweighs the energetic penalty of breaking the aromaticity of the di-enol form.[1][4] This is a crucial concept for in-vitro assay design, as the tautomeric distribution in a non-polar solvent used for initial screening may differ drastically from that in the aqueous environment of a biological assay.
pH and Ionization
The pH of the solution can dramatically alter the tautomeric landscape by changing the ionization state of the molecule. The hydroxyl and N-H protons have distinct pKa values, and deprotonation can lead to the formation of anionic species. These anions have their own tautomeric equilibria, which are often shifted towards forms that can better delocalize the negative charge. Conversely, under acidic conditions, protonation can occur, favoring cationic species whose tautomeric preferences will also differ.
Substituent Effects
The electronic nature of substituents on the pyridine ring can fine-tune the relative stability of tautomers.
-
Electron-Withdrawing Groups (EWGs) such as -CN or -COOH can influence the acidity of the N-H or O-H protons and affect the charge distribution in the ring, thereby shifting the equilibrium.
-
Electron-Donating Groups (EDGs) can similarly impact the equilibrium by altering the electron density of the ring system.
Studies on substituted 2,6-dihydroxypyridines have shown that the hydroxypyridone form is the predominant tautomer in most cases, with solvent interactions having a limited, but still present, influence.[6]
Experimental & Computational Workflow for Tautomer Analysis
A definitive characterization of the tautomeric state requires a multi-pronged approach. Relying on a single technique can be misleading. Below is a validated workflow that combines rapid screening with definitive structural elucidation and computational validation.
Caption: Integrated workflow for tautomer characterization.
UV-Vis Spectroscopy: A Rapid First-Pass Analysis
Expertise & Experience: UV-Vis spectroscopy is an excellent, high-throughput technique for an initial assessment. The different electronic conjugation in each tautomer results in distinct absorption maxima (λmax). The aromatic di-enol form will absorb at a different wavelength than the cross-conjugated pyridone or dione systems. By running spectra in a series of solvents with varying polarity (e.g., cyclohexane, acetonitrile, methanol, water), significant shifts in λmax can provide strong preliminary evidence of a shifting tautomeric equilibrium.
Protocol: UV-Vis Solvent Screen
-
Preparation: Prepare a stock solution of the compound in a miscible solvent like acetonitrile (e.g., 10 mM).
-
Solvent Series: Prepare a set of volumetric flasks containing the solvents of interest (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Dilution: Add an identical aliquot of the stock solution to each flask and dilute to the final volume to achieve a concentration in the optimal absorbance range (typically 10-50 µM).
-
Measurement: Acquire the UV-Vis spectrum for each solution from 200-400 nm against a solvent blank.
-
Analysis: Compare the λmax values across the solvent series. A large solvatochromic shift (>10-20 nm) is indicative of a change in the dominant tautomeric form.
NMR Spectroscopy: Definitive Structural Elucidation
Trustworthiness: Nuclear Magnetic Resonance (NMR) is the gold standard for tautomer identification in solution, as it provides direct insight into the molecular structure. Both ¹H and ¹³C NMR are invaluable.
-
¹H NMR: The chemical shifts and coupling constants are highly informative. For example, the presence of a broad N-H proton signal at high chemical shift (e.g., > 10 ppm) is characteristic of a pyridone tautomer.[7] Conversely, the absence of this signal and the presence of a phenolic O-H signal would suggest the di-enol form. The chemical shifts of the ring protons are also sensitive to the tautomeric state.
-
¹³C NMR: The chemical shift of the carbon atoms at positions 2 and 6 is the most telling indicator. A carbon in a carbonyl group (C=O) of a pyridone/dione will resonate far downfield (typically > 160 ppm), whereas a carbon attached to a hydroxyl group (C-OH) in the di-enol form will appear significantly upfield (closer to 140-150 ppm).[7]
Protocol: ¹H & ¹³C NMR Analysis in Different Solvents
-
Sample Preparation: Accurately weigh ~5-10 mg of the derivative into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Ensure the chosen solvent is representative of the environment of interest.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).
-
Repeatability: Repeat the process in a solvent of different polarity (e.g., if the first was DMSO-d₆, use CDCl₃) to observe any shifts in the equilibrium.
-
Interpretation: Analyze the chemical shifts, particularly for the C2/C6 carbons and the exchangeable N-H/O-H protons, to identify the dominant species. For mixtures, the integration of distinct signals can be used to determine the relative populations of the tautomers.
Computational Chemistry: Predictive Energetics
Authoritative Grounding: In silico methods, particularly Density Functional Theory (DFT), can provide robust predictions of the relative thermodynamic stabilities of tautomers. These calculations are crucial for rationalizing experimental findings and for predicting the behavior of derivatives that have not yet been synthesized.
Workflow: DFT Energy Calculations
-
Structure Generation: Build the 3D structures of all plausible tautomers (A, B, C) in a molecular modeling program.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)).
-
Solvation Modeling: Using the optimized gas-phase geometries, perform a single-point energy calculation incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) for each solvent of interest. This models the effect of the solvent on stabilizing the different tautomers.[1]
-
Energy Analysis: Compare the resulting Gibbs free energies (G) of the tautomers in each solvent. The tautomer with the lowest calculated free energy is predicted to be the most stable and therefore the most abundant in that solvent. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (K_eq).
Data Synthesis and Interpretation
The power of this workflow lies in the integration of all three techniques. The UV-Vis data provides the initial clue, the NMR data delivers the definitive structural evidence, and the computational data provides the theoretical underpinning and predictive power.
Table 1: Representative Data for a Hypothetical 2,6-Dihydroxypyridine Derivative
| Tautomer Form | Analysis Method | Cyclohexane | Acetonitrile | Water (pH 7) |
| Hydroxy-Pyridone (B) | UV-Vis λmax | 295 nm | 305 nm | 310 nm |
| ¹³C NMR (C2/C6) | 164.2, 148.5 ppm | 163.8, 149.1 ppm | 163.5, 149.9 ppm | |
| DFT ΔG (kcal/mol) | 0.0 (ref) | 0.0 (ref) | 0.0 (ref) | |
| Dione (C) | UV-Vis λmax | Not observed | Not observed | 280 nm (minor) |
| ¹³C NMR (C2/C6) | Not observed | Not observed | 165.1, 165.1 ppm | |
| DFT ΔG (kcal/mol) | +4.5 | +2.1 | +0.8 | |
| Di-enol (A) | UV-Vis λmax | 275 nm (minor) | Not observed | Not observed |
| ¹³C NMR (C2/C6) | 151.2, 151.2 ppm | Not observed | Not observed | |
| DFT ΔG (kcal/mol) | +1.2 | +3.8 | +5.5 |
Interpretation of Table 1: In this hypothetical case study, the data collectively indicates that the asymmetric 6-hydroxy-2(1H)-pyridone tautomer (B) is the dominant species across all solvents. However, as solvent polarity increases, the dione form (C) becomes more stable, and its presence might be detectable in water. The aromatic di-enol form (A) is only a minor component in the least polar solvent and is not favored in polar media, consistent with theoretical principles.
Conclusion
The tautomerism of 2,6-dihydroxypyridine derivatives is a complex but manageable phenomenon. A systematic approach that leverages rapid spectroscopic screening (UV-Vis), definitive structural analysis (NMR), and predictive computational modeling (DFT) provides a robust and reliable framework for characterization. By understanding and controlling for the effects of the chemical environment—primarily the solvent—drug development professionals can build more accurate SAR models, improve the design of in-vitro and in-vivo experiments, and ultimately increase the probability of success in their discovery programs.
References
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Spinner, E., & Yeoh, G. (1971). Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives. Tautomerism in solution, and very strong hydrogen bonding in solid 2,6-dihydroxypyridine and its N-methylated derivative. Australian Journal of Chemistry. [Link]
-
Plaza-García, S., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]
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Wikipedia. (2023). 2,6-Dihydroxypyridine. Wikipedia, The Free Encyclopedia. [Link]
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AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. [Link]
-
El-Gogary, T. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]
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Pohl, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]
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Dinculescu, A., et al. (2002). Prototropic tautomerism in unsymmetrically substituted 2,6-dihydroxypyridines. Pure. [Link]
-
Campbell, R. G., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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The Emergence of Citrazinic Acid-Derived Carbon Nanodots: A Technical Guide to Synthesis, Characterization, and Application
Abstract
Carbon nanodots (CNDs), a class of fluorescent carbon-based nanomaterials, have garnered significant attention across various scientific disciplines, including biomedical research and drug development. Their appeal lies in their high quantum yield, excellent photostability, low cytotoxicity, and the use of cost-effective and biocompatible precursors. Among the myriad of synthetic routes, the use of citric acid in combination with a nitrogen source to form nitrogen-doped CNDs is particularly prominent. A critical aspect of this synthesis is the in situ formation of citrazinic acid and its derivatives, which are often the primary fluorophores responsible for the CNDs' robust photoluminescence. This technical guide provides an in-depth exploration of citrazinic acid as a pivotal precursor in the formation of CNDs, offering researchers, scientists, and drug development professionals a comprehensive understanding of the synthesis methodologies, reaction mechanisms, characterization techniques, and key applications.
Introduction: The Significance of Citrazinic Acid in Carbon Nanodot Fluorophores
The fluorescence of carbon dots synthesized from citric acid and nitrogen-containing molecules like urea or ammonia is not solely a result of quantum confinement effects, a phenomenon typical of semiconductor quantum dots. Instead, the luminescence is often attributed to the formation of specific molecular fluorophores within the carbonaceous matrix.[1] Extensive research has identified citrazinic acid (2,6-dihydroxyisonicotinic acid) and its derivatives as key emissive centers.[2][3] The reaction between citric acid and a nitrogen source under hydrothermal or microwave-assisted conditions leads to a series of condensation and cyclization reactions, culminating in the formation of these highly fluorescent pyridone structures.[4]
The intrinsic advantages of utilizing citric acid as a precursor are manifold. It is an abundant, inexpensive, and biocompatible organic acid, making the synthesis process green and scalable.[5][6] The incorporation of nitrogen from sources like urea not only facilitates the formation of citrazinic acid but also introduces nitrogen-doping into the carbon dot structure, which can further enhance the quantum yield and tailor the surface chemistry for specific applications.[5] Understanding and controlling the formation of these citrazinic acid-based fluorophores is therefore paramount to designing CNDs with desired optical properties for advanced applications.
Synthesis Methodologies: A Comparative Overview
The formation of citrazinic acid-derived CNDs is primarily achieved through "bottom-up" approaches, where molecular precursors are carbonized to form nanoparticles. The two most prevalent methods are hydrothermal synthesis and microwave-assisted synthesis.
Hydrothermal Synthesis
This method involves heating an aqueous solution of the precursors (e.g., citric acid and urea) in a sealed container, typically a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure facilitate the dehydration, polymerization, and carbonization reactions necessary for CND formation.[7][8]
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and energy-efficient alternative to conventional heating.[9] The direct interaction of microwaves with the polar reagents in the reaction mixture leads to rapid and uniform heating, significantly reducing the reaction time from hours to minutes.[9]
Table 1: Comparison of Hydrothermal and Microwave-Assisted Synthesis Methods
| Parameter | Hydrothermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 12 hours[10] | 3 - 20 minutes[11] |
| Energy Consumption | Higher | Lower |
| Heating Mechanism | Convection and conduction (slower, less uniform) | Direct microwave irradiation (rapid, uniform) |
| Control over Synthesis | Good control over temperature and pressure | Precise control over power and time |
| Particle Size Distribution | Generally uniform | Can be very uniform with optimized conditions |
| Quantum Yield | High QYs achievable (e.g., ~35%) | Comparably high QYs, often with enhanced brightness |
| Scalability | Scalable with larger autoclaves | Scalable with continuous flow reactors |
The Core Mechanism: Formation of Citrazinic Acid
The transformation of citric acid and urea into the fluorescent core of CNDs is a complex process. A key step is the formation of citrazinic acid. While the exact pathway can vary with reaction conditions, a generally accepted mechanism is proposed below.
-
Urea Decomposition: Upon heating, urea decomposes into isocyanic acid and ammonia.[4]
-
Condensation: Citric acid condenses with isocyanic acid and ammonia.[4]
-
Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration to form the stable, fluorescent citrazinic acid molecule.[4]
This process is visually represented in the following diagram:
Experimental Protocols
Here, we provide self-validating, step-by-step protocols for the synthesis and purification of citrazinic acid-derived CNDs.
Protocol 1: Hydrothermal Synthesis of N-doped CNDs
This protocol is adapted from methodologies that yield CNDs with high quantum yields.
Materials:
-
Citric acid (CA)
-
Urea
-
Deionized water
-
Teflon-lined stainless-steel autoclave (e.g., 50 mL)
-
Dialysis membrane (MWCO: 500-1000 Da)
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: Dissolve citric acid and urea in deionized water in a beaker. A common molar ratio is 1:5 (urea to citric acid). For example, dissolve 2.1 g of citric acid and 0.6 g of urea in 20 mL of deionized water. Stir until a clear solution is formed.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to 190°C. Maintain the temperature for 6 hours.
-
Cooling and Initial Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting solution will be a dark brown liquid. Centrifuge the solution at 8000 rpm for 20 minutes to remove larger aggregates and unreacted precursors.
-
Dialysis: Collect the supernatant and place it in a dialysis bag (MWCO 500-1000 Da). Dialyze against deionized water for 24-48 hours to remove residual small molecules and salts. The water should be changed every few hours.
-
Final Product: The purified CND solution should be a clear, yellow-to-brown liquid that exhibits strong blue fluorescence under UV light (365 nm). Store the solution at 4°C for further use.
Protocol 2: Microwave-Assisted Synthesis of CNDs
This protocol offers a rapid synthesis route with high yields.
Materials:
-
Citric acid (CA)
-
Ethylenediamine (EDA) or Urea
-
Deionized water or Formamide (solvent)
-
Microwave-safe pressure vessel (e.g., 50 mL)
-
Household or laboratory microwave oven
-
Dialysis membrane (MWCO: 500-1000 Da)
Procedure:
-
Precursor Solution Preparation: Dissolve 0.6 g of citric acid in 40 mL of formamide. Add 1.05 mL of ethylenediamine and mix until homogeneous.[12]
-
Microwave Reaction: Transfer the solution to a microwave-safe pressure vessel. Place the vessel in a microwave oven and heat at high power (e.g., 700-800 W) for 5-10 minutes. The solution will change color from colorless to dark brown.
-
Cooling and Purification: Allow the vessel to cool to room temperature. The purification process is similar to the hydrothermal method, involving centrifugation and dialysis to obtain a purified CND solution.
Protocol 3: Purification by Column Chromatography
For applications requiring highly monodispersed CNDs, column chromatography is an effective purification method.[7][8]
Materials:
-
Crude CND solution
-
Silica gel (for column chromatography)
-
Appropriate eluent (e.g., a gradient of ethanol and water)
-
Chromatography column
Procedure:
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial eluent.
-
Sample Loading: Concentrate the crude CND solution and load it onto the top of the silica gel column.
-
Elution: Elute the CNDs using a gradient of solvents. Typically, different fractions of CNDs with varying sizes and surface functionalities will elute at different solvent polarities.
-
Fraction Collection: Collect the fractions and analyze their fluorescence. Fractions containing highly fluorescent CNDs are typically pooled together.
Characterization of Citrazinic Acid-Derived CNDs
A multi-faceted approach is necessary to thoroughly characterize the synthesized CNDs.
Table 2: Key Characterization Techniques and Expected Results
| Technique | Information Obtained | Expected Results for Citrazinic Acid-Derived CNDs |
| Transmission Electron Microscopy (TEM) | Size, morphology, and crystallinity | Quasi-spherical, monodispersed nanoparticles, typically <10 nm in diameter.[7] |
| UV-Vis Spectroscopy | Electronic transitions | Absorption peaks around 340-350 nm, attributed to the n-π* transition of the C=O/C=N bonds in citrazinic acid derivatives.[13][14] |
| Photoluminescence (PL) Spectroscopy | Emission and excitation spectra, Quantum Yield (QY) | Strong blue or green emission with excitation-dependent behavior. High quantum yields (often >30%).[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups | Peaks corresponding to O-H, N-H, C=O (carboxyl/amide), and C-N bonds, confirming the presence of citrazinic acid-like structures.[15][16] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Peaks for C1s, O1s, and N1s. High-resolution N1s spectra can distinguish between pyridinic, pyrrolic, and graphitic nitrogen.[5][15][16] |
Applications in Research and Drug Development
The unique properties of citrazinic acid-derived CNDs make them highly suitable for various biomedical applications.
Bioimaging
Their strong fluorescence, photostability, and low cytotoxicity make CNDs excellent probes for cellular imaging.[17][18] They can be readily taken up by cells, allowing for the visualization of cellular structures.[19]
Sensing
The fluorescence of CNDs can be quenched or enhanced in the presence of specific analytes, such as heavy metal ions.[2][20] This property allows for the development of sensitive and selective fluorescent sensors. The primary mechanism for metal ion sensing is often fluorescence quenching, which can occur through static or dynamic processes, or via inner filter effects.[12][21]
Drug Delivery
The surface of CNDs possesses functional groups like carboxyl and amine groups, which can be conjugated with therapeutic drugs.[5][6] Their small size allows for efficient cellular uptake, making them promising nanocarriers for targeted drug delivery.[6][22]
Conclusion and Future Outlook
Citrazinic acid and its derivatives are central to the remarkable photoluminescent properties of carbon nanodots synthesized from citric acid and nitrogen sources. The ability to control the formation of these fluorophores through tailored synthesis conditions opens up avenues for designing CNDs with specific optical characteristics for a wide range of applications in research and drug development. The green, cost-effective, and scalable nature of these synthesis methods further enhances their appeal. Future research will likely focus on refining the control over the synthesis to produce CNDs with even higher quantum yields and tailored emission wavelengths, as well as exploring their full potential in theranostics, combining both diagnostic and therapeutic functionalities in a single platform.
References
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Hinterberger, V., Damm, C., et al. (2019). Purification and structural elucidation of carbon dots by column chromatography. Nanoscale. [Link]
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A Review: Fluorescence Quenching Mechanism and Application of Green Carbon nanodots in Heavy Metal Ions Detection. (2021). ResearchGate. [Link]
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Luo, P., Yang, F., Yang, S. et al. (2016). Preparation of Responsive Carbon Dots for Anticancer Drug Delivery. In: Springer Protocols. [Link]
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An Insight into Sustainable Fluorescent Carbon Dots−Synthesis, Characterization, Properties, and Heavy Metal Ions Sensing in Aqueous Environment. (2023). ACS Publications. [Link]
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Fluorescent carbon quantum dots for heavy metal sensing. (2024). PubMed. [Link]
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How to calculate the quantum yield of carbon dots in the lab after synthesis? (2023). ResearchGate. [Link]
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Purification and structural elucidation of carbon dots by column chromatography. (2019). Nanoscale (RSC Publishing). [Link]
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One-step synthesis of highly fluorescent carbon dots as fluorescence sensors for the parallel detection of cadmium and mercury ions. (2022). Frontiers. [Link]
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Purification of carbon quantum dots, obtained by oxidation of cysteine... (2020). ResearchGate. [Link]
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Improved citric acid-derived carbon dots synthesis through microwave-based heating in a hydrothermal pressure vessel. (2022). RSC Publishing. [Link]
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Carbon nanodots revised: the thermal citric acid/urea reaction. (2020). PMC. [Link]
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Microwave-Assisted Synthesis of N, S Co-Doped Carbon Quantum Dots for Fluorescent Sensing of Fe(III) and Hydroquinone in Water and Cell Imaging. (2023). MDPI. [Link]
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The quantum yields of some CA-based CDs with different nitrogen (N)... (2020). ResearchGate. [Link]
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Improved citric acid-derived carbon dots synthesis through microwave-based heating in a hydrothermal pressure vessel. (2022). RSC Publishing. [Link]
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Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. (2021). The Journal of Physical Chemistry C. [Link]
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Improved citric acid-derived carbon dots synthesis through microwave-based heating in a hydrothermal pressure vessel. (2022). Semantic Scholar. [Link]
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S-EPMC9651130 - Improved citric acid-derived carbon dots synthesis through microwave-based heating in a hydrothermal pressure vessel. (2022). OmicsDI. [Link]
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Separation and purification of fluorescent carbon dots – an unmet challenge. (2024). Analyst (RSC Publishing). [Link]
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A Green Synthesis Route to Derive Carbon Quantum Dots for Bioimaging Cancer Cells. (2023). MDPI. [Link]
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Comparison between hydrothermal and microwave-assisted synthesis of carbon dots from biowaste and chemical for heavy metal detection: A review. (2022). ResearchGate. [Link]
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Progress in drug delivery and diagnostic applications of carbon dots: a systematic review. (2023). Frontiers. [Link]
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Carbon Nanodots-Based Polymer Nanocomposite: A Potential Drug Delivery Armament of Phytopharmaceuticals. (2024). Preprints.org. [Link]
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How to calculate the quantum yield of carbon dots which is synthesized by solid state method? (2023). ResearchGate. [Link]
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Progress in drug delivery and diagnostic applications of carbon dots: a systematic review. (2023). Frontiers in Pharmacology. [Link]
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Citrazinic Acid in Aqueous Solution, carbon dots. (2021). SERSitive. [Link]
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(PDF) Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. (2021). ResearchGate. [Link]
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Citric Acid Based Carbon Dots with Amine Type Stabilizers: pH-Specific Luminescence and Quantum Yield Characteristics. (2020). The Journal of Physical Chemistry C. [Link]
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Novel N-doped carbon dots derived from citric acid and urea: fluorescent sensing for determination of metronidazole and cytotoxicity studies. (2022). RSC Publishing. [Link]
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Rapid and Green Fabrication of Carbon Dots for Cellular Imaging and Anti-Counterfeiting Applications. (2021). ACS Omega. [Link]
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Carbon dots in drug delivery and therapeutic applications. (2024). ResearchGate. [Link]
- Hydrothermal synthesis method of carbon quantum dots
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Carbon Dots for Multiphoton Bioimaging. (2009). PMC. [Link]
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Carbon quantum dots in bioimaging and biomedicines. (2023). PMC. [Link]
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Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. (2021). MDPI. [Link]
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FTIR and XPS spectra of carbon dots. A) FTIR spectrum of the... (2023). ResearchGate. [Link]
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Characterization of NCQDs: (a) FTIR spectrum, (b) XPS full survey, and... (2021). ResearchGate. [Link]
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Bioimaging Applications of Carbon Nanodots: A Review. (2020). MDPI. [Link]
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Methodological & Application
Strategic Synthesis of Bioactive Scaffolds: High-Yield Conversion of Citrazinic Acid to Oxazinone and Pyrimidinone Derivatives
An Application Note for Medicinal and Synthetic Chemists
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of oxazinone and pyrimidinone derivatives, utilizing the versatile and readily available starting material, citrazinic acid. We delve into the strategic considerations behind the synthetic pathway, emphasizing the role of oxazinones as key intermediates in the formation of corresponding pyrimidinones. The methodologies presented are designed to be robust and reproducible, offering researchers in drug discovery and organic synthesis a clear path to these valuable heterocyclic scaffolds. This document combines established chemical principles with practical, field-proven protocols to ensure both scientific integrity and successful experimental outcomes.
Introduction: The Strategic Value of Citrazinic Acid
Citrazinic acid (2,6-dihydroxyisonicotinic acid) is a pyridine-based heterocyclic compound that serves as an exceptionally valuable and cost-effective starting material in medicinal chemistry.[1][2] Its structure, featuring a pyridine ring with two hydroxyl groups and a carboxylic acid, offers multiple reactive sites for chemical modification.[1][3][4] This inherent functionality allows for its elaboration into a diverse array of more complex heterocyclic systems.
Oxazinone and pyrimidinone cores are "privileged structures" in drug discovery, appearing in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8][9] The ability to efficiently synthesize these scaffolds from a common precursor like citrazinic acid is therefore of significant interest to drug development professionals.
This guide focuses on a common and efficient synthetic strategy where an intermediate derived from citrazinic acid is first converted into an oxazinone derivative. This oxazinone is not the final target but a stable, isolable intermediate that can be subsequently and cleanly transformed into the corresponding pyrimidinone. This stepwise approach provides greater control over the final product and is often higher yielding than a one-pot synthesis.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process that begins with the functionalization of the citrazinic acid scaffold. For the purpose of this guide, we will focus on the critical, final steps of the sequence: the formation of the oxazinone ring and its subsequent conversion to the pyrimidinone ring. This transformation is a cornerstone of the synthesis described in several peer-reviewed studies.[5][6][10][11]
The logical flow of the synthesis is outlined in the diagram below.
Diagram 1: High-level workflow for the synthesis of oxazinone and pyrimidinone derivatives.
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization. The two key transformations are driven by well-understood principles of organic chemistry.
Oxazinone Ring Formation: Anhydride-Mediated Cyclization
The formation of the oxazinone ring from a precursor carboxylic acid (or its salt) is an intramolecular cyclization reaction.[6][10] Acetic anhydride is the reagent of choice for this step.
-
Causality: Acetic anhydride serves two essential roles. First, it acts as a powerful dehydrating agent, removing water to drive the equilibrium towards the cyclized product. Second, it activates the carboxylate group by forming a mixed anhydride intermediate. This intermediate is highly electrophilic, making it susceptible to intramolecular nucleophilic attack by a nearby amide or hydroxyl group, which then closes the six-membered oxazinone ring.
Pyrimidinone Synthesis: Oxazinone as a Synthon
The conversion of the oxazinone to the pyrimidinone is a classic example of a ring transformation reaction. The oxazinone acts as an electrophilic synthon that readily reacts with a nitrogen nucleophile.
-
Causality: Ammonium acetate, when heated in acetic acid, serves as the source of ammonia (the nucleophile). The reaction proceeds via nucleophilic attack of ammonia at one of the carbonyl carbons of the oxazinone ring. This is followed by ring-opening and subsequent intramolecular cyclization, expelling the original ring oxygen atom as water to form the more thermodynamically stable pyrimidinone ring.[10][11]
The diagram below illustrates the core chemical transformations.
Diagram 2: The two-step conversion showing oxazinone formation and subsequent transformation.
Experimental Protocols and Data
The following protocols are adapted from established and peer-reviewed methodologies.[5][10][11] These procedures have been demonstrated to be effective for the synthesis of thieno[2,3-b]pyridine-fused oxazinones and pyrimidinones, which originate from functionalized citrazinic acid.
Protocol 1: Synthesis of 2-Methyloxazinone Derivatives (e.g., 9a-c)
This protocol details the cyclization of a sodium carboxylate intermediate to form the oxazinone ring.
-
Prerequisite: The starting material is the sodium salt of a functionalized amino ester derivative (referred to as 8a-c in the source literature). This is typically prepared by hydrolyzing the corresponding ethyl ester with ethanolic NaOH.[10][11]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the sodium carboxylate intermediate (1.0 eq) in acetic anhydride (10-15 mL per gram of substrate).
-
Heating: Heat the mixture to reflux (approximately 140 °C). The suspension should gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically eluting with a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (100 mL) with stirring to quench the excess acetic anhydride.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water and then a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure oxazinone derivative.
Protocol 2: Synthesis of 2-Methylpyrimidinone Derivatives (e.g., 10a-c)
This protocol describes the conversion of the isolated oxazinone intermediate into the final pyrimidinone product.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the oxazinone derivative (1.0 eq) in glacial acetic acid (15-20 mL per gram of substrate).
-
Reagent Addition: Add ammonium acetate (NH₄OAc) in excess (typically 3-5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the oxazinone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete in 3-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Isolation: The pyrimidinone product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water to remove any residual acetic acid and ammonium salts. Dry the product. Recrystallization from an appropriate solvent (e.g., acetic acid or ethanol) can be performed for further purification.
Summary of Reaction Parameters
The following table summarizes the key conditions and typical outcomes for these transformations based on reported literature.[10]
| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| 1 | Carboxylate to Oxazinone | Acetic Anhydride | Acetic Anhydride | Reflux (~140 °C) | 2-4 h | 70-85% |
| 2 | Oxazinone to Pyrimidinone | Ammonium Acetate | Glacial Acetic Acid | Reflux (~118 °C) | 3-6 h | 65-80% |
Note: Yields are highly dependent on the specific substrates used. The values provided are representative ranges.
Conclusion and Best Practices
The conversion of citrazinic acid derivatives into oxazinones and subsequently into pyrimidinones is a reliable and high-yielding synthetic route. The key to success lies in understanding the role of each reagent and carefully controlling the reaction conditions.
-
Anhydrous Conditions: While the oxazinone formation uses acetic anhydride as a dehydrating agent, it is always good practice to ensure starting materials are dry to prevent unwanted side reactions.
-
Stoichiometry: Use a significant excess of ammonium acetate in the pyrimidinone synthesis step to ensure the reaction goes to completion.
-
Safety: Both acetic anhydride and glacial acetic acid are corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
This application note provides a solid foundation for researchers to explore the synthesis of these important heterocyclic compounds, enabling further advancements in drug discovery and materials science.
References
-
Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., & El-Fakharany, E. M. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(11), 13642-13655. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of Citrazinic Acid: A Deep Dive. Retrieved from [Link]
-
Wikipedia. (n.d.). Citrazinic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 99-11-6,Citrazinic acid. Retrieved from [Link]
-
ChemBK. (n.d.). Citrazinic acid. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. National Center for Biotechnology Information (PMC). [Link]
-
Al-Abdullah, E. S., et al. (2012). Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. Retrieved from [Link]
-
Abdellattif, M. H., et al. (2023). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. MDPI. [Link]
-
Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of oxazinone derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (1974). Synthesis of 2H-1,3-oxazin-2-ones. Retrieved from [Link]
-
Mohamed, K. A., et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. PubMed. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information (PMC). [Link]
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Application Note: Citrazinic Acid as a Turn-On Fluorescent Probe for Metal Ion Detection
Introduction: The Quest for Sensitive Metal Ion Detection
The detection and quantification of metal ions are of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and industrial quality control. Many metal ions are essential for biological processes at trace levels, yet they can become toxic at higher concentrations. Traditional analytical techniques for metal ion detection, such as atomic absorption spectroscopy, while highly sensitive, are often lab-based, time-consuming, and require expensive instrumentation. This has spurred the development of alternative methods, among which fluorescence spectroscopy stands out for its high sensitivity, rapid response, and potential for real-time and in-situ measurements.
Fluorescent chemosensors are molecules designed to exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric). An ideal fluorescent probe should possess high selectivity, high sensitivity, a significant signal change, and be functional in relevant media, often aqueous solutions.
Citrazinic acid (2,6-dihydroxyisonicotinic acid), a simple and readily available pyridinone derivative, has emerged as a promising candidate for the development of fluorescent probes. Its inherent fluorescence, coupled with the presence of multiple coordination sites (hydroxyl, carboxyl, and pyridinic nitrogen), makes it an attractive platform for metal ion sensing. This application note provides a comprehensive guide to the principles, protocols, and potential applications of citrazinic acid as a fluorescent probe for metal ion detection.
Photophysical Properties of Citrazinic Acid
Citrazinic acid is a weakly fluorescent molecule, and its optical properties are intricately linked to its chemical environment, including pH, concentration, and solvent polarity.[1] In aqueous solutions, citrazinic acid typically exhibits a blue fluorescence. Its absorption and emission spectra are influenced by its tautomeric forms and its tendency to form aggregates at higher concentrations.[2]
At low concentrations, citrazinic acid exists predominantly as a monomer, with a characteristic emission in the blue region of the spectrum. As the concentration increases, the formation of J-type dimers and other aggregates can occur, leading to a red-shift in the absorption spectrum and a decrease in fluorescence efficiency. The pH of the solution also plays a critical role, as it governs the protonation state of the hydroxyl and carboxyl groups, thereby affecting the molecule's electronic structure and fluorescence characteristics.[2]
Principle of Metal Ion Detection
The ability of citrazinic acid to act as a fluorescent probe for metal ions is predicated on the interaction between the metal ion and the coordination sites on the citrazinic acid molecule. This interaction can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence output. Several mechanisms can be at play, with Chelation-Enhanced Fluorescence (CHEF) being a prominent one.
In the CHEF mechanism, the binding of a metal ion to the non-bonding electrons of the coordinating atoms in citrazinic acid can restrict photoinduced electron transfer (PET) and other non-radiative decay pathways. This reduction in non-radiative processes leads to an enhancement of the fluorescence intensity, resulting in a "turn-on" response.
The selectivity of citrazinic acid for different metal ions is determined by factors such as the size and charge of the ion, its coordination geometry, and the stability of the resulting complex.
Experimental Protocols
Preparation of Citrazinic Acid Stock Solution
Objective: To prepare a standardized stock solution of citrazinic acid for use in fluorescence assays.
Materials:
-
Citrazinic acid (purity ≥ 97%)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Deionized water
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Accurately weigh a precise amount of citrazinic acid (e.g., 1.55 mg to make a 10 mM solution in 1 mL).
-
Dissolve the weighed citrazinic acid in a small volume of DMSO in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with deionized water.
-
Store the stock solution in the dark at 4°C to prevent photodegradation.
Note: The choice of solvent and the final concentration may need to be optimized depending on the specific application and the metal ion being investigated. The use of a co-solvent like DMSO is often necessary to ensure the solubility of citrazinic acid in aqueous buffers.
General Protocol for Metal Ion Detection
Objective: To perform a fluorescence titration experiment to determine the response of citrazinic acid to a specific metal ion.
Materials:
-
Citrazinic acid stock solution (from Protocol 1)
-
Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a working solution of citrazinic acid (e.g., 10 µM) in the chosen buffer.
-
Place the citrazinic acid working solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the citrazinic acid solution. The excitation wavelength is typically around 344 nm, and the emission is observed around 440 nm, though these may require optimization.[3]
-
Add incremental amounts of the metal ion stock solution to the cuvette containing the citrazinic acid solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.
Diagram of Experimental Workflow:
Caption: Experimental workflow for metal ion detection using citrazinic acid.
Selectivity Study
Objective: To assess the selectivity of citrazinic acid for a target metal ion in the presence of other potentially interfering ions.
Protocol:
-
Prepare a solution containing the citrazinic acid probe and the target metal ion at a concentration that gives a significant fluorescence response.
-
To this solution, add a solution of a potentially interfering metal ion (at the same or higher concentration).
-
Record the fluorescence spectrum and compare it to the spectrum of the probe with the target metal ion alone.
-
Repeat this procedure for a range of different metal ions.
Data Analysis and Interpretation
The data obtained from the fluorescence titration experiments can be used to determine key parameters that characterize the performance of the citrazinic acid probe.
-
Sensitivity: The limit of detection (LOD) is a common metric for sensitivity and can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank (citrazinic acid solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).
-
Binding Stoichiometry: A Job's plot can be constructed by varying the mole fraction of the metal ion while keeping the total concentration of citrazinic acid and the metal ion constant. The mole fraction at which the fluorescence intensity is maximal indicates the stoichiometry of the complex.
-
Binding Constant: The Benesi-Hildebrand equation can be used to determine the binding constant (Ka) from the fluorescence titration data, assuming a 1:1 binding stoichiometry: 1 / (F - F₀) = 1 / (Kₐ * (F_{max} - F₀) * [M]) + 1 / (F_{max} - F₀) where F₀ is the fluorescence of the free probe, F is the fluorescence at a given metal ion concentration [M], and F_{max} is the maximum fluorescence at saturation.
Potential Applications and Considerations
Citrazinic acid holds promise as a simple, cost-effective fluorescent probe for the detection of certain metal ions. Its "turn-on" fluorescence response upon metal ion binding is advantageous as it provides a clear signal against a low background. Potential applications could include:
-
Screening for the presence of specific metal ions in environmental water samples.
-
Development of simple assays for quality control in industrial processes.
-
Use as a starting point for the design of more complex and selective fluorescent probes.
It is important to note that the selectivity of citrazinic acid may not be sufficient for all applications, and interference from other metal ions is a possibility.[4][5] Therefore, careful optimization of experimental conditions, such as pH and the use of masking agents, may be necessary to enhance selectivity for a particular target ion.
Quantitative Data Summary
As a foundational fluorescent probe, detailed quantitative data for citrazinic acid's interaction with a wide range of metal ions is still an active area of research. The following table provides a template for summarizing such data as it becomes available through experimentation.
| Metal Ion | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Binding Constant (Kₐ) | Binding Stoichiometry (Probe:Metal) |
| Al³⁺ | ~344 | ~440 | To be determined | To be determined | To be determined |
| Zn²⁺ | ~344 | ~440 | To be determined | To be determined | To be determined |
| Other | ... | ... | ... | ... | ... |
Signaling Pathway Diagram
Caption: Proposed signaling pathway for metal ion detection by citrazinic acid.
Conclusion
Citrazinic acid presents a valuable starting point for the development of fluorescent probes for metal ion detection. Its straightforward structure, inherent fluorescence, and ability to coordinate with metal ions make it an attractive tool for researchers in various scientific disciplines. The protocols and principles outlined in this application note provide a solid foundation for exploring the potential of citrazinic acid in this exciting field. Further research is warranted to fully characterize its selectivity, sensitivity, and applicability to real-world samples.
References
-
RSC Advances, 2019, 9(18), 10414-10419. [Link]
-
IRIS, Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. [Link]
-
MEL Chemistry, DIY: Fluorescence at home. [Link]
-
Scilit, Selective detection of Al 3+ and citric acid with a fluorescent amphiphile. [Link]
-
ACS Omega, 2020, 5(19), 10825-10833. [Link]
-
ResearchGate, 3D fluorescence spectra (excitation−emission−intensity) of CZA (10 mg L...). [Link]
-
PubMed Central, A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. [Link]
-
PubMed, A "Turn-On" fluorescent probe for detection and removal of Zn2+ in aqueous and its application in living cells. [Link]
-
MDPI, Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. [Link]
-
PubMed, A highly sensitive fluorescent probe based on simple pyrazoline for Zn2+ in living neuron cells. [Link]
-
MDPI, Citric Acid Capped CdS Quantum Dots for Fluorescence Detection of Copper Ions (II) in Aqueous Solution. [Link]
-
ChemRxiv, A turn-off fluorescent sensor for metal ions quantifies corrosion in an organic solvent. [Link]
-
ResearchGate, A “Turn-On” Fluorescent Probe for Detection and Removal of Zn2+ in Aqueous and its Application in Living Cells. [Link]
-
National Institutes of Health, Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. [Link]
-
National Institutes of Health, Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. [Link]
-
ResearchGate, Interference studies in presence of different metal ions. [Link]
-
PubMed, Sensor array for qualitative and quantitative analysis of metal ions and metal oxyanion based on colorimetric and chemometric methods. [Link]
-
MDPI, Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. [Link]
-
RSC Publishing, Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. [Link]
-
Journal of Applied Pharmaceutical Science, 2018, 8(02), 044-048. [Link]
-
PubMed Central, Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. [Link]
Sources
Application Notes: A Comprehensive Protocol for Utilizing Citrazinic Acid in Enzyme Inhibition Assays Targeting 3-Dehydroquinate Dehydratase
Introduction: Unveiling the Potential of Citrazinic Acid as a Novel Enzyme Inhibitor
Citrazinic acid (CZA), a heterocyclic compound derived from citric acid, has garnered significant interest in various scientific fields due to its unique fluorescent properties.[1][2] While its application in nanotechnology and as a fluorescent probe is well-documented, its potential as a specific enzyme inhibitor offers a compelling avenue for therapeutic research, particularly in the development of novel antimicrobial agents.[3][4] This application note provides a detailed protocol for the use of citrazinic acid in enzyme inhibition assays, focusing on its validated activity against 3-dehydroquinate dehydratase from Mycobacterium tuberculosis (MtDHQase), the causative agent of tuberculosis.[3][5]
The shikimate pathway is a crucial metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other essential compounds.[6] Crucially, this pathway is absent in mammals, making its enzymes highly attractive targets for the development of selective, non-toxic antimicrobial drugs.[7] MtDHQase, the third enzyme in this pathway, catalyzes the reversible dehydration of 3-dehydroquinate to 3-dehydroshikimate.[6] Genetic studies have confirmed that the shikimate pathway is essential for the growth of M. tuberculosis, highlighting the therapeutic potential of its inhibitors.[3]
Citrazinic acid has been identified as a competitive inhibitor of MtDHQase, likely acting as a planar analogue of the reaction product, 3-dehydroshikimate.[3][8] This document will provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step guide to utilizing citrazinic acid in a robust and reproducible enzyme inhibition assay. The protocol herein is designed to be a self-validating system, incorporating essential controls and detailed data analysis procedures to ensure scientific integrity.
Scientific Principles and Assay Rationale
The inhibition of MtDHQase by citrazinic acid can be quantitatively assessed using a spectrophotometric assay. The enzymatic conversion of 3-dehydroquinate to 3-dehydroshikimate results in the formation of an enone-carboxylate chromophore in the product, which exhibits a significant increase in absorbance at a wavelength of 234 nm.[3] The initial rate of this reaction is directly proportional to the enzyme's activity.
In the presence of an inhibitor like citrazinic acid, the rate of product formation will decrease. By measuring the initial reaction rates at various concentrations of the inhibitor while keeping the substrate concentration constant, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9][10]
Given that citrazinic acid is a competitive inhibitor, its binding to the enzyme's active site is mutually exclusive with substrate binding.[3] This means that the inhibitor and substrate compete for the same binding site. The degree of inhibition will therefore depend on the relative concentrations of both the substrate and the inhibitor.
Materials and Reagents
This section details the necessary materials and reagents for conducting the MtDHQase inhibition assay with citrazinic acid.
| Reagent/Material | Supplier | Catalogue No. | Storage |
| Citrazinic Acid | Sigma-Aldrich | C4806 | Room Temperature |
| 3-Dehydroquinic acid (Substrate) | Synthesized as per[3] or custom synthesis | - | -20°C |
| Recombinant MtDHQase | Expressed and purified as per[3] | - | -80°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| UV-Vis Microplate Reader | (e.g., SpectraMax, BMG LABTECH) | - | - |
| Micropipettes and sterile tips | - | - | - |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for the accuracy and reproducibility of the assay.
-
Citrazinic Acid Stock Solution (10 mM): Dissolve 1.551 mg of citrazinic acid (MW: 155.11 g/mol ) in 1 mL of DMSO. Store at -20°C. Note: Citrazinic acid is soluble in alkaline solutions and slightly soluble in DMSO.
-
3-Dehydroquinic Acid Stock Solution (10 mM): Prepare in 50 mM Tris-HCl, pH 7.0. The exact concentration should be determined spectrophotometrically. Store at -20°C.
-
MtDHQase Stock Solution (1 mg/mL): Prepare in a buffer containing 50 mM Tris-HCl (pH 7.8) and 250 mM NaCl. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final enzyme concentration in the assay should be optimized, with a suggested starting concentration of 102 nM.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0.
Enzyme Inhibition Assay Workflow
The following diagram illustrates the general workflow for the MtDHQase inhibition assay.
Caption: General workflow for the MtDHQase inhibition assay.
Step-by-Step Assay Protocol
-
Prepare Citrazinic Acid Dilutions: Perform a serial dilution of the 10 mM citrazinic acid stock solution in DMSO to obtain a range of concentrations. A typical starting range would be from 1 mM down to low micromolar concentrations.
-
Assay Plate Setup: In a 96-well UV-transparent microplate, add the following components in the specified order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.0): Add to each well to bring the final volume to 200 µL.
-
Citrazinic Acid: Add 2 µL of the diluted citrazinic acid solutions to the respective wells. For the control wells (100% enzyme activity), add 2 µL of DMSO.
-
MtDHQase: Add the enzyme to a final concentration of 102 nM.[3]
-
-
Pre-incubation: Incubate the plate at 25°C for 2 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 3-dehydroquinate, to each well. The substrate concentration should be at or near its Km value to ensure competitive inhibition can be accurately measured.
-
Kinetic Measurement: Immediately after adding the substrate, place the microplate in a UV-Vis microplate reader set to 25°C. Measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
Controls:
-
Positive Control (100% Activity): Enzyme, substrate, and DMSO (no inhibitor).
-
Negative Control (No Activity): Substrate and assay buffer (no enzyme). This is to account for any non-enzymatic degradation of the substrate.
-
Inhibitor Control: Enzyme, inhibitor, and assay buffer (no substrate). This is to check for any absorbance from the inhibitor itself at 234 nm.
-
Data Analysis and Interpretation
-
Calculate Initial Reaction Rates: For each well, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the absorbance versus time plot. The molar extinction coefficient for 3-dehydroshikimate at 234 nm is 1.2 x 10⁴ M⁻¹cm⁻¹.[3]
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each citrazinic acid concentration using the following formula: % Inhibition = [1 - (v₀ with inhibitor / v₀ of control)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the citrazinic acid concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
The following diagram illustrates the relationship between inhibitor concentration and enzyme activity, leading to the determination of the IC50 value.
Caption: Conceptual plot for IC50 determination.
Mechanism of Action: Competitive Inhibition
As a competitive inhibitor, citrazinic acid binds to the active site of MtDHQase, preventing the substrate from binding. The following diagram depicts the competitive inhibition mechanism.
Caption: Mechanism of competitive enzyme inhibition.
Troubleshooting and Considerations
| Problem | Possible Cause | Solution |
| High background absorbance | Substrate instability or contamination | Prepare fresh substrate solution; use high-purity reagents. |
| No inhibition observed | Inhibitor concentration too low; inactive inhibitor | Increase inhibitor concentration range; verify inhibitor integrity. |
| Inconsistent results | Pipetting errors; temperature fluctuations | Use calibrated pipettes; ensure stable temperature control. |
| Non-linear reaction progress | Substrate depletion; enzyme instability | Use lower enzyme concentration; ensure enzyme is stable in assay buffer. |
Conclusion
This application note provides a robust and detailed protocol for the use of citrazinic acid as an inhibitor of Mycobacterium tuberculosis 3-dehydroquinate dehydratase. By following this guide, researchers can reliably determine the inhibitory potency of citrazinic acid and its analogues, contributing to the development of novel anti-tuberculosis therapeutics. The principles and methods described herein can also be adapted for the study of other enzyme inhibitors.
References
-
Dias, M. V. B., Snee, W. C., Bromfield, K. M., Payne, R. J., Palaninathan, S., Ciulli, A., Howard, N. I., Abell, C., Blundell, T. L., & Mizrahi, V. (2011). Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. Biochemical Journal, 436(3), 729–739. [Link]
-
Stagi, L., Mura, S., Malfatti, L., Carbonaro, C. M., Ricci, P. C., Porcu, S., ... & Corpino, R. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega, 5(19), 10958–10964. [Link]
-
Gourley, D. G., Shrive, A. K., Polikarpov, I., Krell, T., Coggins, J. R., Hawkins, A. R., ... & Sawyer, L. (1999). The two types of 3-dehydroquinase have distinct structures but catalyze the same overall reaction. Nature structural biology, 6(6), 521-525. [Link]
-
Wikipedia. (2023). Citrazinic acid. [Link]
-
Gonçalves, A. S., D'Alpoim, G. C., & de Souza, M. V. N. (2018). Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. Molecules, 23(11), 2829. [Link]
-
M-CSA. 3-dehydroquinate dehydratase (type II). [Link]
-
ResearchGate. (2011). Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. [Link]
-
Patsnap. (2023). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]
-
National Center for Biotechnology Information. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. [Link]
-
Protein Data Bank Japan. (2001). 1h05 - 3-DEHYDROQUINATE DEHYDRATASE FROM MYCOBACTERIUM TUBERCULOSIS IN COMPLEX WITH SULPHATE. [Link]
-
ResearchGate. (2002). 2‐Substituted‐3‐Dehydroquinic Acids as Potent Competitive Inhibitors of Type II Dehydroquinase. [Link]
-
MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
Wikipedia. (2023). Half-maximal inhibitory concentration. [Link]
-
DC Chemicals. Citrazinic acid. [Link]
-
PubChem. Citrazinic acid. [Link]
Sources
- 1. [PDF] Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 2. Identification of novel 3-dehydroquinate dehydratase (DHQD) inhibitors for anti-tuberculosis activity: insights from virtual screening, molecular docking, and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Citrazinic acid|CAS 36470|DC Chemicals [dcchemicals.com]
- 5. Citrazinic Acid | C6H5NO4 | CID 7425 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 2,6-Dihydroxypyridine-4-carboxamide in Advanced Materials Science
Introduction: The Strategic Value of the 2,6-Dihydroxypyridine Scaffold
The pyridine ring is a foundational heterocyclic scaffold in materials science, prized for its rigid structure, well-defined coordination geometry, and rich electronic properties. The strategic placement of functional groups allows for the rational design of materials with tailored properties. Within this class of compounds, the 2,6-dihydroxypyridine-4-carboxamide moiety presents a particularly compelling case for the design of advanced materials. This molecule, a derivative of the fluorescent compound citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid), integrates multiple key functionalities onto a single, robust core.[1][2]
The 2- and 6-hydroxy groups can exist in tautomeric equilibrium with their keto forms (pyridones), offering versatile hydrogen bonding capabilities and potential metal chelation sites.[1] The carboxamide group at the 4-position introduces a potent hydrogen bond donor-acceptor unit, critical for directing supramolecular self-assembly and imparting specific recognition properties. This unique combination of functionalities makes this compound an exceptional building block for a range of materials, including supramolecular polymers, coordination networks, and functional organic materials.
This guide provides an in-depth exploration of the synthesis and potential applications of this compound in materials science, complete with detailed experimental protocols for researchers and materials scientists.
Part 1: Synthesis of this compound
The primary route to this compound, also known as citrazinamide, is through the amidation of its carboxylic acid precursor, citrazinic acid.[3] We present two detailed protocols: a classic method derived from the chemical literature and a modern, generalized approach using common peptide coupling reagents.
Protocol 1.1: Synthesis of Citrazinamide from Citric Acid via Urea Melt (Classic Method)
This protocol is adapted from a patented procedure and involves the initial formation of citrazinamide from a melt of citric acid and urea, followed by hydrolysis to citrazinic acid, which can then be re-amidated in a more controlled fashion if a purer intermediate is desired.[3] For the direct synthesis of citrazinamide as the target product, the initial crude product is isolated.
Rationale: This method leverages inexpensive starting materials. The high-temperature reaction of citric acid with urea leads to a cyclization and amidation cascade to form the pyridone ring system.[2] An inert, high-boiling solvent is used to ensure even heat distribution and prevent localized overheating, which can lead to degradation and lower yields.[3]
Materials:
-
Citric Acid (anhydrous)
-
Urea
-
Ethylene Glycol or Glycerol (solvent)
-
Hydrochloric Acid (for neutralization and precipitation)
-
Sodium Hydroxide (for pH adjustment)
-
Deionized Water
-
Reaction vessel with overhead stirrer, thermometer, and reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a 1 L three-necked flask equipped with an overhead stirrer, thermometer, and reflux condenser, combine 192 g (1.0 mol) of anhydrous citric acid, 360 g (6.0 mol) of urea, and 200 mL of ethylene glycol.
-
Heating: Begin stirring the mixture and heat it to 130-133°C. Maintain this temperature for 3-4 hours. The mixture will become a thick slurry as the reaction progresses.
-
Precipitation: After the reaction is complete, allow the mixture to cool to approximately 90-100°C. Slowly and carefully, add 500 mL of hot water to the reaction mixture with vigorous stirring to dissolve the product and unreacted starting materials.
-
Isolation of Crude Citrazinamide: Neutralize the solution with concentrated hydrochloric acid to a pH of approximately 2-3. The crude citrazinamide will precipitate out of the solution.
-
Filtration and Washing: Cool the suspension in an ice bath for at least one hour to ensure complete precipitation. Filter the crude product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 60-70°C to a constant weight. The resulting solid is crude citrazinamide. Further purification can be achieved by recrystallization from hot water or by conversion to the sodium salt and re-precipitation.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of citrazinamide.
Protocol 1.2: Modern Amidation of Citrazinic Acid using Coupling Reagents
This protocol employs standard peptide coupling chemistry for a high-yield, room-temperature synthesis of the target carboxamide from citrazinic acid.
Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, allowing for efficient reaction with an amine source (in this case, ammonia from ammonium chloride) under mild conditions. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to deprotonate the ammonium salt in situ and to neutralize the acid formed during the reaction.
Materials:
-
Citrazinic Acid (2,6-dihydroxypyridine-4-carboxylic acid)
-
HATU
-
Ammonium Chloride (NH₄Cl)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask, dissolve citrazinic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.1 eq), ammonium chloride (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Part 2: Applications in Materials Science
The unique trifunctional nature of this compound makes it a powerful building block for creating highly ordered and functional materials.
Supramolecular Assembly and Hydrogen-Bonded Networks
Expertise & Experience: The true power of the this compound scaffold lies in its capacity for forming extensive, predictable hydrogen-bonded networks. The carboxamide group is a classic and robust motif for creating linear tapes or sheets through N-H···O=C hydrogen bonds. Concurrently, the 2,6-dihydroxy groups (in their pyridone tautomeric form) can form complementary DDA (Donor-Donor-Acceptor) hydrogen bonding arrays, which are known to lead to highly stable dimeric and polymeric structures. This orthogonal hydrogen bonding capability allows for the programmed assembly of complex 2D and 3D supramolecular architectures.
Conceptual Supramolecular Assembly:
Caption: Orthogonal hydrogen bonding in this compound.
These ordered assemblies are relevant for the development of:
-
Organogels: Where the supramolecular polymer network can immobilize solvent molecules.
-
Liquid Crystals: Where the directional interactions can lead to mesophase formation.
-
Molecular Sensors: Where the disruption of the hydrogen-bonded network upon binding of an analyte can lead to a detectable signal.[4]
Coordination Chemistry: Ligands for Metal-Organic Frameworks (MOFs)
Expertise & Experience: While the carboxamide itself is a relatively weak coordinator, the pyridine nitrogen and the deprotonated dihydroxy (pyridone) oxygens are excellent metal binding sites. This makes this compound a versatile ligand for the construction of coordination polymers and MOFs. The carboxamide group, while not directly coordinating, can play a crucial structure-directing role by forming hydrogen bonds between coordinated units, thus templating the final framework topology. This is a powerful strategy for engineering porosity and functionality into the material.
The use of the related 4-hydroxypyridine-2,6-dicarboxylic acid in forming 2D and 3D coordination polymers with Zn(II) and Nd(III) has been demonstrated, highlighting the utility of this core structure in MOF synthesis.[5][6]
Protocol 2.1: Exploratory Synthesis of a MOF using a Pyridine-Carboxamide Ligand
This protocol is a generalized procedure for the solvothermal synthesis of a MOF, adapted for a ligand like this compound.
Rationale: Solvothermal synthesis uses elevated temperatures and pressures to increase the solubility of the components and facilitate the crystallization of the thermodynamically stable framework. The choice of metal salt and solvent is critical and often requires screening to find optimal conditions for a given ligand.
Materials:
-
This compound (Ligand)
-
A metal salt, e.g., Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
Dimethylformamide (DMF) or Diethylformamide (DEF)
-
Small glass vials (e.g., 4 mL) with Teflon-lined caps
-
Programmable oven
Procedure:
-
Preparation of Solutions: In a 4 mL glass vial, dissolve the ligand (e.g., 10 mg) in 2 mL of DMF. In a separate vial, dissolve the metal salt (e.g., 15 mg of Zn(NO₃)₂·6H₂O) in 2 mL of DMF.
-
Mixing: Combine the two solutions in a single vial. Cap the vial tightly.
-
Heating: Place the vial in a programmable oven. Heat the oven to a set temperature (e.g., 80°C, 100°C, or 120°C) and hold for a period of 24 to 72 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Isolation: Carefully open the vial and check for the formation of crystals. If crystals have formed, decant the mother liquor and wash the crystals with fresh DMF (3 x 1 mL).
-
Drying: The crystals can be dried in a vacuum oven at a moderate temperature (e.g., 60°C) to remove residual solvent.
Part 3: Characterization of Materials
A multi-technique approach is essential to fully characterize materials derived from this compound.
| Technique | Purpose | Expected Observations/Data |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure of the synthesized ligand and to study solution-phase aggregation. | Chemical shifts confirming the pyridine, amide, and hydroxy/pyridone protons. Changes in chemical shifts or line broadening upon aggregation. |
| FT-IR Spectroscopy | To identify functional groups and study hydrogen bonding. | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (amide and pyridone, ~1650-1700 cm⁻¹), and O-H stretch. Shifts in these peaks can indicate hydrogen bonding. |
| Single-Crystal X-ray Diffraction | To determine the precise 3D structure of molecules and their packing in the solid state. | Provides definitive proof of supramolecular assembly, bond lengths, bond angles, and hydrogen bonding geometries.[7] |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity and phase purity of bulk materials like MOFs. | Comparison of the experimental pattern with a simulated pattern from single-crystal data confirms phase purity. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material. | Determines the temperature at which the material decomposes. For MOFs, it shows the loss of solvent molecules followed by framework collapse. |
| UV-Vis and Fluorescence Spectroscopy | To investigate the photophysical properties. | The 2,6-dihydroxypyridine core is known to be fluorescent.[1] Changes in absorption or emission spectra can be used for sensing applications. |
Part 4: Data Summary
The following table presents representative crystallographic data for a related pyridine-dicarboxamide derivative, illustrating the typical bond lengths and angles that define the geometry of the core scaffold.[7]
Table 1: Selected Bond Lengths and Dihedral Angles for a Pyridine-2,6-dicarboxamide Derivative.
| Parameter | Value | Significance |
| C=O (Amide) Bond Length | ~1.23 Å | Typical double bond character. |
| C-N (Amide) Bond Length | ~1.34 Å | Partial double bond character due to resonance. |
| N-H (Amide) Bond Length | ~0.86 Å | Standard N-H bond length. |
| C-C (Pyridine Ring) | ~1.38-1.40 Å | Aromatic C-C bond lengths. |
| Dihedral Angle (Pyridine-Amide) | Varies (0-60°) | This angle is crucial for determining the overall molecular conformation (planar, skew) and influences the packing and hydrogen bonding.[7] |
Conclusion
This compound is a highly versatile and underexplored building block for materials science. Its combination of a rigid aromatic core with multiple, orthogonal hydrogen bonding sites provides a powerful platform for the rational design of supramolecular assemblies, coordination polymers, and functional organic materials. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the foundational knowledge to synthesize and apply this promising molecule in the development of next-generation materials.
References
- Panja, S., Ghosh, S., & Ghosh, K. (2018). Pyridine/Pyridinium symmetrical bisamides as functional materials: Aggregation, selective sensing and drug release. New Journal of Chemistry, 42(8), 6488–6497.
- Kumar, P., & Gupta, R. (2016). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. Dalton Transactions, 45(45), 18769-18783.
- Nowak, M., Wróbel, R., & Jewgiński, M. (2021).
- GINELL, R., & STEINMANN, R. (1956). U.S. Patent No. 2,752,354. Washington, DC: U.S.
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Wikipedia contributors. (2023, December 12). Citrazinic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of Citrazinic Acid: A Deep Dive. Retrieved January 14, 2026, from [Link]
- Li, J., Chen, C., Zhang, L., & Li, J. (2008). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganica Chimica Acta, 361(9-10), 2657-2664.
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Li, J., Chen, C., Zhang, L., & Li, J. (2008). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed. [Link]
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Nowak, M., Wróbel, R., & Jewgiński, M. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]
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Application Note: Harnessing the Potential of Citrazinic Acid Derivatives for Novel Antimicrobial Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial screening of citrazinic acid derivatives.
Introduction: A Scaffold of Promise in an Era of Resistance
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents.[1] High-throughput screening and the modification of existing molecular scaffolds are cornerstone strategies in this endeavor.[2][3][4] Citrazinic acid (2,6-dihydroxyisonicotinic acid), an important derivative of citric acid, has emerged as a promising and versatile scaffold for developing new therapeutic agents.[5][6] Its structure is amenable to chemical modification, allowing for the creation of diverse derivatives with potentially enhanced biological activities. The core hypothesis is that by systematically modifying the citrazinic acid backbone, it is possible to develop compounds with potent and selective antimicrobial properties, thereby addressing the critical need for new drugs to combat resistant pathogens.
This guide provides a comprehensive overview of the rationale, synthesis, and antimicrobial screening protocols for citrazinic acid derivatives. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of compounds.
Part 1: Synthesis of Citrazinic Acid Derivatives
Rationale for Derivatization: The Quest for Enhanced Activity
While the citrazinic acid core possesses some inherent biological activity, it often serves as a starting point rather than a final product. Chemical derivatization is crucial for exploring the structure-activity relationship (SAR), which dictates how a molecule's structure correlates with its biological activity.[7][8] By adding different functional groups, chemists can modulate properties such as:
-
Potency: Increasing the intrinsic ability of the compound to inhibit microbial growth.
-
Spectrum of Activity: Broadening or narrowing the range of susceptible bacterial species.
-
Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties for potential in vivo applications.
-
Mechanism of Action: Altering how the compound interacts with its bacterial target.
A common and effective method for modifying citrazinic acid is through the preparation of azo derivatives by coupling it with various diazonium salts.[5] This approach introduces a diverse range of aromatic substituents, allowing for a systematic investigation of the SAR.
General Synthesis Workflow
The synthesis of azo-citrazinic acid derivatives typically follows a two-step process: the formation of a diazonium salt from an aromatic amine, followed by an azo coupling reaction with citrazinic acid.
Caption: General workflow for the synthesis of azo-citrazinic acid derivatives.
Protocol: Synthesis of a Representative Azo-Citrazinic Acid Derivative
This protocol describes the synthesis of an azo disperse dye based on a substituted aniline and citrazinic acid, adapted from established methods.[5]
Materials:
-
Substituted aromatic amine (e.g., p-toluidine) (0.01 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Citrazinic Acid (0.01 mol)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Ice bath, magnetic stirrer, beakers, filtration apparatus
Procedure:
-
Preparation of the Diazonium Salt: a. In a 100 mL beaker, suspend the aromatic amine (0.01 mol) in 2 mL of distilled water and add 3 mL of concentrated HCl. b. Cool the mixture to 0-5°C in an ice bath with constant stirring. Causality: Low temperatures are critical to prevent the highly reactive and unstable diazonium salt from decomposing. c. Prepare a solution of NaNO₂ (0.01 mol) in 10 mL of cold water. Add this solution dropwise to the amine suspension while maintaining the temperature below 5°C. d. Continue stirring vigorously in the ice bath for 30 minutes to ensure complete diazotization. The formation of the diazonium salt solution is now complete.
-
Preparation of the Coupler Solution: a. In a separate 250 mL beaker, dissolve citrazinic acid (0.01 mol) in a mixture of 5 mL ethanol, 1 mL water, and 2-3 mL of 10% NaOH solution. Causality: An alkaline pH is required to deprotonate the hydroxyl groups of citrazinic acid, activating it for the electrophilic attack by the diazonium salt.
-
Azo Coupling Reaction: a. While maintaining vigorous stirring, add the previously prepared diazonium salt solution dropwise to the citrazinic acid coupler solution. b. A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the colored solid precipitate by vacuum filtration. b. Wash the product thoroughly with cold distilled water to remove any unreacted salts and acids. c. Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final pure azo-citrazinic acid derivative. d. Dry the purified product and confirm its structure using analytical techniques like NMR and Mass Spectrometry.[5]
Part 2: Antimicrobial Activity Screening Protocols
Once a library of citrazinic acid derivatives has been synthesized, the next critical step is to screen them for antimicrobial activity. The two most common and foundational in vitro methods are the Kirby-Bauer disk diffusion test and the broth microdilution assay for Minimum Inhibitory Concentration (MIC) determination.[1]
Caption: Comparative workflow of disk diffusion and broth microdilution assays.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial activity and is excellent for initial high-throughput screening.[9][10]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Synthesized citrazinic acid derivatives (at a known concentration in a suitable solvent like DMSO)
-
Positive control (e.g., Gentamicin disk) and negative control (solvent-only disk)
-
Incubator
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. Vortex to create a smooth suspension.[12] c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for reproducibility.[12][13]
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[12] b. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage (lawn culture).[9] c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]
-
Disk Application: a. Using sterile forceps, apply the blank paper disks to the surface of the inoculated agar plate. b. Carefully pipette a fixed volume (e.g., 10 µL) of each citrazinic acid derivative solution onto a corresponding disk. Also apply the positive and negative controls to their respective disks. c. Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[9]
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm), including the disk itself.[13] b. A larger zone diameter indicates greater susceptibility of the bacterium to the compound. Compare the results to the positive and negative controls.
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15] It is considered the gold standard for susceptibility testing.[11]
Principle: The test organism is cultured in a liquid medium containing serially diluted concentrations of the test compound. The MIC is identified as the lowest concentration at which no visible growth (turbidity) occurs after a set incubation period.[14][16]
Materials:
-
Sterile 96-well microtiter plates (round-bottom preferred)[17]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test bacterial strains
-
Synthesized citrazinic acid derivatives (high concentration stock solution)
-
Positive control (known antibiotic)
-
Multichannel pipette
-
Plate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Compound Dilutions: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the stock solution of your test compound (at 2x the highest desired final concentration). This results in a total volume of 200 µL. c. Using a multichannel pipette, mix the contents of the first column by pipetting up and down, then transfer 100 µL from the first column to the second. d. Repeat this two-fold serial dilution process across the plate (e.g., to column 10). Discard the final 100 µL from column 10.[17] e. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (MHB only, no bacteria).[14]
-
Inoculum Preparation: a. Prepare a bacterial inoculum as described in the Kirby-Bauer method and adjust its turbidity to the 0.5 McFarland standard. b. Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation: a. Inoculate each well (from column 1 to 11) with 100 µL of the final diluted bacterial suspension. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator.
-
Result Interpretation: a. After incubation, examine the plate visually. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.[14] b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).[14]
Part 3: Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Analysis
By comparing the antimicrobial activity (zone of inhibition or MIC value) of different derivatives, researchers can begin to build an SAR profile. For example, one might observe that adding an electron-withdrawing group at a specific position on the aromatic ring consistently increases activity against Gram-positive bacteria.[18] This insight is invaluable for the rational design of more potent future compounds.
Example Data Summary
The results should be summarized in a clear, tabular format to facilitate comparison across the synthesized library.
| Compound ID | R-Group Modification | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| CZA-01 | -H | S. aureus | 8 | 256 |
| E. coli | 7 | >256 | ||
| CZA-02 | -Cl (para) | S. aureus | 18 | 32 |
| E. coli | 10 | 128 | ||
| CZA-03 | -NO₂ (para) | S. aureus | 22 | 16 |
| E. coli | 12 | 128 | ||
| CZA-04 | -OCH₃ (para) | S. aureus | 9 | 256 |
| E. coli | 7 | >256 | ||
| Control | Gentamicin | S. aureus | 25 | 2 |
| E. coli | 23 | 4 |
This table presents hypothetical data for illustrative purposes.
Conclusion
Citrazinic acid represents a valuable and adaptable scaffold for the development of novel antimicrobial agents. By combining systematic chemical synthesis with robust and standardized screening protocols, researchers can effectively explore the chemical space around this core structure. The detailed methodologies provided in this application note offer a reliable framework for identifying and characterizing new citrazinic acid derivatives with significant antimicrobial potential, contributing to the critical pipeline of next-generation therapeutics to combat infectious diseases.
References
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Broth Microdilution. (n.d.). MI - Microbiology.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Broth Dilution Method for MIC Determin
- Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024). Microbiology pictures.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.).
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Screening Strategies to Identify New Antibiotics. (2012). Ingenta Connect.
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH.
- Azo disperse dyes based on citrazinic acid: synthesis, antibacterial activity and printing application in silk and polyamide-6 fabrics. (2025). Emerald Publishing.
- Citric Acid Confers Broad Antibiotic Tolerance through Alteration of Bacterial Metabolism and Oxid
- (PDF) Citric Acid Confers Broad Antibiotic Tolerance through Alteration of Bacterial Metabolism and Oxidative Stress. (2023).
- Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers. (n.d.). PMC - NIH.
- Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (n.d.).
- Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. (n.d.).
- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.).
- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI.
- Antimicrobial activity of citric acid against Escherichia coli, Staphylococcus aureus and Candida albicans as a sanitizer agent. (2020). DergiPark.
- What are the uses of citrazinic acid?. (2024). FAQ - Guidechem.
- Design, synthesis and antimicrobial activity of usnic acid deriv
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI.
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists.
- Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety. (n.d.). Arabian Journal of Chemistry.
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Citrazinic acid as a building block for supramolecular chemistry
Application Note & Protocol
Topic: Citrazinic Acid: A Versatile Tecton for Supramolecular Assembly
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Directed Self-Assembly
Supramolecular chemistry hinges on the principle of molecular self-assembly, where discrete molecular components, or tectons, spontaneously organize into ordered, functional superstructures through non-covalent interactions. The rational design of these tectons is paramount for controlling the architecture and properties of the resulting material. Citrazinic acid (2,6-dihydroxyisonicotinic acid), a simple heterocyclic compound, has emerged as a remarkably versatile and powerful building block in the supramolecular chemist's toolbox.[1][2][3] Its rigid core, combined with a specific arrangement of hydrogen bond donors and acceptors and metal coordination sites, allows for the predictable formation of a diverse array of supramolecular structures, including tapes, grids, metal-organic frameworks (MOFs), and responsive gels.[4][5][6]
This guide provides an in-depth exploration of citrazinic acid's fundamental properties that make it an ideal tecton. It further presents detailed, field-proven protocols for its synthesis and its application in the construction of both hydrogen-bonded networks and metal-coordinated polymers, offering researchers a practical launchpad for innovation in materials science and drug development.
Core Molecular Attributes of Citrazinic Acid
The utility of citrazinic acid (C₆H₅NO₄, M.W. 155.11 g/mol ) stems from its unique combination of functional groups arranged on a pyridine framework.[1][7] Understanding these features is critical to predicting and controlling its assembly behavior.
-
Multifaceted Hydrogen Bonding: Citrazinic acid possesses three hydrogen bond donor sites (the carboxylic acid proton and two hydroxyl protons) and four acceptor sites (the carboxyl and hydroxyl oxygens, and the pyridyl nitrogen).[1] This rich functionality enables the formation of robust and highly directional hydrogen bonds, which are the primary driving force for many of its assemblies.
-
Keto-Enol Tautomerism: The molecule exists in equilibrium between several tautomeric forms, primarily the 2,6-dihydroxy form and the 6-hydroxy-2-oxo form.[8][9] This equilibrium can be influenced by the solvent, pH, and aggregation state, which in turn modulates its electronic properties and interaction motifs.[8][10][11]
-
Chelating & Bridging Ligand: The arrangement of the pyridyl nitrogen and adjacent hydroxyl/oxo groups, along with the carboxylate group, creates potent chelating and bridging sites for metal ions. This allows citrazinic acid to act as a multidentate ligand, connecting metal centers to form extended one-, two-, or three-dimensional coordination polymers and MOFs.[5][6]
dot graph "Citrazinic_Acid_Features" { layout=neato; graph [overlap=false, splines=true, sep="+6", outputorder=edgesfirst, bgcolor="#F1F3F4", maxiter=10000, start=123]; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [penwidth=2.0];
} end_dot Figure 1: Key functional sites of citrazinic acid.
Protocol: Synthesis and Purification of Citrazinic Acid
While commercially available, citrazinic acid can be readily synthesized in high yield from inexpensive starting materials, citric acid and urea.[12][13] This one-pot hydrothermal method is robust and scalable.[14][15]
2.1. Materials and Reagents
-
Citric acid monohydrate
-
Urea
-
Deionized water
-
Concentrated sulfuric acid (98%)
-
Hydrothermal synthesis autoclave (e.g., Teflon-lined stainless steel)
-
Magnetic stirrer with heating
-
High-speed centrifuge
-
Drying oven
2.2. Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 100 mL beaker, dissolve 1.22 g of citric acid and 1.39 g of urea in 60 mL of deionized water.[14][15]
-
Ultrasonic Treatment: Place the beaker in an ultrasonic bath for 10 minutes to ensure the solution is homogeneous.[14][15]
-
Hydrothermal Reaction: Transfer the solution to a 100 mL Teflon-lined hydrothermal autoclave. Seal the vessel and place it in a preheated oven at 185 °C for 2 hours.[14][15]
-
Scientist's Note: The high temperature and pressure conditions facilitate the cyclization and condensation reactions between citric acid and urea to form the pyridone ring.
-
-
Cooling: After the reaction, remove the autoclave from the oven and allow it to cool naturally to room temperature. The resulting solution will be dark green.[14][15]
-
Precipitation: Transfer the dark green solution to a beaker on a magnetic stirrer in a 60 °C water bath. While stirring, slowly add concentrated sulfuric acid dropwise to adjust the pH to 2-3.[15] A voluminous yellow precipitate of citrazinic acid will form.
-
Isolation and Washing: Centrifuge the suspension at high speed (e.g., 12,000 rpm) for 10 minutes. Discard the supernatant. Resuspend the yellow precipitate in deionized water and centrifuge again. Repeat this washing step three times to remove any unreacted starting materials and soluble byproducts.
-
Drying: Dry the final yellow powder in an oven at 60 °C overnight. An expected yield is approximately 85%.[15][16]
2.3. Purification (Recrystallization) For applications requiring ultra-pure material, citrazinic acid can be purified by precipitation from an alkaline solution.[15][16]
-
Dissolve the crude citrazinic acid powder in a minimal amount of dilute sodium carbonate or sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with dilute hydrochloric acid (HCl) with stirring.
-
Citrazinic acid will precipitate as a purified solid.
-
Collect the solid by filtration, wash with cold deionized water, and dry in a vacuum oven over P₂O₅.[15]
Application Protocol: Assembly of a 1D Hydrogen-Bonded Supramolecular Polymer
The carboxylic acid groups on citrazinic acid readily form robust hydrogen-bonded dimers. This interaction, coupled with pyridone-pyridone hydrogen bonds, can lead to the formation of extended 1D tapes or chains. This protocol describes the formation of such an assembly through slow evaporation.
dot graph "H-Bonding_Workflow" { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Figure 2: Workflow for H-bonded assembly.
3.1. Materials and Reagents
-
Purified citrazinic acid
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Small glass vials (e.g., 4 mL)
-
Larger glass jar with a screw cap
3.2. Step-by-Step Assembly Protocol
-
Solution Preparation: Prepare a saturated solution of citrazinic acid in DMSO at room temperature.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean 4 mL glass vial to remove any dust or particulate matter. Fill the vial to about one-third of its volume.
-
Crystallization Setup: Place the open vial containing the citrazinic acid solution inside a larger jar containing a small amount (e.g., 5 mL) of deionized water, which acts as an anti-solvent.
-
Slow Diffusion: Seal the larger jar and leave it undisturbed at room temperature.
-
Scientist's Note: Water vapor will slowly diffuse into the DMSO solution. As water is an anti-solvent for citrazinic acid, this gradual increase in water content will slowly decrease the solubility, promoting the formation of well-ordered, crystalline assemblies rather than an amorphous precipitate.
-
-
Crystal Growth: Over several days to a week, yellow, needle-like crystals should form.
-
Characterization: Isolate the crystals and analyze them using Fourier-Transform Infrared (FT-IR) spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD).
-
FT-IR Analysis: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a characteristic C=O stretch for the carboxylic acid dimer around 1700 cm⁻¹.
-
SC-XRD Analysis: This will provide definitive proof of the 1D hydrogen-bonded structure, revealing the precise bond lengths and angles of the supramolecular assembly.
-
Application Protocol: Synthesis of a Citrazinic Acid-Based Metal-Organic Framework (MOF)
The ability of citrazinic acid to coordinate with metal ions allows for the construction of porous, crystalline MOFs.[17][18] This protocol provides a general method for synthesizing a Cr-based MOF using hydrothermal conditions, similar to the synthesis of well-known frameworks like MIL-101.[6]
4.1. Materials and Reagents
-
Purified citrazinic acid
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Hydrothermal synthesis autoclave
4.2. Step-by-Step Synthesis Protocol
-
Reagent Solution: In a beaker, dissolve 1 equivalent of CrCl₃·6H₂O and 1 equivalent of citrazinic acid in a 1:1 mixture of DMF and deionized water. Stir until fully dissolved.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined hydrothermal autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven and heat to 150-180 °C for 24-48 hours.
-
Scientist's Note: The solvothermal conditions are necessary to provide the energy for the formation of the highly ordered, thermodynamically stable MOF structure. The choice of temperature and time is crucial and may require optimization depending on the desired phase and crystal size.
-
-
Cooling and Isolation: Allow the autoclave to cool to room temperature. A crystalline powder should be present. Collect the solid by filtration or centrifugation.
-
Activation: The pores of the as-synthesized MOF will be filled with solvent molecules. To activate the material, the powder must be washed extensively with a solvent like DMF, followed by a more volatile solvent like ethanol. Finally, the material is heated under vacuum to evacuate the pores completely.
-
Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline phase, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.
Data Summary
The following table summarizes key physicochemical properties of citrazinic acid, which are essential for designing supramolecular systems.
| Property | Value | Significance in Supramolecular Chemistry |
| Molecular Formula | C₆H₅NO₄ | Defines the basic building block.[7] |
| Molecular Weight | 155.11 g/mol | Used for all stoichiometric calculations.[7] |
| Melting Point | >300 °C (decomposes) | High thermal stability is beneficial for robust materials.[7][16] |
| pKa | ~2.54 (Predicted) | Governs protonation state and solubility in aqueous systems.[7][15][16] |
| Solubility | Practically insoluble in water and common organic solvents; soluble in alkaline solutions.[7][15][16][19] | Crucial for selecting solvents for synthesis and crystallization. |
| Appearance | Yellow crystalline powder | The chromophore can impart optical properties to the final assembly.[7][16] |
Conclusion
Citrazinic acid is a testament to how simple, carefully designed molecules can serve as powerful tectons for the bottom-up construction of complex and functional materials. Its rich hydrogen-bonding and metal-coordination chemistry provides a reliable and predictable platform for creating diverse supramolecular architectures. The protocols detailed herein offer a validated starting point for researchers to synthesize the building block itself and to explore its assembly into both organic and metal-organic superstructures. By mastering the manipulation of this versatile tecton, scientists in materials chemistry and drug development can unlock new possibilities in areas ranging from controlled-release technologies and catalysis[6] to the development of novel crystalline forms of active pharmaceutical ingredients.
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Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Novel Citrazinic Acid Analogs
Introduction: The Therapeutic Potential of Citrazinic Acid Analogs in Oncology
Citrazinic acid, a pyridine derivative, has emerged as a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Its derivatives are being explored for various therapeutic applications, including cancer treatment. The structural features of citrazinic acid allow for modifications that can lead to the development of novel analogs with enhanced potency and selectivity against cancer cells. These analogs may exert their anticancer effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in tumor progression.[1] The exploration of novel citrazinic acid analogs represents a promising frontier in the quest for new and effective anticancer agents.[2]
This comprehensive guide provides a suite of detailed protocols for the in vitro evaluation of novel citrazinic acid analogs, designed to empower researchers in the systematic assessment of their anticancer properties. The methodologies outlined herein are foundational for preclinical drug discovery and are designed to provide a robust characterization of a compound's cytotoxic and mechanistic profile.
Part 1: Foundational Assays for Anticancer Activity Screening
The initial phase of evaluating a novel compound involves determining its cytotoxic and cytostatic effects on cancer cells. This is typically achieved through cell viability and proliferation assays.
Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is a critical step that can significantly influence the outcome and clinical relevance of a study.[3][4][5] A thoughtful selection process should consider the following:
-
Tumor Type Relevance: Select cell lines that are representative of the cancer type you aim to target.
-
Genetic and Phenotypic Diversity: Utilize a panel of cell lines with varying genetic backgrounds (e.g., p53 wild-type vs. mutant, different oncogenic drivers) to identify potential selective activity.[6][7]
-
Public Databases: Leverage resources like the NCI-60 Human Tumor Cell Lines Screen and the Cancer Cell Line Encyclopedia (CCLE) to inform your selection based on molecular characterization.[4][6]
For initial screening of citrazinic acid analogs, a panel could include, but is not limited to:
-
MCF-7: Breast cancer, estrogen receptor-positive.
-
MDA-MB-231: Triple-negative breast cancer.
-
A549: Non-small cell lung cancer.
-
HCT-116: Colorectal cancer.
-
PC-3: Prostate cancer.
-
A normal, non-cancerous cell line (e.g., MCF-10A or WI-38): To assess selectivity.[8][9]
Cell Viability Assessment: MTT and SRB Assays
Two widely used and reliable methods for assessing cell viability are the MTT and Sulforhodamine B (SRB) assays.
The Causality Behind the Choice:
-
The MTT assay measures the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases, which is indicative of cell viability.[10] This assay is particularly useful for identifying compounds that may interfere with cellular metabolism.
-
The SRB assay is a colorimetric assay that measures cellular protein content, providing a measure of cell biomass.[11][12][13][14] It is less susceptible to interference from compounds that may affect metabolic activity without directly causing cell death.[14] Running both assays can provide a more comprehensive picture of a compound's effect.
Objective: To determine the concentration of a novel citrazinic acid analog that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
Novel citrazinic acid analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the citrazinic acid analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control (medium only).[15] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Objective: To determine the IC50 value based on cellular protein content.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
Novel citrazinic acid analogs
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)[11]
-
Tris base solution (10 mM)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[11][12]
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[13][14]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[11][13] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Data Presentation: IC50 Values of Novel Citrazinic Acid Analogs
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Analog X-1 | MCF-7 | MTT | 48 | 15.2 ± 1.8 |
| Analog X-1 | MCF-7 | SRB | 48 | 18.5 ± 2.1 |
| Analog X-1 | MDA-MB-231 | MTT | 48 | 8.7 ± 0.9 |
| Analog X-1 | MDA-MB-231 | SRB | 48 | 10.1 ± 1.3 |
| Analog X-1 | A549 | MTT | 48 | 25.4 ± 3.2 |
| Analog X-1 | A549 | SRB | 48 | 28.9 ± 3.5 |
| Doxorubicin (Positive Control) | MCF-7 | MTT | 48 | 0.5 ± 0.07 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Delving into the Mechanism of Action
Once the cytotoxic potential of the novel citrazinic acid analogs has been established, the next crucial step is to elucidate their mechanism of action. This involves investigating their effects on apoptosis and the cell cycle.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
The Rationale: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[16] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with novel citrazinic acid analogs.
Materials:
-
Cancer cells treated with the IC50 concentration of the citrazinic acid analog for a specified time (e.g., 24 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells after treatment. Centrifuge the cells and wash them twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18] Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization of Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Cell Cycle Analysis: Propidium Iodide Staining
The Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis. Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content of the cells.[19][20] By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[19][21][22]
Objective: To determine the effect of novel citrazinic acid analogs on cell cycle distribution.
Materials:
-
Cancer cells treated with the IC50 concentration of the citrazinic acid analog for a specified time (e.g., 24 hours).
-
PBS
-
RNase A (100 µg/mL)[20]
-
Propidium Iodide (50 µg/mL)[20]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 1 mL of cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes (or overnight).[20][21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA and prevent its interference with DNA staining.[20]
-
PI Staining: Add 400 µL of PI solution to the cells and incubate at room temperature for 15-30 minutes in the dark.[20][21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Part 3: Investigating Molecular Targets and Signaling Pathways
To gain deeper insights into the mechanism of action of the novel citrazinic acid analogs, it is essential to investigate their effects on specific molecular targets and signaling pathways known to be dysregulated in cancer.
Western Blotting for Protein Expression Analysis
The Rationale: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in a cell lysate.[23][24][25] By examining the expression of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs), we can further elucidate the molecular mechanisms underlying the observed anticancer effects of the citrazinic acid analogs.[25][26]
Objective: To analyze the expression of key regulatory proteins in apoptosis and cell cycle pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells in a suitable lysis buffer and quantify the protein concentration using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.[24][26]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins between treated and untreated samples.
Potential Protein Targets for Investigation
| Pathway | Pro-Apoptotic Proteins | Anti-Apoptotic Proteins | Cell Cycle Regulators |
| Apoptosis | Bax, Bak, Cleaved Caspase-3, Cleaved PARP | Bcl-2, Bcl-xL | p21, p27, Cyclin D1, CDK4 |
Visualization of a Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade modulated by a citrazinic acid analog.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the comprehensive in vitro evaluation of novel citrazinic acid analogs as potential anticancer agents. By systematically assessing their cytotoxicity, and elucidating their mechanisms of action on apoptosis and the cell cycle, researchers can effectively identify promising lead compounds for further preclinical and clinical development. Future studies should focus on in vivo efficacy and toxicity profiling, as well as the identification of predictive biomarkers to guide their potential clinical application. The ultimate goal is to translate these promising laboratory findings into novel therapies that can improve the outcomes for cancer patients.
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Application Notes and Protocols: Harnessing Citrazinic Acid for the Development of Advanced Fluorescent Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Citrazinic Acid as a Fluorophore
Citrazinic acid (CZA), a heterocyclic compound derived from citric acid, is emerging as a versatile building block in the field of fluorescent biosensing. While traditionally recognized as a key emissive species in nitrogen-doped carbon dots, its intrinsic photophysical properties make it a compelling candidate for direct use in sensing applications.[1][2] CZA is a weakly fluorescent molecule, and its emission characteristics are exquisitely sensitive to its local chemical environment, particularly pH and the presence of certain metal ions.[3][4] This sensitivity is the cornerstone of its utility in biosensor development.
In its monomeric form, citrazinic acid typically exhibits a characteristic blue fluorescence with an emission maximum around 440 nm when excited in the UV range (approximately 340-350 nm).[5][6][7] However, this fluorescence can be significantly modulated through several mechanisms:
-
pH-Dependent Protonation/Deprotonation: The fluorescence of CZA is highly dependent on the pH of the medium. Changes in pH alter the protonation state of its carboxylic acid and hydroxyl groups, leading to shifts in its absorption and emission spectra, and in some cases, significant fluorescence quenching, particularly in acidic environments.[3][4]
-
Chelation-Enhanced Quenching (CHEQ): The dihydroxy-pyridine structure of CZA, along with its carboxylic acid group, provides an ideal pocket for the chelation of metal ions. This binding event can disrupt the fluorophore's excited state, leading to a "turn-off" of fluorescence.
-
Aggregation and Dimerization: At higher concentrations, CZA can form aggregates and dimers, which alters its optical properties, often resulting in red-shifted absorption and changes in fluorescence intensity.[5][7][8]
This guide provides detailed protocols for leveraging these properties to develop two distinct types of fluorescent biosensors using citrazinic acid: a "turn-off" sensor for the detection of heavy metal ions and a pH-based sensor for monitoring enzyme activity.
Application 1: "Turn-Off" Fluorescent Biosensor for the Detection of Divalent Copper (Cu²⁺)
The presence of heavy metal ions such as copper (Cu²⁺) in biological and environmental systems is of significant concern. This protocol details a method for the sensitive and selective detection of Cu²⁺ using the principle of chelation-enhanced fluorescence quenching of citrazinic acid.
Principle of Operation
The carboxyl and hydroxyl groups on the citrazinic acid molecule act as a chelating agent for divalent metal ions. Upon binding with Cu²⁺, a non-fluorescent ground-state complex is formed. This process effectively quenches the intrinsic fluorescence of citrazinic acid, leading to a "turn-off" signal that is proportional to the concentration of Cu²⁺ ions. This static quenching mechanism allows for sensitive detection.
Signaling Pathway Diagram
Caption: Chelation of Cu²⁺ by citrazinic acid leads to a non-fluorescent complex.
Experimental Protocol
1. Materials and Reagents
-
Citrazinic Acid (CZA), 97% purity
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized (DI) water
-
Stock solutions of other metal salts for selectivity testing (e.g., FeCl₃, NiCl₂, ZnCl₂, MgCl₂, CaCl₂)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader or spectrofluorometer
2. Preparation of Solutions
-
CZA Stock Solution (1 mM): Dissolve 1.551 mg of citrazinic acid in 10 mL of DI water. Gentle heating or sonication may be required for complete dissolution. Store in the dark at 4°C.
-
Cu²⁺ Stock Solution (10 mM): Dissolve 24.97 mg of CuSO₄·5H₂O in 10 mL of DI water.
-
Working Solutions: Prepare fresh dilutions of the CZA and Cu²⁺ stock solutions in 10 mM HEPES buffer (pH 7.4) before each experiment.
3. Experimental Procedure
-
Optimization of CZA Concentration:
-
Prepare a series of CZA dilutions in HEPES buffer (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Measure the fluorescence intensity of each concentration (Excitation: ~345 nm, Emission: ~440 nm).
-
Select a CZA concentration that provides a strong, stable fluorescence signal in the linear range of the instrument. A concentration of 10 µM is often a good starting point.
-
-
Fluorescence Titration of Cu²⁺:
-
In a 96-well black microplate, add a fixed volume and concentration of CZA solution to each well (e.g., 100 µL of 20 µM CZA, for a final concentration of 10 µM in a 200 µL reaction volume).
-
Add increasing concentrations of Cu²⁺ solution to the wells (e.g., final concentrations ranging from 0 to 100 µM).
-
Add HEPES buffer to bring the final volume in each well to 200 µL.
-
Incubate the plate at room temperature for 10-15 minutes in the dark to allow for complex formation.
-
Measure the fluorescence intensity at 440 nm (excitation at 345 nm).
-
-
Selectivity Assay:
-
Prepare solutions containing 10 µM CZA and a fixed, higher concentration of various metal ions (e.g., 100 µM of Cu²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Mg²⁺, Ca²⁺).
-
Measure the fluorescence intensity of each solution and compare the quenching effect of different ions to that of Cu²⁺.
-
4. Data Analysis
-
Quenching Analysis: Plot the fluorescence intensity (F) as a function of the Cu²⁺ concentration. The data can also be analyzed using the Stern-Volmer equation for static quenching: F₀/F = 1 + Kₛᵥ[Q] where F₀ is the fluorescence intensity of CZA in the absence of Cu²⁺, F is the fluorescence intensity in the presence of Cu²⁺, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (Cu²⁺). A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/S where σ is the standard deviation of the blank (CZA solution without Cu²⁺) and S is the slope of the linear portion of the calibration curve at low Cu²⁺ concentrations.
Data Presentation: Expected Performance
| Parameter | Expected Value | Source/Justification |
| Excitation Wavelength | ~345 nm | Intrinsic property of CZA monomer. |
| Emission Wavelength | ~440 nm | Intrinsic property of CZA monomer.[9] |
| Sensing Mechanism | "Turn-Off" (Quenching) | Chelation-Enhanced Quenching (CHEQ). |
| Linear Range | Dependent on CZA conc. | Typically in the low micromolar range. |
| Selectivity | High for Cu²⁺ and Fe³⁺ | Citric acid shows high stability constants with Cu²⁺ and Fe³⁺.[10] |
| Response Time | < 15 minutes | Based on typical chelation reaction kinetics. |
Application 2: pH-Based Fluorescent Biosensor for Urease Activity
Many enzymatic reactions involve the production or consumption of protons, leading to a change in the local pH. The inherent pH sensitivity of citrazinic acid's fluorescence can be harnessed to create a real-time assay for such enzymes. This protocol describes a biosensor for urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, resulting in an increase in pH.
Principle of Operation
The enzymatic activity of urease increases the local pH of the solution. Citrazinic acid, when used as a pH indicator, exhibits changes in its fluorescence intensity in response to this pH shift. Specifically, as the pH increases from a slightly acidic or neutral starting point, the deprotonation of CZA can lead to a change in its fluorescence signal. By monitoring this change over time, the rate of the enzymatic reaction can be determined. For enhanced reusability, the enzyme can be immobilized on a solid support.
Experimental Workflow Diagram
Caption: Urease activity increases pH, causing a change in CZA's fluorescence.
Experimental Protocol
1. Materials and Reagents
-
Citrazinic Acid (CZA)
-
Urease from Jack Beans (Canavalia ensiformis)
-
Urea
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), 10 mM
-
Phosphate buffer (10 mM)
-
Carboxyl-functionalized support (e.g., magnetic beads, microplate wells)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Ethanolamine
-
Deionized (DI) water
-
Fluorescence microplate reader or spectrofluorometer
2. Protocol for Urease Immobilization (Using EDC/NHS Chemistry)
This protocol is for immobilizing urease onto a carboxyl-functionalized surface.[3][11]
-
Surface Activation:
-
Wash the carboxyl-functionalized support with DI water.
-
Prepare a fresh activation buffer of 0.1 M MES, pH 6.0.
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in the activation buffer.
-
Immerse the support in the EDC/NHS solution and incubate for 30 minutes at room temperature with gentle shaking.
-
After incubation, wash the support thoroughly with cold DI water to remove excess EDC and NHS.
-
-
Enzyme Coupling:
-
Immediately add a solution of urease (e.g., 1 mg/mL in 10 mM phosphate buffer, pH 7.0) to the activated support.
-
Incubate for 2-4 hours at 4°C with gentle shaking.
-
After coupling, wash the support with buffer to remove any unbound enzyme.
-
-
Blocking Unreacted Sites:
-
To block any remaining active NHS-ester groups, incubate the support with a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes at room temperature.
-
Wash the support extensively with buffer and store at 4°C until use.
-
3. Urease Activity Assay
-
Assay Buffer Preparation: Prepare a low-buffering capacity assay buffer (e.g., 2 mM MES, pH 6.5) containing 10 µM citrazinic acid. The starting pH should be in a range where CZA fluorescence is low but sensitive to an increase in pH.[4][6]
-
Reaction Initiation:
-
Add the assay buffer to the wells of a microplate (or a cuvette) containing the immobilized urease (or a known concentration of free urease for a standard curve).
-
To initiate the reaction, add the urea substrate solution (e.g., to a final concentration of 10-50 mM).
-
Immediately start monitoring the fluorescence intensity at 440 nm (excitation at 345 nm) over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature.
-
4. Data Analysis
-
Rate of Reaction: Plot the fluorescence intensity as a function of time. The initial, linear portion of this curve represents the initial reaction rate (v₀).
-
Calibration: To correlate the change in fluorescence with pH, a separate calibration curve should be generated by measuring the fluorescence of the CZA assay buffer at various known pH values (e.g., from pH 6.0 to 8.0).
-
Enzyme Kinetics: The initial reaction rates obtained at different substrate concentrations can be used to determine kinetic parameters such as Kₘ and Vₘₐₓ by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.
Self-Validating System and Trustworthiness
-
Negative Controls: Run parallel experiments without the enzyme or without the substrate (urea). No significant change in fluorescence should be observed, confirming that the signal is dependent on the enzymatic reaction.
-
Positive Controls: Use a known concentration of free urease to establish a standard activity curve.
-
Inhibitor Control: The addition of a known urease inhibitor, such as acetohydroxamic acid, should significantly reduce the rate of fluorescence change, validating that the assay is specific to urease activity.
References
- BenchChem. (2025).
-
Stagi, L., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega, 5(19), 10958–10964. [Link]
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Serra, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. The Journal of Physical Chemistry A, 124(1), 133-140. [Link]
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Stagi, L., et al. (2020). 3D fluorescence spectra (excitation−emission−intensity) of CZA (10 mg L−1) in water and in H2SO4 solutions (1, 10, and 20%, v/v). ResearchGate. [Link]
-
Stagi, L., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. PubMed. [Link]
-
Li, X., et al. (2019). Safe and Effective Removal of Urea by Urease-Immobilized, Carboxyl-Functionalized PES Beads with Good Reusability and Storage Stability. ACS Omega. [Link]
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Stagi, L., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ResearchGate. [Link]
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Song, Y., et al. (2022). Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Nanoscale. [Link]
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Serra, S., et al. (2026). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. IRIS. [Link]
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Chiriu, D., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. NIH. [Link]
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Chiriu, D., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. ResearchGate. [Link]
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Stagi, L., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. UniCA IRIS. [Link]
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Garg, S., et al. (2022). Covalent immobilization of urease on the surface of gold glutathione nano-conjugates. ResearchGate. [Link]
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Xiao, X., et al. (2018). Citric Acid Capped CdS Quantum Dots for Fluorescence Detection of Copper Ions (II) in Aqueous Solution. PubMed. [Link]
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Xiao, X., et al. (2018). Citric Acid Capped CdS Quantum Dots for Fluorescence Detection of Copper Ions (II) in Aqueous Solution. NIH. [Link]
-
Xiao, X., et al. (2026). (PDF) Citric Acid Capped CdS Quantum Dots for Fluorescence Detection of Copper Ions (II) in Aqueous Solution. ResearchGate. [Link]
-
Daniele, S., & Tagliapietra, S. (2026). 1:1 Binary Complexes of Citric Acid with Some Metal Ions: Stability and Thermodynamic Parameters. ResearchGate. [Link]
-
Ghosh, S., et al. (2020). Determination of iron(II) and iron(III) via static quenching of the fluorescence of tryptophan-protected copper nanoclusters. ResearchGate. [Link]
-
Das, K., & Bose, M. (2026). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic. CORE. [Link]
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Application Notes & Protocols: Covalent Conjugation of Citrazinic Acid to Biomolecules
Introduction: Leveraging Citrazinic Acid for Bioconjugation
Citrazinic acid (CZA) is a heterocyclic organic compound notable for its intrinsic fluorescent properties.[1][2] Structurally, it possesses a dihydropyridine ring and, critically for bioconjugation, a carboxylic acid functional group.[2] This carboxyl group serves as a chemical handle for covalent attachment to biomolecules, enabling the use of citrazinic acid as a fluorescent label or a component in more complex molecular probes. Its fluorescence is often pH-sensitive, which can be exploited in the development of novel sensors and diagnostic tools.[2][3]
The primary strategy for conjugating citrazinic acid to biomolecules such as proteins, antibodies, or amine-modified oligonucleotides hinges on the formation of a stable amide bond. This is achieved by coupling the carboxylic acid of CZA with primary amine groups (–NH₂) present on the target biomolecule. The most abundant amine targets on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.[4] This document provides a detailed overview of the chemistry and a robust, field-proven protocol for this conjugation process using the highly efficient carbodiimide crosslinker system.
The Chemistry of Amide Bond Formation: The EDC/sulfo-NHS Method
Directly reacting a carboxylic acid with an amine to form an amide bond requires harsh conditions that would denature most biomolecules. Therefore, a chemical activation of the carboxyl group is necessary. The most versatile and widely adopted method for this in aqueous environments is the use of a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[5][6]
This process is ideally performed in two discrete steps to maximize efficiency and minimize undesirable side reactions, such as intra-molecular crosslinking of the target biomolecule.[7]
-
Step 1: Activation of Citrazinic Acid. EDC reacts with the carboxyl group of citrazinic acid to form a highly reactive but unstable O-acylisourea intermediate.[5][8] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To prevent this and increase the overall yield, sulfo-NHS is included in the reaction. The sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable sulfo-NHS ester.[5][9] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but highly reactive toward primary amines.[8] This activation step is most efficient at a slightly acidic pH (e.g., pH 6.0).
-
Step 2: Conjugation to the Biomolecule. The activated sulfo-NHS ester of citrazinic acid is then mixed with the amine-containing biomolecule. The reaction proceeds via nucleophilic attack of a primary amine from the biomolecule on the carbonyl carbon of the sulfo-NHS ester.[] This displaces the sulfo-NHS leaving group and forms a stable, covalent amide bond. This second step is most efficient at a slightly basic pH (7.2–8.5), where the primary amines are deprotonated and thus more nucleophilic.[4][11]
The overall two-step reaction chemistry is illustrated below.
Caption: Two-step EDC/sulfo-NHS conjugation workflow.
Experimental Protocol: Conjugating Citrazinic Acid to a Protein
This protocol provides a general method for conjugating citrazinic acid to a generic protein, such as an antibody. Optimization is often required for specific applications to achieve the desired degree of labeling (DOL) while preserving protein function.[7]
Required Materials & Reagents
| Reagent / Material | Specifications | Rationale / Notes |
| Citrazinic Acid (CZA) | High Purity (>97%) | Purity is critical to avoid side reactions. |
| Target Protein | >2 mg/mL in PBS, pH 7.2 | Protein should be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., glycine, BSA). |
| EDC | Water-soluble, high purity | Prone to hydrolysis; must be dissolved immediately before use.[7] |
| sulfo-NHS | Water-soluble, high purity | Enhances coupling efficiency and stability of the active intermediate.[5] |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | MES is a non-amine, non-carboxylate buffer ideal for EDC activation. |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2 | Common physiological buffer suitable for many proteins. |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | A primary amine that deactivates excess reactive esters.[7] |
| Purification System | Desalting column (e.g., Zeba™ Spin) or Dialysis Cassette (10K MWCO) | To remove reaction byproducts and excess reagents.[12] |
| Anhydrous DMSO | High purity | For preparing the stock solution of citrazinic acid. |
Step-by-Step Methodology
The entire experimental process is outlined in the workflow diagram below.
Caption: Experimental workflow for CZA-protein conjugation.
A. Preparation of Reagents
-
Citrazinic Acid Stock: Prepare a 10 mM stock solution of Citrazinic Acid in anhydrous DMSO. Vortex to ensure it is fully dissolved.
-
Protein Solution: Ensure the target protein is in an amine-free buffer (e.g., PBS, pH 7.2) at a concentration of 2-5 mg/mL. If the protein is in a buffer containing amines (like Tris), it must be exchanged into PBS via dialysis or a desalting column.
-
EDC and sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and sulfo-NHS in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Do not store these solutions as both reagents are moisture-sensitive.[4][7]
B. Activation of Citrazinic Acid
Causality: This step creates the amine-reactive sulfo-NHS ester of CZA in a buffer optimized for ester formation and stability.
-
In a microcentrifuge tube, combine the following to achieve a 20-fold molar excess of reagents over the amount of protein to be labeled. (This ratio may require optimization).
-
10 µL of 10 mM Citrazinic Acid stock.
-
50 µL of 100 mM EDC solution.
-
50 µL of 100 mM sulfo-NHS solution.
-
-
Incubate the activation mixture at room temperature for 15 minutes.
C. Conjugation Reaction
Causality: Shifting to a higher pH deprotonates the lysine amines on the protein, making them nucleophilic and ready to react with the activated CZA sulfo-NHS ester.
-
Add the entire 110 µL activation mixture from the previous step to 1 mL of your target protein solution (e.g., 2 mg/mL in PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Longer incubation can increase the degree of labeling.[4]
D. Quenching the Reaction
Causality: This step deactivates any unreacted CZA sulfo-NHS esters, preventing further modification of the protein or other molecules during purification and storage.
-
Add 50 µL of 1 M Tris-HCl, pH 8.0 to the conjugation mixture.
-
Incubate for 15 minutes at room temperature.
E. Purification of the Conjugate
Causality: Purification is essential to remove all reaction byproducts (EDC-urea, free sulfo-NHS) and unreacted citrazinic acid, which could interfere with downstream applications and characterization.
-
Size-Exclusion Chromatography (Desalting Column): This is the fastest method.
-
Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) with PBS, pH 7.2, according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge to collect the purified protein conjugate. The larger conjugate will elute, while the small molecule contaminants are retained in the column matrix.
-
-
Dialysis: This method is effective for larger volumes.
-
Transfer the quenched reaction mixture to a dialysis cassette (e.g., 10K MWCO).
-
Dialyze against 1-2 L of PBS, pH 7.2 at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of contaminants.
-
Characterization of the CZA-Biomolecule Conjugate
After purification, it is crucial to confirm the success of the conjugation and determine the Degree of Labeling (DOL), which is the average number of CZA molecules conjugated per protein molecule.
Spectrophotometric Analysis (UV-Vis)
This is the most common method for determining the DOL.[4]
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the absorbance maximum for citrazinic acid (~344 nm[3]). Use PBS as a blank.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of CZA at 280 nm.
-
A₂₈₀ (Corrected) = A₂₈₀ (Measured) - (A₃₄₄ × CF)
-
Where CF is the correction factor (A₂₈₀ / A₃₄₄) for free citrazinic acid. This must be determined by measuring the absorbance of a known concentration of CZA in PBS.
-
-
-
Calculate the molar concentration of the protein and the CZA.
-
DOL = [CZA] / [Protein]
| Parameter | Measurement | Purpose |
| A₂₈₀ | Absorbance at 280 nm | Measures protein concentration (primarily Trp, Tyr residues). |
| A₃₄₄ | Absorbance at ~344 nm | Measures concentration of conjugated citrazinic acid. |
| Correction Factor (CF) | A₂₈₀/A₃₄₄ of free CZA | Accounts for the label's contribution to absorbance at 280 nm. |
| Degree of Labeling (DOL) | Molar ratio of CZA to Protein | Quantifies the efficiency of the conjugation reaction. |
SDS-PAGE Analysis
Running the conjugate on an SDS-PAGE gel can provide qualitative confirmation. The conjugated protein should exhibit a slightly higher molecular weight than the unconjugated control. If the CZA label is fluorescent, the conjugate band may be visualized under UV illumination before staining with Coomassie Blue.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inactive EDC/sulfo-NHS (hydrolyzed).2. Protein buffer contains primary amines (e.g., Tris).3. Incorrect pH for activation or conjugation. | 1. Use fresh, high-quality reagents. Dissolve immediately before use.2. Exchange protein into an amine-free buffer like PBS or MES.3. Verify pH of all buffers. Use pH 5.5-6.5 for activation and 7.2-8.5 for conjugation. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO).2. Excessive degree of labeling alters protein solubility. | 1. Keep DMSO volume <10% of the final reaction volume.2. Reduce the molar excess of CZA/EDC/sulfo-NHS used in the reaction. |
| Low Protein Recovery | 1. Non-specific binding to purification resin.2. Precipitation during conjugation (see above). | 1. Follow manufacturer's protocol for the desalting column; consider using a different purification method like dialysis. |
References
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications. Available at: [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Scientific. Available at: [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. Available at: [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications | Analytical Chemistry. ACS Publications. Available at: [Link]
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH. Available at: [Link]
-
Traceless pH-Sensitive Antibody Conjugation Inspired by Citraconic Anhydride. ACS Publications. Available at: [Link]
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC. NIH. Available at: [Link]
-
Protein Expression, Purification and Conjugation. AMRI. Available at: [Link]
-
Citrazinic Acid: A Key Component in Advanced Materials and Nanotechnology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Affinity Purification Proteins | Protein A. Agilent. Available at: [Link]
-
Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Royal Society of Chemistry. Available at: [Link]
-
3D fluorescence spectra (excitation−emission−intensity) of CZA (10 mg L...). ResearchGate. Available at: [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
-
(PDF) On the Sabanin-Laskowski Test for Citric Acid. ResearchGate. Available at: [Link]
-
Citrazinic acid - Wikipedia. Wikipedia. Available at: [Link]
-
Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. NIH. Available at: [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]
-
Site-Selective Antibody Conjugation with Dibromopyrazines - PMC. NIH. Available at: [Link]
-
Enzymatic Formation of Recombinant Antibody-Conjugated Gold Nanoparticles in the Presence of Citrate Groups and Bacteria. MDPI. Available at: [Link]
-
Advanced Conjugation Processes and PerKit. CellMosaic. Available at: [Link]
-
Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots. SciSpace. Available at: [Link]
-
Protein conjugation with genetically encoded unnatural amino acids - PMC. NIH. Available at: [Link]
-
Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. ResearchGate. Available at: [Link]
-
Bioconjugation Reagents. Chemie Brunschwig. Available at: [Link]
-
Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. MDPI. Available at: [Link]
-
Conjugation of citric acid and gallic acid with serum albumins: Acid binding sites and protein conformation. ResearchGate. Available at: [Link]
-
S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). Interchim. Available at: [Link]
-
Enzymatic activation of caged tetrazines for cell-specific bioconjugation. ChemRxiv. Available at: [Link]
-
Title: Site-specific generation of protein-protein conjugates using native amino acids. ChemRxiv. Available at: [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC. NIH. Available at: [Link]
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- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. What is the most effective way to purify proteins? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Citrazinic Acid Synthesis
Welcome to the technical support guide for the synthesis of citrazinic acid (2,6-dihydroxyisonicotinic acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization and provide robust troubleshooting strategies. Our goal is to empower you with the expertise to not only replicate but also refine your synthetic procedures for maximum yield and purity.
I. Overview of Citrazinic Acid Synthesis
Citrazinic acid is a valuable heterocyclic compound, often serving as a key intermediate in the synthesis of pharmaceuticals and functional materials.[1][2] The most common and industrially favored methods involve the reaction of citric acid with a nitrogen source, typically ammonia or urea, under elevated temperatures.[1][3] While seemingly straightforward, this condensation and cyclization reaction is sensitive to a variety of parameters that can significantly impact the outcome.
The primary synthetic routes include:
-
Reaction of Citric Acid with Ammonia: This method involves heating citric acid with concentrated aqueous ammonia in a sealed vessel under autogenous pressure.[3]
-
Reaction of Citric Acid with Urea: A thermal reaction between citric acid and urea, often in the presence of a high-boiling solvent like ethylene glycol or glycerol, is another prevalent method.[1][4][5]
Understanding the nuances of these reactions is critical for successful and reproducible synthesis. This guide will address common issues encountered in both methodologies.
Reaction Pathway Overview
The synthesis of citrazinic acid from citric acid and a nitrogen source (like urea or ammonia) proceeds through a series of condensation and cyclization reactions. The process generally involves the formation of citramide intermediates, followed by intramolecular cyclization to form the pyridine ring.
Caption: Figure 1. Generalized reaction pathway for citrazinic acid synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of citrazinic acid.
Q1: My yield of citrazinic acid is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield is the most frequently reported issue and can stem from several factors. Let's break down the potential causes based on the synthetic route.
For both Ammonia and Urea-based Syntheses:
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
If the temperature is too low: The reaction rate will be slow, leading to incomplete conversion of the starting materials.
-
If the temperature is too high: This can lead to the decomposition of citric acid and the formation of unwanted byproducts, reducing the yield of the desired product.[5]
-
Solution: Carefully control and optimize the reaction temperature. For the reaction with ammonia, a temperature range of 125 to 175°C is recommended.[3] When using urea, temperatures around 160-200°C are often employed.[4] It's advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Incorrect Molar Ratios of Reactants: The stoichiometry between citric acid and the nitrogen source is crucial.
-
Insufficient Nitrogen Source: If there isn't enough ammonia or urea, the citric acid will not be fully converted, resulting in a lower yield.
-
Excessive Nitrogen Source: While a molar excess of the nitrogen source is generally used, an extremely large excess might not be beneficial and can complicate purification.
-
Solution: For the ammonia-based synthesis, a molar ratio of ammonia to citric acid of about 10:1 has been shown to be effective.[3] In the case of urea, ratios of citric acid to urea can range from 1:2 to 1:8, with optimal yields often found at higher urea concentrations.[4]
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reaction time. For hydrothermal synthesis with urea, reaction times of 2 to 6 hours have been reported to give good yields.[4] Monitor the reaction progress if possible (e.g., by TLC or HPLC) to determine the optimal reaction time.
-
-
Inefficient Product Isolation: The precipitation and recovery of citrazinic acid can be a source of yield loss.
-
Incomplete Precipitation: Citrazinic acid is precipitated by acidifying the reaction mixture.[3] If the pH is not sufficiently lowered, some of the product will remain dissolved.
-
Solution: Ensure the pH of the solution is adjusted to 2-3 to maximize the precipitation of citrazinic acid.[4] After precipitation, allow sufficient time for the solid to fully form before filtration. Washing the precipitate with cold deionized water will help remove impurities without dissolving a significant amount of the product.[3]
-
Troubleshooting Workflow for Low Yield
Caption: Figure 2. Troubleshooting workflow for addressing low citrazinic acid yield.
Q2: The final product is discolored (e.g., brown or dark green) instead of the expected yellow solid. What causes this and how can I purify it?
A2: Discoloration of the final product is a common sign of impurity formation, often due to side reactions or decomposition at high temperatures.
-
Cause of Discoloration:
-
Caramelization/Decomposition: At elevated temperatures, citric acid and its intermediates can undergo caramelization or decomposition, leading to the formation of colored, polymeric byproducts. The initial dark green color of the solution in some hydrothermal methods is an indication of these processes.[4]
-
Side Reactions: Various side reactions can occur, leading to a mixture of products that can be difficult to separate and may impart color to the final product.
-
-
Purification Strategies:
-
Recrystallization: This is a standard method for purifying solid organic compounds. While citrazinic acid has limited solubility in many common organic solvents, it is soluble in alkaline solutions.[1] You can dissolve the crude product in a dilute basic solution (e.g., sodium carbonate or sodium hydroxide), treat with activated carbon to adsorb colored impurities, filter, and then re-precipitate the purified citrazinic acid by carefully acidifying the filtrate.[5]
-
Washing: Thoroughly washing the filtered crude product with cold deionized water can help remove some water-soluble impurities.[3]
-
Solvent Selection for Recrystallization: Experiment with different solvent systems. Due to its polar nature, aqueous-based systems are often the most effective.
-
Q3: The reaction mixture solidifies or becomes difficult to stir during the synthesis. How can I prevent this?
A3: This issue is more common in solvent-free or highly concentrated reactions and can be addressed by modifying the reaction medium.
-
Use of a High-Boiling Solvent: In the reaction of citric acid with urea, using a high-boiling, inert organic solvent can significantly improve the reaction conditions.
-
Benefits: The solvent helps to ensure better heat distribution, prevents localized overheating, and maintains a stirrable reaction mixture.[1][5]
-
Recommended Solvents: Ethylene glycol and glycerol are effective solvents for this reaction.[1][5] They are thermally stable at the required reaction temperatures and can help to improve yields.
-
Q4: How can I confirm the identity and purity of my synthesized citrazinic acid?
A4: Proper characterization is essential to confirm that you have synthesized the correct compound and to assess its purity.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for structural elucidation. The NMR spectrum of citrazinic acid will show characteristic peaks corresponding to the protons and carbons in its unique structure.
-
FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present in citrazinic acid, such as O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid and pyridone), and C=C/C=N (aromatic ring) vibrations.
-
UV-Vis Spectroscopy: Citrazinic acid has a characteristic UV-Vis absorption spectrum. In aqueous solution, it typically shows a strong absorption band between 275 and 450 nm.[6]
-
-
Melting Point: Pure citrazinic acid has a high melting point, typically reported as exceeding 300°C, indicating its thermal stability.[1] A broad or depressed melting point can be an indication of impurities.
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your product and monitor the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Can be used for more quantitative purity analysis.
-
III. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions I should take when synthesizing citrazinic acid?
A: It is crucial to handle all chemicals with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, gloves, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when dealing with ammonia or heating solutions that may release vapors.[7]
-
Pressure Reactions: If using an autoclave or other pressure vessel, ensure it is properly rated for the temperatures and pressures that will be generated and that you are fully trained in its operation.[3]
-
Handling of Reagents: Citric acid can be an irritant.[9] Concentrated ammonia and acids are corrosive. Urea can be irritating to the eyes, skin, and respiratory system. Consult the Safety Data Sheets (SDS) for all reagents before starting.[7][8][10]
Q: Can I use a different nitrogen source besides ammonia or urea?
A: While ammonia and urea are the most common and well-documented nitrogen sources for this synthesis, other ammonia-producing compounds could potentially be used. However, this would require significant optimization of the reaction conditions and may lead to different byproduct profiles. For established and reliable synthesis, sticking with ammonia or urea is recommended.
Q: What is the role of pH in the synthesis and purification of citrazinic acid?
A: pH plays a critical role in both the reaction and the workup.
-
During the reaction: The basicity provided by ammonia or the decomposition of urea is necessary for the reaction to proceed.
-
During purification: Citrazinic acid is an acidic compound due to its carboxylic acid and hydroxyl groups.[11] It is soluble in alkaline solutions and precipitates out in acidic solutions.[1][5] This property is exploited for its purification. The optical properties of citrazinic acid are also known to be dependent on pH.[6][12]
Q: Are there any known side reactions I should be aware of?
A: Yes, several side reactions can occur, which is a primary reason for yield loss and impurity formation. These can include:
-
Decomposition of citric acid: At high temperatures, citric acid can decompose into other products.
-
Formation of polymeric materials: Overheating can lead to the formation of dark, tarry substances.
-
Incomplete cyclization: This can result in the formation of citramide intermediates that are not fully converted to the desired product.
Careful control of reaction parameters is the best way to minimize these side reactions.
IV. Optimized Experimental Protocols
Protocol 1: Synthesis of Citrazinic Acid from Citric Acid and Ammonia
This protocol is adapted from the general method described in US Patent 2,729,647.[3]
-
Reaction Setup: In a suitable pressure vessel (e.g., a glass-lined autoclave), prepare an aqueous solution of citric acid.
-
Addition of Ammonia: Introduce concentrated aqueous ammonia into the vessel. A molar ratio of approximately 5 to 35 moles of ammonia per mole of citric acid is recommended.
-
Reaction: Seal the vessel and heat the mixture to a temperature between 125°C and 175°C with agitation. The reaction will proceed under autogenous pressure. Maintain these conditions for a sufficient time to ensure complete reaction (typically several hours).
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the resulting solution to a beaker and acidify with a suitable acid (e.g., sulfuric or hydrochloric acid) to a pH of 2-3 to precipitate the citrazinic acid.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove any remaining mother liquor and soluble impurities. Dry the product, preferably under vacuum at a temperature below 60°C.
Protocol 2: Synthesis of Citrazinic Acid from Citric Acid and Urea
This protocol is based on the hydrothermal method described in CN108164458B.[4]
-
Solution Preparation: Dissolve citric acid and urea in deionized water in a suitable container. A molar ratio of citric acid to urea in the range of 1:4 to 1:6 is often optimal.
-
Hydrothermal Reaction: Transfer the solution to a hydrothermal reaction kettle. Seal the kettle and place it in an oven preheated to 160-200°C. Allow the reaction to proceed for 2-6 hours.
-
Cooling and Precipitation: After the reaction, cool the kettle to room temperature. The resulting solution will likely be dark green. Transfer the solution to a beaker and, with magnetic stirring, add sulfuric acid dropwise until the pH of the solution is between 2 and 3. A yellow solid should precipitate.
-
Isolation and Purification: Collect the yellow precipitate by centrifugation or filtration. Wash the solid multiple times with deionized water. Dry the purified citrazinic acid in an oven.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Citric Acid + Ammonia Method | Citric Acid + Urea Method |
| Temperature | 125 - 175 °C[3] | 160 - 200 °C[4] |
| Reactant Ratio | ~5-35 moles NH₃ per mole citric acid[3] | ~4-8 moles urea per mole citric acid[4] |
| Reaction Time | Dependent on temperature and scale | 2 - 6 hours[4] |
| Precipitation pH | Acidic (e.g., pH 2-3)[3][4] | Acidic (pH 2-3)[4] |
| Typical Yield | Good yields reported | 70 - 85%[4] |
| Purity | Dependent on purification | >96%[4] |
V. References
-
Citrazinic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Cawley, J. D., & Wystrach, V. P. (1956). Process for preparing citrazinic acid. U.S. Patent No. 2,729,647. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Wang, Y., & Zhang, H. (2020). Synthetic method of citrazinic acid. Chinese Patent No. CN108164458B. Retrieved from
-
Citrazinic Acid Material Safety Data Sheet. (n.d.). Retrieved January 14, 2026, from a reliable chemical supplier's website. (A generic citation as multiple similar datasheets were found).
-
The Chemical Properties and Synthesis of Citrazinic Acid: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
Gineil, R., & Steinmann, R. (1956). Process for preparing citrazinamide and citrazinic acid. U.S. Patent No. 2,752,354. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Citric Acid Material Safety Data Sheet. (n.d.). Retrieved January 14, 2026, from a reliable chemical supplier's website. (A generic citation as multiple similar datasheets were found).
-
D'Andrea, C., et al. (2021). Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. The Journal of Physical Chemistry C, 125(8), 4836–4845. [Link]
-
Citric Acid Safety Data Sheet. (n.d.). Lab Alley. Retrieved January 14, 2026, from [Link]
-
Fischer, G. (2023). The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid). In Advances in Heterocyclic Chemistry (Vol. 139, pp. 1-43). Elsevier. [Link]
-
D'Andrea, C., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega, 5(18), 10499–10506. [Link]
-
Chiriu, D., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. Materials, 14(4), 770. [Link]
-
SciSpace - Citrazinic Acid. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chiriu, D., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. ResearchGate. [Link]
-
Girigoswami, A., et al. (n.d.). Schematic representation of the reaction of citric acid with ammonia. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Vicent-Luna, J. M., & Calbo, J. (2020). On the Sabanin-Laskowski Test for Citric Acid. World Journal of Organic Chemistry, 8(1), 5-6. [Link]
-
Sciencemadness Discussion Board. (2011). Preparation of Citrazinic Acid. Retrieved from [Link]
-
Wang, Z., et al. (2022). Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Communications Chemistry, 5(1), 63. [Link]
-
Vicent-Luna, J. M., & Calbo, J. (2020). On the Sabanin-Laskowski Test for Citric Acid. ResearchGate. [Link]
-
Kiyani, H. (2023). Synthesis of Isoxazole-5(4H)-ones Using Citrazinic Acid as an Organocatalyst in Aqueous Conditions. Organic Preparations and Procedures International, 55(3), 253-267. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Citrazinic acid | 83 Publications | 637 Citations | Top Authors | Related Topics [scispace.com]
- 3. US2729647A - Process for preparing citrazinic acid - Google Patents [patents.google.com]
- 4. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]
- 5. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. gov.nl.ca [gov.nl.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of 2,6-dihydroxypyridine-4-carboxamide
Welcome to the technical support center for the synthesis of 2,6-dihydroxypyridine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical guidance necessary to optimize your reaction outcomes, ensuring the highest purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent and cost-effective starting material is 2,6-dihydroxypyridine-4-carboxylic acid, also known as citrazinic acid.[][2] This precursor undergoes an amidation reaction to yield the desired carboxamide.
Q2: My reaction yield is consistently low. What are the primary factors affecting the conversion of citrazinic acid to the carboxamide?
Low yields can often be attributed to several factors:
-
Incomplete reaction: The amidation of a carboxylic acid is an equilibrium process. Inefficient removal of water, a primary byproduct, can drive the reaction backward, leading to low conversion.
-
Suboptimal activating agent: The choice and stoichiometry of the carboxylic acid activating agent (e.g., carbodiimides, acyl chlorides) are crucial. Insufficient activation will result in unreacted starting material.
-
Reaction temperature: While heat can promote the reaction, excessively high temperatures can lead to thermal degradation of the starting material or product, as well as an increase in byproduct formation.
-
Poor solubility: Citrazinic acid is known to be poorly soluble in many organic solvents.[3] Inadequate solubilization of the starting material will hinder the reaction progress.
Q3: I am observing a significant amount of an insoluble, high-molecular-weight material in my crude product. What could this be?
This is likely due to polymerization. The dihydroxypyridine ring system, particularly under certain reaction conditions, can be susceptible to oxidative or acid-catalyzed polymerization. The presence of multiple reactive functional groups (hydroxyls, amide) can contribute to the formation of polymeric byproducts.
Q4: My final product has a persistent yellow or brownish tint, even after initial purification. What causes this discoloration?
Discoloration often points to the presence of oxidized byproducts or residual starting material, as citrazinic acid itself is a yellow powder.[3] The dihydroxypyridine core is sensitive to oxidation, especially in the presence of air and at elevated temperatures.
Troubleshooting Guide: Byproduct Formation and Mitigation
This section provides a more in-depth analysis of potential byproducts and detailed strategies to minimize their formation.
Issue 1: Presence of Unreacted 2,6-Dihydroxypyridine-4-carboxylic Acid
The most common impurity is the starting material itself. This indicates an incomplete reaction.
Root Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Water Removal | The formation of an amide from a carboxylic acid and an amine generates water. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants. | Employ a Dean-Stark apparatus for azeotropic removal of water if using a suitable solvent like toluene. Alternatively, use molecular sieves (ensure they are properly activated) to sequester water in situ. |
| Inadequate Carboxylic Acid Activation | The carboxylic acid must be converted to a more electrophilic species to react with the amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides (like DCC or EDC) in the presence of an additive (like HOBt). | Ensure the activating agent is fresh and used in the correct stoichiometric amount (often a slight excess). If using a carbodiimide, include an activating agent like HOBt or DMAP to improve efficiency and suppress side reactions. |
| Poor Solubility of Citrazinic Acid | Citrazinic acid has limited solubility in many common organic solvents, which can lead to a heterogeneous reaction mixture and slow reaction rates.[3] | Use a co-solvent system to improve solubility. For example, a mixture of a non-polar solvent with a more polar, aprotic solvent like DMF or DMSO can be effective. Ensure vigorous stirring to maximize the interaction between the dissolved and suspended starting material. |
Experimental Protocol: Activation of Citrazinic Acid with Thionyl Chloride
-
Suspend 2,6-dihydroxypyridine-4-carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The resulting acyl chloride can be used in the next step without isolation.
Issue 2: Decarboxylation of the Starting Material
At elevated temperatures, citrazinic acid can undergo decarboxylation to yield 2,6-dihydroxypyridine. This byproduct lacks the C4-substituent and can be difficult to separate from the desired product due to similar polarities.
Root Causes and Solutions:
| Cause | Explanation | Recommended Action |
| High Reaction Temperature | The carboxylic acid group on the pyridine ring can be labile at temperatures exceeding 150-160 °C, leading to the loss of CO2. | Maintain the reaction temperature below 120 °C. If the reaction requires heating, use a minimal temperature that still allows for a reasonable reaction rate. Consider using a more efficient activating agent that allows the reaction to proceed at a lower temperature. |
| Prolonged Reaction Times at Elevated Temperatures | The longer the reaction is heated, the more likely decarboxylation is to occur. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or LC-MS). Work up the reaction as soon as the starting material is consumed to minimize exposure to high temperatures. |
Issue 3: Side Reactions Involving the Hydroxyl Groups
The two hydroxyl groups on the pyridine ring are phenolic in nature and can participate in side reactions, particularly when a highly reactive intermediate like an acyl chloride is formed.
Root Causes and Solutions:
| Cause | Explanation | Recommended Action |
| O-Acylation | The hydroxyl groups can be acylated by the activated carboxylic acid, leading to the formation of ester byproducts. This is more likely to occur if the amidation reaction is slow. | Use a less reactive activating agent or perform the reaction at a lower temperature to favor N-acylation over O-acylation. The use of a base can also influence the relative nucleophilicity of the amine and the hydroxyl groups. |
| Ether Formation | While less common under standard amidation conditions, intermolecular ether formation could theoretically occur at very high temperatures, leading to oligomeric or polymeric byproducts. | Adhere to the recommended temperature guidelines to prevent this side reaction. |
Workflow for Minimizing Byproduct Formation:
Caption: Troubleshooting workflow for byproduct mitigation.
Analytical and Purification Strategies
Proper analytical techniques are essential for identifying and quantifying byproducts, which in turn informs purification strategies.
Analytical Methods
| Technique | Application | Expected Observations |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and qualitative assessment of purity. | The product, being an amide, is generally less polar than the starting carboxylic acid and should have a higher Rf value. Byproducts may appear as separate spots. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and separation of closely related impurities. A reversed-phase C18 column is often suitable.[4][5] | A well-developed HPLC method should show a distinct peak for the product, with separate peaks for unreacted starting material, the decarboxylated byproduct, and other impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and identification of impurities. | The ¹H NMR spectrum of the product should show characteristic peaks for the amide protons and the aromatic protons on the pyridine ring. Impurities will present as additional, uncharacteristic peaks. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the product and identification of unknown byproducts. | The mass spectrum should show a molecular ion peak corresponding to the mass of this compound. Byproduct peaks will have different m/z values. |
Protocol: HPLC Method for Purity Assessment
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the polar starting material from the slightly less polar product and other potential byproducts.
Purification Techniques
| Technique | Application | Considerations |
| Recrystallization | Primary purification method for removing small amounts of impurities from the solid product. | Choosing an appropriate solvent system is critical. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent can be effective. The poor solubility of the product may necessitate the use of hot filtration. |
| Column Chromatography | For separating complex mixtures of byproducts or when recrystallization is ineffective. | The polar nature of the compound may require a polar stationary phase (like silica gel) and a polar mobile phase. This can sometimes lead to peak tailing. A reversed-phase column may offer better separation in some cases. |
| Acid-Base Extraction | To remove acidic (unreacted starting material) or basic impurities. | The product is amphoteric and its solubility will be pH-dependent. Careful control of pH is necessary to selectively precipitate the product while keeping impurities in solution. |
Mechanism of Decarboxylation:
Sources
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- 3. Citrazinic Acid | C6H5NO4 | CID 7425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 5. WO2006090428A2 - Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n- acetylated amino acids, mono and dicarboxylic acids, sulphurylated compounds, nitrosylated compounds, bifunctional aldehydes, vitamins of group b, and derivatives ther - Google Patents [patents.google.com]
Improving the yield and purity of crude citrazinic acid
Technical Support Center: Synthesis of Citrazinic Acid
Welcome to the technical support center for the synthesis and purification of citrazinic acid (2,6-dihydroxyisonicotinic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in synthesizing this versatile heterocyclic compound. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to help you optimize your reaction yields and achieve high product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent obstacles encountered during the synthesis of citrazinic acid, particularly from citric acid and a nitrogen source like urea or ammonia.
Issue 1: Consistently Low Reaction Yield (<50%)
Q: My citrazinic acid yield is much lower than reported in the literature. What are the primary factors I should investigate?
A: Persistently low yields are often traceable to several critical parameters. The reaction is sensitive to temperature, reagent stoichiometry and purity, and reaction time. Let's break down the likely causes.[1][2][3]
-
Cause A: Suboptimal Reaction Temperature. The thermal reaction between citric acid and urea is highly temperature-dependent.[4]
-
Too Low (<125°C): The rate of reaction is too slow, leading to incomplete conversion of starting materials. The initial condensation and cyclization steps require significant thermal energy to proceed efficiently.
-
Too High (>150°C in solvent-free melts, >200°C in hydrothermal): At excessive temperatures, citric acid can undergo undesirable side reactions like dehydration to aconitic acid and subsequent decarboxylation.[5] This can lead to the formation of polymeric, tar-like substances, which are often brown or black, trapping the product and complicating purification.[6]
-
-
Cause B: Incorrect Stoichiometry or Reagent Quality.
-
Urea Ratio: Urea serves as the ammonia source upon thermal decomposition. An insufficient amount of urea will naturally lead to incomplete conversion of citric acid. Conversely, a very large excess can lead to the formation of byproducts. A molar ratio of 1:3 to 1:4 (citric acid:urea) is often cited as optimal.[4][7]
-
Reagent Purity: Using anhydrous citric acid versus its monohydrate form requires adjusting the initial mass to account for the water content. Impurities in either citric acid or urea can interfere with the reaction or introduce color.
-
-
Cause C: Inefficient Heat Transfer in Solvent-Free Reactions.
-
Melt reactions (direct heating of solid citric acid and urea) can suffer from poor heat distribution, leading to localized overheating ("hot spots") and charring, while other parts of the mixture remain under-heated.[1] This results in a non-uniform reaction, lowering the overall yield of the desired product.
-
Solutions & Recommendations:
-
Temperature Optimization:
-
For reactions in high-boiling solvents like ethylene glycol or glycerol, maintain a strict temperature range of 130-133°C.[1]
-
For hydrothermal synthesis in an autoclave, temperatures between 160-200°C have been shown to produce high yields (70-85%).[7]
-
Use a calibrated thermometer and ensure uniform heating with a well-stirred oil bath or heating mantle.
-
-
Solvent-Based Synthesis: To mitigate heat transfer issues, consider using a high-boiling polyhydroxy solvent such as ethylene glycol or glycerol.[1] This ensures a homogeneous reaction temperature throughout the mixture and has been shown to double the yield compared to conventional melt processes.[1]
-
Incremental Reagent Addition: A patented process suggests adding urea in increments. For example, an initial portion is heated with citric acid, and an additional portion is added after a couple of hours to maintain the concentration of the reactive species (ammonia and isocyanic acid) derived from urea decomposition.[1]
Workflow for Troubleshooting Low Yield
Below is a decision-making workflow to systematically diagnose the cause of low yields in your citrazinic acid synthesis.
Caption: A troubleshooting decision tree for low citrazinic acid yield.
Issue 2: Product is Highly Colored (Yellow, Brown, or Black) and Impure
Q: My crude citrazinic acid is very dark, and I'm struggling to purify it. What causes this discoloration and what is the best purification strategy?
A: The discoloration is a classic sign of byproduct formation, primarily from polymerization and degradation reactions at elevated temperatures.[6] Pure citrazinic acid is a yellow powder.[8] Darker colors indicate the presence of high molecular weight, often conjugated, impurities.
Primary Causes of Discoloration:
-
Thermal Degradation: As mentioned, overheating leads to the decomposition of citric acid and the formation of colored polymeric tars.[5]
-
Oxidation: The dihydroxy-pyridine ring of citrazinic acid can be susceptible to oxidation, especially at high temperatures in the presence of air, which can form colored species.
-
Residual Impurities: Incomplete reaction can leave behind colored intermediates or byproducts from the complex reaction of urea and citric acid.
Effective Purification Strategies:
-
Initial Isolation: The most effective syntheses first isolate crude citrazinamide, which is then hydrolyzed to citrazinic acid. This two-step workup also serves as a purification step.[1]
-
After the reaction, the mass is cooled, diluted with water, and neutralized with an acid (e.g., sulfuric acid) to precipitate the crude amide.[1]
-
This crude amide is then hydrolyzed by heating with a base (e.g., sodium hydroxide).[1]
-
Finally, acidification of the resulting salt solution precipitates the purer citrazinic acid.[1]
-
-
Decolorization with Activated Charcoal: This is a crucial step for removing colored impurities.
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, flat (aromatic), colored molecules very effectively, while the smaller citrazinic acid molecule remains in solution.[9]
-
Protocol: After hydrolysis and before the final acidification, add a small amount of activated charcoal (typically 1-2% w/w relative to the theoretical product) to the alkaline solution of the citrazinate salt. Heat the solution gently with stirring for 10-15 minutes, then perform a hot gravity filtration to remove the charcoal.[10]
-
-
Recrystallization: This is the final and most critical step for achieving high purity.[11][12]
-
Solvent Choice: Citrazinic acid is sparingly soluble in water and most common organic solvents but dissolves readily in alkaline solutions.[4] For recrystallization, dissolving the crude acid in a dilute basic solution (e.g., aqueous sodium carbonate), treating with charcoal, filtering, and then re-precipitating by adding acid is a highly effective method.[1][6] Alternatively, recrystallization from a large volume of hot water or aqueous ethanol can be performed.
-
Frequently Asked Questions (FAQs)
Q1: What is the exact role of fuming sulfuric acid (oleum) mentioned in some older literature for citrazinic acid synthesis?
A: Fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) is a powerful dehydrating and sulfonating agent.[13][14][15] In older synthetic routes, it was used to convert citric acid into aconitic acid (via dehydration) and potentially other intermediates before the addition of ammonia. However, this method is hazardous, difficult to control, and produces significant waste. Modern methods using urea or ammonia directly at high temperatures are far more efficient, safer, and environmentally benign.[1][7]
Q2: Can I use ammonia instead of urea?
A: Yes, direct reaction with ammonia is possible, but it typically requires high pressure.[16][17] An aqueous ammonia solution can be heated with citric acid in a sealed reactor (autoclave) at temperatures around 140-160°C.[17] Using urea is often more convenient for standard laboratory settings as it decomposes in situ to provide ammonia, avoiding the need for high-pressure equipment.[16]
Q3: My reaction seems to stall before all the citric acid is consumed. What should I do?
A: If you are monitoring the reaction and notice it has stalled, it is likely due to the depletion of the effective nitrogen source.[2] As the reaction proceeds, urea decomposes and the resulting ammonia can be lost from the system, especially in an open or vented flask. As demonstrated in patented procedures, a second addition of urea partway through the reaction can re-initiate the process and drive it to completion.[1]
Q4: How do I properly perform a recrystallization to maximize both purity and recovery?
A: The key is to use a minimal amount of hot solvent to dissolve the crude product.[9] Using too much solvent will result in a low recovery, as a significant amount of your product will remain dissolved even after cooling.[9]
-
For Citrazinic Acid: A practical approach is acid-base purification. Dissolve the crude solid in a minimum amount of hot, dilute NaOH or Na₂CO₃ solution. Treat with charcoal and filter while hot. Allow the filtrate to cool slightly, then slowly add HCl or H₂SO₄ with stirring until the pH is acidic (around 1.5-2.0), causing the pure citrazinic acid to precipitate.[17] Cool the mixture in an ice bath to maximize precipitation before filtering, washing with a small amount of cold water, and drying.[10]
Q5: What are the key analytical techniques to confirm the purity of my final product?
A: Several techniques should be used in combination:
-
Melting Point: Pure citrazinic acid has a very high melting point, decomposing above 300°C.[4][8] A sharp decomposition point in this range is a good indicator of purity.
-
Spectroscopy (NMR & IR): ¹H NMR and ¹³C NMR spectroscopy will provide definitive structural confirmation and reveal the presence of impurities. IR spectroscopy can confirm the presence of key functional groups (hydroxyl, carboxylic acid, pyridone carbonyl).
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography can be used to quickly assess the purity against a standard and check for the presence of starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.[18]
Validated Experimental Protocols
Protocol 1: High-Yield Synthesis of Citrazinic Acid via Citrazinamide Intermediate
This protocol is adapted from a patented method known for producing yields of 50-60%.[1]
Materials & Equipment:
-
Citric acid monohydrate (210 parts by weight, e.g., 21.0 g)
-
Urea (280 parts by weight total, e.g., 28.0 g)
-
Ethylene glycol (900 parts by weight, e.g., 90.0 g)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle, thermometer.
Procedure:
-
Reaction Setup: Combine citric acid monohydrate (210 parts), the first portion of urea (180 parts), and ethylene glycol (900 parts) in the flask.
-
Heating: Heat the mixture with stirring to 130°C and maintain the temperature between 130-133°C for 2 hours.
-
Second Urea Addition: Add the remaining urea (100 parts) to the reaction mixture and continue heating at 130-133°C for an additional 2 hours.
-
Precipitation of Crude Amide: Cool the reaction mass. Add water (400 parts) and then carefully add sulfuric acid until the solution is neutral to litmus paper. A crude precipitate of citrazinamide will form.
-
Isolation of Amide: Separate the precipitate by vacuum filtration. Wash the crude solid with water.
-
Hydrolysis: Create a slurry of the crude citrazinamide in water. Add enough sodium hydroxide to dissolve the solid and then add a slight stoichiometric excess. Heat the solution on a steam bath for approximately 1.5 hours to effect hydrolysis to the sodium salt of citrazinic acid.
-
Final Precipitation: Acidify the hot solution with sulfuric acid. Citrazinic acid will precipitate out.
-
Purification: Cool the mixture, filter the product, wash with cold water, and dry under vacuum. This process yields purified citrazinic acid.[1]
Data Summary Table
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Purity | Reference |
| Solvent-Based | Citric Acid, Urea | Ethylene Glycol | 130-133 | 4 | 50-60% | High | [1] |
| Hydrothermal | Citric Acid, Urea | Deionized Water | 160-200 | 2-6 | 70-85% | >96% | [7] |
| High-Pressure | Citric Acid, Ammonia | Aqueous NH₃ | 140-160 | - | Excellent | >98% | [17] |
| Melt (Conventional) | Citric Acid, Urea | None | 120-150 | - | ~25% or less | Variable | [1][16] |
References
-
Carbon nanodots revised: the thermal citric acid/urea reaction. (2020). RSC Publishing. Available at: [Link]
-
Potential uses of Citric Acid. (2007). Sciencemadness Discussion Board. Available at: [Link]
- Ginell, R., & Steinmann, R. (1956). Process for preparing citrazinamide and citrazinic acid. U.S. Patent No. 2,752,354. Google Patents.
- Synthetic method of citrazinic acid. (2018). Chinese Patent No. CN108164458B. Google Patents.
- Process for preparing citrazinic acid. (1956). U.S. Patent No. 2,729,647. Google Patents.
-
Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. (2022). Journal of Materials Chemistry C. Available at: [Link]
-
Citrazinic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
The Chemical Properties and Synthesis of Citrazinic Acid: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Chemistry Department. Available at: [Link]
-
Mocci, F., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. Materials. Available at: [Link]
-
The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid). (n.d.). ResearchGate. Available at: [Link]
-
Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (2021). MDPI. Available at: [Link]
-
Recrystallization1. (n.d.). California State University, Los Angeles, Department of Chemistry. Available at: [Link]
-
Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available at: [Link]
-
Mocci, F., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. MDPI. Available at: [Link]
-
Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots. (2021). SciSpace. Available at: [Link]
-
Preparation of Citrazinic Acid. (2011). Sciencemadness.org. Available at: [Link]
-
Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid. (2017). National Institutes of Health (NIH). Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Available at: [Link]
-
Understanding the Nature of Fuming Sulfuric Acid. (2024). Maruti Fine Chemicals. Available at: [Link]
-
Mixed Solvent Recrystallization. (n.d.). Course document. Available at: [Link]
-
Fuming Sulphuric Acid (Oleum). (n.d.). Marchi Industriale. Available at: [Link]
Sources
- 1. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. nbinno.com [nbinno.com]
- 5. Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Preparation of Citrazinic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]
- 8. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 12. mt.com [mt.com]
- 13. marutifinechem.com [marutifinechem.com]
- 14. Fuming Sulphuric Acid (Oleum) - Marchi Industriale [marchi-industriale.it]
- 15. Oleum - Fuming Sulfuric Acid [decachem.com]
- 16. Sciencemadness Discussion Board - Potential uses of Citric Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. US2729647A - Process for preparing citrazinic acid - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Citrazinic Acid in Aqueous Solutions
Welcome to the technical support center for citrazinic acid. This guide is designed for researchers, scientists, and drug development professionals who work with citrazinic acid and require stable, reliable aqueous solutions for their experiments. Here, we will address common challenges related to the degradation of citrazinic acid and provide field-proven troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared citrazinic acid solution is yellow, but it turned brown overnight. What is happening?
This color change is a classic indicator of degradation, most likely due to oxidation. Citrazinic acid is susceptible to oxidation, which can be accelerated by exposure to light, atmospheric oxygen, and trace metal ions in your solution. The formation of oxidized species and potential polymers leads to the appearance of brown coloration.
Q2: What is the expected shelf-life of a citrazinic acid solution?
The shelf-life is highly dependent on the storage conditions. An unbuffered aqueous solution exposed to light and air at room temperature may show signs of degradation within hours or days. However, a properly prepared and stored solution—using deoxygenated solvent, an appropriate buffer, protection from light, and refrigeration—can be stable for significantly longer periods. Stability should always be verified for your specific application.
Q3: How does pH affect the stability and properties of my citrazinic acid solution?
pH has a profound impact on citrazinic acid. The molecule's protonation state, which is pH-dependent, affects its optical properties, solubility, and stability[1][2][3]. Extreme pH values (both highly acidic and highly basic) can lead to the formation of different tautomers and aggregates, causing shifts in fluorescence and absorbance spectra[1][2][4]. Studies have shown that some phenolic compounds are particularly unstable at high pH[5]. While citrazinic acid is very soluble in alkaline solutions, this does not guarantee stability[6]. For many applications, a slightly acidic to neutral pH is often the best starting point for stability, but this must be empirically determined.
Q4: Can I just use DI water to dissolve citrazinic acid?
While citrazinic acid is slightly soluble in water, using unbuffered deionized (DI) water is not recommended for applications requiring high stability. DI water can have a variable pH (often slightly acidic due to dissolved CO2) and contains dissolved oxygen, which promotes oxidative degradation. Furthermore, it may contain trace metal ions that can catalyze degradation.
Q5: I'm using citrazinic acid as a fluorescent marker. Why is my signal intensity decreasing over time?
A decreasing fluorescent signal is another key indicator of degradation. The fluorescent properties of citrazinic acid are tied to its specific chemical structure[7]. When the molecule oxidizes or hydrolyzes, its structure changes, leading to a loss of fluorescence (quenching) or a shift in its emission spectrum[1][2]. Ensuring the stability of your solution is paramount for quantitative fluorescence-based assays.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Likely Cause(s) | Recommended Solutions & Preventative Measures |
| Rapid Color Change (Yellow to Brown/Amber) | Oxidation: Exposure to atmospheric oxygen. Photodegradation: Exposure to ambient or UV light. Metal-Catalyzed Oxidation: Presence of trace metal ions (e.g., Fe³⁺, Cu²⁺). | 1. Deoxygenate Solvent: Before dissolving the citrazinic acid, sparge your buffer/water with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. 2. Work Under Inert Atmosphere: Prepare the solution in a glove box or use flasks with septa to maintain an inert headspace. 3. Protect from Light: Use amber glass vials or wrap your containers in aluminum foil[8]. 4. Use Chelating Agents: Add a small amount of EDTA (e.g., 0.1-1 mM) to chelate and inactivate catalytic metal ions. |
| Precipitate Forms in Solution Over Time | Low Solubility: The concentration may be too high for the chosen solvent/pH. Aggregation/Dimerization: Citrazinic acid can form dimers or larger aggregates, especially at high concentrations[1][9][10]. Degradation Products: Some degradation byproducts may be less soluble. | 1. Adjust pH: Solubility is significantly higher in alkaline solutions[6]. Cautiously increase pH while monitoring stability. 2. Reduce Concentration: Work with the lowest concentration feasible for your experiment. 3. Filter Solution: Use a 0.22 µm syringe filter after preparation to remove any initial insoluble material. 4. Check for Aggregation: Monitor the UV-Vis spectrum; the appearance of a new, red-shifted absorption band can indicate dimer formation[10]. |
| Inconsistent Analytical Results (HPLC, UV-Vis) | Ongoing Degradation: The concentration of active citrazinic acid is changing between measurements. Formation of Intermediates: Degradation can produce various byproducts that interfere with analytical signals. pH Shifts: Unbuffered solutions can change pH over time, affecting spectral properties[1][6]. | 1. Implement Stabilization Protocol: Follow the detailed protocol below for preparing a stabilized stock solution. 2. Use Fresh Solutions: For highly sensitive assays, prepare solutions fresh daily. 3. Validate Analytical Method: Ensure your HPLC or UV-Vis method can distinguish between pure citrazinic acid and its potential degradation products[11]. A photodiode array (DAD) detector is useful for this[12]. 4. Use a Buffered Mobile Phase/Diluent: Ensure all analytical dilutions are made in a stable, buffered medium. |
| Loss of Fluorescence Intensity | Photobleaching: Excessive or high-intensity light exposure during fluorescence measurements. Chemical Degradation: Oxidative or hydrolytic degradation is destroying the fluorophore. Quenching: Interactions with buffer components, contaminants, or degradation products are quenching the fluorescence. | 1. Minimize Light Exposure: Reduce excitation light intensity and exposure time on the fluorometer. 2. Add an Antioxidant: Incorporate an antioxidant like ascorbic acid into your solution (see protocol below). Ascorbic acid has been shown to protect other phenolic compounds from degradation[13]. 3. Screen Buffer Components: Ensure no components in your buffer system are known fluorescence quenchers. |
Core Experimental Protocols
Protocol 1: Preparation of a Stabilized Citrazinic Acid Stock Solution
This protocol incorporates best practices to minimize oxidative, photo-, and metal-catalyzed degradation.
Materials:
-
Citrazinic acid powder
-
High-purity (e.g., HPLC-grade) water
-
Buffer components (e.g., Potassium Phosphate)
-
Ascorbic acid (Vitamin C)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Nitrogen or Argon gas source
-
Amber volumetric flasks or clear flasks wrapped in foil
-
0.22 µm syringe filters
Step-by-Step Methodology:
-
Prepare the Buffer: Prepare your desired buffer (e.g., 100 mM potassium phosphate, pH 6.0-7.0). A slightly acidic pH is often a good starting point for stability.
-
Deoxygenate the Solvent: Place the buffer in a flask and sparge with nitrogen or argon gas for at least 20-30 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the deoxygenated buffer, add ascorbic acid to a final concentration of 1-5 mM and EDTA to a final concentration of 0.1-1 mM. Swirl gently to dissolve under a gentle stream of inert gas. These act as an antioxidant and a metal chelator, respectively.
-
Weigh Citrazinic Acid: In a separate container, accurately weigh the required amount of citrazinic acid powder.
-
Dissolve the Compound: Transfer the powder to the deoxygenated, stabilized buffer. Immediately cap the flask. Use a magnetic stirrer or gentle sonication to aid dissolution. Keep the headspace flushed with inert gas if possible.
-
Filter the Solution: Once fully dissolved, draw the solution into a syringe and pass it through a 0.22 µm syringe filter into a clean, amber storage vial. This removes any microparticulates.
-
Store Properly: Flush the headspace of the storage vial with inert gas before sealing tightly. Store the solution at 2-8°C. Avoid freezing unless validated for your specific buffer system.
Protocol 2: Monitoring Solution Stability via HPLC-UV
This self-validating protocol allows you to quantify the concentration of citrazinic acid over time to confirm its stability.
Instrumentation & Reagents:
-
HPLC system with a UV detector (a DAD/PDA is recommended)[12]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 or 5 µm)[12][14]
-
HPLC-grade water, acetonitrile (ACN), and a buffer salt (e.g., potassium phosphate)
-
Phosphoric acid to adjust mobile phase pH
Methodology:
-
Prepare Mobile Phase: A common mobile phase is an isocratic mixture of a buffered aqueous solution and an organic modifier. For example: 95% 20 mM potassium phosphate buffer (pH adjusted to ~2.6 with phosphoric acid) and 5% ACN[12]. Filter and degas the mobile phase.
-
Set HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min[12]
-
Column Temperature: 25°C[12]
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at ~210 nm for the carboxyl group and a secondary wavelength in the 300-350 nm range where the pyridine ring absorbs[11]. A DAD allows for full spectrum analysis to identify degradation peaks.
-
-
Create a Calibration Curve: Prepare a set of standards of freshly prepared, stabilized citrazinic acid solution of known concentrations. Inject each and plot the peak area versus concentration to establish a linear calibration curve.
-
Analyze Samples Over Time (Stability Study):
-
At Time=0, inject your newly prepared stock solution and determine its initial concentration from the calibration curve.
-
Store the stock solution under the recommended conditions (Protocol 1).
-
At subsequent time points (e.g., 24h, 48h, 1 week), withdraw an aliquot, dilute as necessary with the mobile phase, and inject into the HPLC.
-
Evaluation: Compare the peak area/concentration to the T=0 value. A decrease of >5-10% indicates significant degradation. Also, monitor the chromatogram for the appearance of new peaks, which would signify degradation products.
-
Visualizing Key Processes
Degradation Pathway and Intervention Points
This diagram illustrates the primary pathways of citrazinic acid degradation and where the recommended interventions disrupt the process.
Caption: Decision tree for preparing citrazinic acid solutions.
References
-
Stagi, L., Mura, S., Malfatti, L., Carbonaro, C. M., Ricci, P. C., Porcu, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega, 5(19), 10958–10964. Available from: [Link]
-
Mocci, F., Olla, C., Cappai, A., Corpino, R., Ricci, P. C., Chiriu, D., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. Materials, 14(4), 833. Available from: [Link]
-
Zhang, T., Wang, W., Li, Y., Wang, Y., & Li, Y. (2022). Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Communications Chemistry, 5(1), 63. Available from: [Link]
-
Scherer, R., Rybka, A. C. P., & Godoy, H. T. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. Available from: [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. No.61. Available from: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]
-
Zhu, S., & Meng, H. (2015). Stabilizing Effect of Ascorbic Acid on flavan-3-ols and Dimeric Procyanidins From Cocoa. Journal of Food Science, 80(5), C959-C964. Available from: [Link]
-
DC Chemicals. (n.d.). Citrazinic acid | MSDS. Available from: [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet CITRIC ACID Solution. Available from: [Link]
-
PubChem. (n.d.). Citrazinic Acid. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. (n.d.). Citrazinic acid. Available from: [Link]
Sources
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- 2. Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 6. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniss.it [iris.uniss.it]
- 11. shimadzu.com [shimadzu.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scioninstruments.com [scioninstruments.com]
Overcoming challenges in the crystallization of pyridine carboxylic acids
Technical Support Center: Crystallization of Pyridine Carboxylic Acids
From the desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique and often complex challenges associated with crystallizing this important class of compounds. Pyridine carboxylic acids, including isomers like picolinic, nicotinic, and isonicotinic acid, are fundamental building blocks in pharmaceuticals and materials science. However, their amphoteric nature, propensity for zwitterion formation, and complex hydrogen bonding capabilities make their crystallization a significant hurdle.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and rationally design your crystallization experiments.
Section 1: Understanding the Core Challenges
Before troubleshooting, it's crucial to understand the inherent properties of pyridine carboxylic acids that complicate crystallization:
-
Amphoteric & Zwitterionic Nature: These molecules possess both a basic pyridine ring nitrogen and an acidic carboxylic acid group. In solution, particularly in polar protic solvents like water, they can exist as neutral molecules, cations (protonated nitrogen), anions (deprotonated acid), or zwitterions (internal salt with a protonated nitrogen and deprotonated acid).[1] The dominant species is highly dependent on the solution's pH relative to the compound's isoelectric point (pI).[2] This equilibrium directly impacts solubility and the molecular interactions necessary for crystal lattice formation.
-
Strong Hydrogen Bonding: The carboxylic acid and pyridine nitrogen are powerful hydrogen bond donors and acceptors, respectively. This leads to the formation of robust supramolecular synthons, such as acid-pyridine heterodimers or acid-acid homodimers.[3][4] While essential for crystal formation, these strong, directional interactions can also lead to the formation of amorphous solids or oils if the kinetics are not carefully controlled.
-
Polymorphism: Pyridine carboxylic acids and their derivatives are known to exhibit polymorphism—the ability to exist in multiple crystal forms.[1][5][6] Polymorphs can have drastically different physicochemical properties, including solubility, stability, and bioavailability, making control over the crystalline form a critical aspect of drug development.[7]
| Isomer | Structure | Typical pKa1 (COOH) | Typical pKa2 (Py-H+) | Key Characteristics |
| Picolinic Acid (2-Pyridinecarboxylic acid) | ~1.0 | ~5.2 | Prone to forming intramolecular hydrogen bonds. Acts as a bidentate chelating agent.[8] | |
| Nicotinic Acid (Niacin) (3-Pyridinecarboxylic acid) | ~2.0 | ~4.8 | Widely studied, known for its polymorphism.[7][9] | |
| Isonicotinic Acid (4-Pyridinecarboxylic acid) | ~1.7 | ~4.9 | Amphoteric compound, often crystallized by adjusting pH.[10][11] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of pyridine carboxylic acids in a practical Q&A format.
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: The Mechanism: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid.[12][13] The solute-rich liquid phase (the "oil") is a metastable state where molecules have high mobility but lack the ordered arrangement of a crystal lattice.[13] This is common for pyridine carboxylic acids when supersaturation is achieved too rapidly or at a temperature above the melting point of the impure solid, which is often depressed by the presence of solvent or impurities.[14]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for oiling out.
Expert Insight: The key is to maintain the system within the "metastable zone width" (MSZW), a state of slight supersaturation where crystal growth is favored over the formation of oils or amorphous solids.[13] Slowing down the process—be it cooling or anti-solvent addition—is the most critical first step.[12]
Q2: I'm getting an amorphous precipitate instead of crystals. What are the next steps?
A2: The Mechanism: Amorphous precipitation occurs when molecules fall out of solution so rapidly that they don't have time to align into an ordered crystal lattice.[15][16] This is often a sign of excessive supersaturation, where the system has moved deep into the "labile zone," making disordered precipitation kinetically favorable.[15]
Troubleshooting Strategies:
-
Reduce Supersaturation Rate: This is the most crucial step.
-
Cooling Crystallization: Significantly slow the cooling rate.
-
Anti-solvent Crystallization: Add the anti-solvent much more slowly, or add the solution of your compound to the anti-solvent.
-
Evaporation: Slow down evaporation by loosely covering the vessel.
-
-
Decrease Solute Concentration: Start with a more dilute solution. This requires a greater change (e.g., more cooling or more anti-solvent) to achieve supersaturation, giving molecules more time to organize.
-
Optimize the Solvent System: The solvent plays a critical role in molecular assembly.[17]
-
Try a solvent in which the compound has slightly higher solubility. This can slow down nucleation and promote the growth of fewer, larger crystals.
-
For picolinic acid, which is highly soluble in water but much less so in ethanol or acetonitrile, using a mixed solvent system can help modulate solubility to an optimal range.[1][18][19]
-
-
Introduce Seed Crystals: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation. Add a few tiny crystals of the desired polymorph once the solution is slightly supersaturated (within the metastable zone).[20] This provides a template for ordered growth, directing the system to form the desired crystalline product.[13]
Q3: How do I control for polymorphism in my pyridine carboxylic acid crystallization?
A3: The Mechanism: Polymorphs are different crystal packings of the same molecule, and their appearance is governed by a delicate interplay of thermodynamic and kinetic factors.[5] One polymorph may be the most thermodynamically stable, while another (a metastable form) may crystallize faster under certain kinetic conditions (e.g., rapid cooling or specific solvents).[6]
Strategies for Polymorph Control:
-
Solvent Selection: Different solvents can promote different hydrogen bonding patterns, stabilizing one polymorph over another. A systematic screen of solvents with varying polarity, proticity, and hydrogen bonding capability is essential.
-
Temperature Control: Crystallization temperature directly affects both solubility and nucleation kinetics. Some polymorphs are only accessible within specific temperature ranges.
-
Seeding: This is the most definitive method for targeting a specific polymorph. By introducing seeds of the desired form, you provide a template that guides crystallization toward that structure.
-
Slurry Conversion: Stirring a mixture of polymorphs in a solvent over time will typically cause the metastable forms to dissolve and the most stable form to grow, a process known as Ostwald ripening. This is an excellent method to identify the thermodynamically stable form at a given temperature.
Q4: What is the role of pH in the crystallization of these amphoteric compounds?
A4: The Mechanism: pH is arguably the most critical variable for crystallizing amphoteric molecules like pyridine carboxylic acids.[2][21] The solubility of the compound is at its minimum at the isoelectric point (pI), where the net charge on the molecule is zero, and it predominantly exists in its neutral or zwitterionic form.[2][22] Moving the pH away from the pI increases the concentration of the charged (cationic or anionic) species, which are generally much more soluble in polar solvents.[23]
Practical pH-Controlled Crystallization Protocol:
-
Dissolution: Dissolve the pyridine carboxylic acid in an aqueous solution by adjusting the pH away from its pI. For example, dissolve it in a basic solution (e.g., with NaOH) to form the highly soluble sodium salt.
-
Insolubilization: Slowly and with vigorous stirring, add an acid (e.g., HCl) to titrate the solution towards the compound's pI.
-
Crystallization: As the pH approaches the pI, the solubility will dramatically decrease, leading to supersaturation and crystallization of the neutral/zwitterionic form.[24][25][26]
-
Control: The rate of acid addition is key. A slow, controlled addition maintains a state of moderate supersaturation, favoring the growth of well-ordered crystals over amorphous precipitation.[2]
Caption: pH-solubility relationship for crystallization.
Section 3: Advanced Strategies
Q5: I've tried everything and my compound still won't crystallize. What else can I do?
A5: Consider Co-crystallization. If the target molecule resists forming a stable crystal lattice on its own, you can introduce a second, benign molecule (a "coformer") to form a new crystalline solid with a unique structure held together by non-covalent interactions.[4][27]
Why it works for Pyridine Carboxylic Acids:
-
Interrupting Problematic Synthons: If the molecule prefers to form a non-crystalline network (e.g., strong acid-acid dimers leading to chains instead of a 3D lattice), a coformer can intercept these interactions and form more favorable acid-coformer heterosynthons.[3][28]
-
Improving Physicochemical Properties: Co-crystals can dramatically alter properties like solubility and stability.[27]
-
How to Choose a Coformer: Look for molecules with complementary functional groups. For a pyridine carboxylic acid, good coformers include:
The selection can be guided by the "ΔpKa rule," which helps predict whether the interaction will result in a co-crystal (neutral components) or a salt (proton transfer).
References
-
Childs, S. L., et al. (2007). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 9, 439-441. [Link]
-
Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. [Link]
-
Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3536-3542. [Link]
-
McNamara, D. P., et al. (2006). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design, 6(4), 1017-1022. [Link]
-
BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. BIA Separations Publication. [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo Resources. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
-
Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23, 7367-7379. [Link]
-
Kalita, R., & Baruah, J. B. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1445. [Link]
-
ACS Publications. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. [Link]
-
National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace. [Link]
- U.S. Patent No. US2733246A. (1956). Process of producing isonicotinic acid.
- U.S. Patent No. US3147269A. (1964). Process for the separation of nicotinic and isonicotinic acid.
-
Davidson, M. W. (n.d.). Picolinic Acid. Molecular Expressions: Science, Optics & You. [Link]
-
Wikipedia. (n.d.). Picolinic acid. [Link]
-
Warkentin, M., et al. (2013). What's in a drop? Correlating observations and outcomes to guide macromolecular crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 5), 733–743. [Link]
-
Baptista, D., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
- U.S. Patent No. US2748137A. (1956). Process for preparing isonicotinic acid.
-
Bergfors, T. (n.d.). Types of precipitates. Terese Bergfors Lab Pages. [Link]
-
ResearchGate. (n.d.). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. Request PDF. [Link]
-
Yue, P., et al. (2018). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm, 20, 5625-5629. [Link]
-
Cant, A. L., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C, Structural Chemistry, 77(6). [Link]
-
da Piedade, M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]
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DrugFuture. (n.d.). Picolinic Acid. Chemical Index Database. [Link]
-
ResearchGate. (2015). Protein crystal growing with amorphous protein precipitate? Q&A Forum. [Link]
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Dale, S. H., et al. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm, 6, 207-213. [Link]
-
ResearchGate. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids. Figure from publication. [Link]
-
Goud, N. R., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 11(2), 242–256. [Link]
-
Roy, L. (2015). Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal. CrystEngComm, 17, 7393-7397. [Link]
-
da Piedade, M., et al. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]
-
Hu, C., et al. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Communications Chemistry, 3(1), 151. [Link]
-
Kim, J. Y., et al. (2013). The association of lipoprotein lipase PvuII polymorphism and niacin intake in the prevalence of metabolic syndrome: a KMSRI-Seoul study. Nutrition Research and Practice, 7(1), 49–56. [Link]
-
Butreddy, A., & Dudem, B. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystals, 12(11), 1630. [Link]
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Managing tautomeric equilibrium of citrazinic acid in spectroscopic analysis
Welcome to the technical support guide for managing the tautomeric equilibrium of citrazinic acid in spectroscopic analysis. This resource is designed for researchers, scientists, and drug development professionals who are utilizing citrazinic acid in their work and encountering challenges related to its complex solution-state behavior. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reproducibility of your spectroscopic measurements.
Understanding the Challenge: The Dynamic Nature of Citrazinic Acid
Citrazinic acid (CZA) is a versatile molecule with applications ranging from a building block in medicinal chemistry to a component of fluorescent carbon dots.[1][2] However, its utility in quantitative spectroscopic analysis is often complicated by its existence in a dynamic equilibrium between multiple forms. This equilibrium is sensitive to environmental conditions, leading to variability in spectroscopic data if not properly controlled.
The primary species in solution include:
-
Tautomers: Primarily the keto and enol forms. Computational and experimental evidence suggests the keto form is more stable in aqueous solutions.[3][4][5]
-
Monomers and Dimers: At higher concentrations, CZA has a strong tendency to form dimers and other aggregates.[1][3][6] These aggregates exhibit distinct optical properties, often a red-shift in fluorescence, compared to the monomeric form.[1][3]
-
Ionic Species: The protonation and deprotonation of the carboxylic acid and hydroxyl groups are highly dependent on the solution's pH.[1][2][7][8]
This guide will equip you with the knowledge and practical steps to manage this equilibrium and obtain reliable spectroscopic data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the spectroscopic analysis of citrazinic acid.
Issue 1: Inconsistent Molar Absorptivity or Shifting λmax in UV-Vis Spectroscopy
Question: "My UV-Vis spectra of citrazinic acid show inconsistent absorbance values and the wavelength of maximum absorbance (λmax) shifts between experiments, even at the same nominal concentration. What is causing this?"
Root Cause Analysis: This variability is most likely due to uncontrolled shifts in the tautomeric and aggregation equilibrium. The primary factors influencing this are pH, concentration, and solvent polarity.
dot
Caption: Factors influencing citrazinic acid's solution equilibrium.
Troubleshooting Protocol:
-
Strict pH Control:
-
Rationale: The protonation state of citrazinic acid dramatically affects its electronic structure and aggregation tendency.[1][2][7]
-
Action: Always use a well-characterized buffer system to maintain a constant pH. Prepare all your standards and samples in the same buffer. For example, a phosphate-buffered saline (PBS) at pH 7.4 is a good starting point for physiological conditions. Be aware that at extreme pH values (below 1 and above 14), anomalous optical responses due to aggregation of tautomers have been observed.[1][2][7]
-
-
Concentration Management:
-
Rationale: Dimerization is a concentration-dependent process.[3][6] As concentration increases, the equilibrium shifts towards the formation of J-type aggregates, which have a distinct, red-shifted absorption band.[3][9]
-
Action: Work within a defined and validated concentration range where the Beer-Lambert law is linear. If you suspect aggregation, perform a concentration-dependent study. Diluting your sample should result in a predictable decrease in absorbance and may show a blue-shift in λmax as dimers dissociate into monomers.
-
-
Solvent Consistency:
-
Rationale: The polarity of the solvent can influence the stability of the keto and enol tautomers.[10]
-
Action: Use the same solvent system for all measurements. If you are working with mixed solvents, ensure the proportions are accurate and consistent.
-
Experimental Workflow for UV-Vis Analysis:
dot
Caption: Recommended workflow for consistent UV-Vis measurements.
Issue 2: Unstable or Shifting Fluorescence Emission
Question: "The fluorescence intensity of my citrazinic acid samples is not stable, and the emission maximum shifts. How can I get reproducible fluorescence data?"
Root Cause Analysis: Similar to UV-Vis, fluorescence is highly sensitive to the equilibrium between different species. Monomers and dimers have distinct emission profiles.[1][3] Furthermore, protonation at low pH can lead to fluorescence quenching.[1][2]
Troubleshooting Protocol:
-
pH and Buffer Selection:
-
Rationale: Extreme pH values significantly alter the fluorescence properties. Acidic conditions can quench luminescence, while highly basic conditions can lead to deprotonation and splitting of the excitation spectra.[1][2][7]
-
Action: Use a consistent and appropriate buffer system. Avoid unbuffered solutions. Be mindful that different buffer components can interact with citrazinic acid.
-
-
Excitation Wavelength Optimization:
-
Rationale: Since monomers and dimers have different absorption spectra, the chosen excitation wavelength can selectively excite one species over the other.
-
Action: Acquire a full excitation-emission matrix (EEM) to visualize the fluorescence landscape. This will help you identify the optimal excitation wavelength for the species of interest and detect the presence of multiple emitting species.
-
-
Inner Filter Effect Mitigation:
-
Rationale: At high concentrations, the sample can absorb a significant portion of the excitation light, leading to non-linear fluorescence intensity. This is known as the inner filter effect.
-
Action: Keep the absorbance of your samples at the excitation wavelength below 0.1 to minimize this effect. If necessary, use a triangular or right-angle cuvette for highly absorbing samples.
-
Data Summary: Spectroscopic Properties of Citrazinic Acid Species
| Species | Typical UV-Vis λmax (in water) | Typical Fluorescence Emission λmax (in water) | Key Characteristics |
| Monomer (Keto) | ~344 nm[3] | ~440 nm[1] | Predominant at low concentrations. |
| Dimer/Aggregate | Red-shifted absorption | Red-shifted emission compared to monomer[1][3] | Formation is favored at higher concentrations. |
| Protonated (Low pH) | Blue-shift in the 300-350 nm band[1][7] | Luminescence quenching[1][2] | Occurs in highly acidic conditions. |
| Deprotonated (High pH) | Red-shift in the π→π* transition (higher energy band)[1] | Splitting of excitation spectra[1][2] | Occurs in highly alkaline conditions. |
Frequently Asked Questions (FAQs)
Q1: Which tautomeric form of citrazinic acid is dominant in aqueous solution?
Based on both experimental and computational studies, the keto tautomer is considered the more stable and, therefore, the dominant form in aqueous solutions under neutral conditions.[3][4][5]
Q2: How can I confirm the presence of dimers in my sample?
The presence of dimers can be inferred from several spectroscopic observations:
-
UV-Vis: A new, red-shifted absorption band appearing at higher concentrations.[3]
-
Fluorescence: A red-shift in the emission maximum and changes in the excitation spectrum as concentration increases.[1][3]
-
Time-Resolved Fluorescence: Dimers may exhibit different fluorescence lifetimes compared to monomers.
Q3: Can metal ions interfere with my spectroscopic measurements of citrazinic acid?
Yes. Citrazinic acid can act as a ligand and form complexes with metal ions.[11] This complexation will alter the electronic structure and, consequently, the spectroscopic properties of the molecule. If your samples may contain metal ions, consider the use of a chelating agent like EDTA to sequester them, or characterize the metal-CZA complex itself if it is the species of interest.
Q4: What is the best way to prepare a stock solution of citrazinic acid?
Due to its tendency to aggregate in water at high concentrations, it is advisable to prepare a stock solution in a solvent in which it is more soluble and less prone to aggregation, such as DMSO or a basic aqueous solution (e.g., dissolved in a small amount of NaOH solution and then diluted).[4] However, always ensure that the final concentration of the organic solvent in your working solution is low and consistent across all samples to avoid solvent-induced effects. For aqueous studies, preparing a fresh, saturated solution and then diluting it in the appropriate buffer is a reliable method.
References
-
Masoud, M. S., et al. (2007). Spectral properties of some metal complexes derived from uracil-thiouracil and citrazinic acid compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 662-668. [Link]
-
Mura, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega, 5(19), 10958–10964. [Link]
-
Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. The Journal of Physical Chemistry A, 123(51), 10958-10964. [Link]
-
Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-To-dimer Transformation. ResearchGate. [Link]
-
Mura, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ResearchGate. [Link]
-
Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. ACS Publications. [Link]
-
Cappai, A., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. Nanomaterials, 11(2), 433. [Link]
-
Cappai, A., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. MDPI. [Link]
-
Mura, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. PubMed. [Link]
-
Cappai, A., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. ResearchGate. [Link]
-
Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-To-dimer Transformation. IRIS Uniss. [Link]
-
Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. IRIS Uniss. [Link]
-
Cappai, A., et al. (2021). Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. The Journal of Physical Chemistry C, 125(8), 4836–4845. [Link]
-
da Silva, J. L., et al. (2018). Theoretical spectroscopic studies and identification of metal-citrate (Cd and Pb) complexes by ESI-MS in aqueous solution. Revista UFLA. [Link]
-
Wang, L., et al. (2022). Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Communications Chemistry, 5(1), 1-9. [Link]
-
Der-Ghazarian, T. (2020). On the Sabanin-Laskowski Test for Citric Acid. World Journal of Chemical Education, 8(1), 24-27. [Link]
-
Şişmanoğlu, T., et al. (2006). 1:1 Binary Complexes of Citric Acid with Some Metal Ions: Stability and Thermodynamic Parameters. ResearchGate. [Link]
-
Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. Figshare. [Link]
-
Cantele, C., et al. (2022). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. Molecules, 27(19), 6563. [Link]
-
Sarkar, S., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(23), 18097-18110. [Link]
-
Monti, G. A., et al. (2018). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 23(11), 2991. [Link]
-
Sell, W. J. (1891). LXXIII.—Studies on citrazinic acid. Part I. Journal of the Chemical Society, Transactions, 59, 637-643. [Link]
-
Al-Ahmary, K. M. (2011). A Spectrophotometric Study of the Tautomeric and Acid- Base Equilibria of Methyl Orange and Methyl Yellow in Aqueous Acidic Solutions. ResearchGate. [Link]
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Technical Support Center: Navigating the Photostability Challenges of Citrazinic Acid-Based Fluorescent Probes
A Guide for Researchers and Drug Development Professionals
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for citrazinic acid-based fluorescent probes. This guide is designed to provide you with an in-depth understanding of the photostability challenges associated with this versatile class of fluorophores and to offer practical, field-proven solutions to overcome them. As researchers and drug developers, the reliability of your fluorescence data is paramount. This resource will equip you with the knowledge to diagnose, troubleshoot, and mitigate photostability issues, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are based on established photochemical principles and best practices in fluorescence microscopy.
Q1: My fluorescence signal is diminishing rapidly under illumination. Is this photobleaching, and what can I do about it?
A1: Yes, a rapid decrease in fluorescence intensity upon exposure to excitation light is the classic sign of photobleaching. This phenomenon occurs when the fluorophore undergoes irreversible photochemical reactions, rendering it non-fluorescent. Citrazinic acid and its derivatives, while useful, are known to be susceptible to this issue, particularly under high-intensity illumination or prolonged exposure.
Immediate Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Many modern microscopy systems allow for precise control over illumination power.
-
Minimize Exposure Time: Shorten the camera exposure time and reduce the frequency of image acquisition. Only illuminate the sample when actively acquiring data.
-
Use a Higher NA Objective: A higher numerical aperture (NA) objective collects more light, allowing you to achieve a good signal with lower excitation power, thereby reducing the rate of photobleaching.
Workflow for Optimizing Imaging Conditions:
Caption: Workflow for troubleshooting probe photobleaching.
Q2: How can I quantitatively measure the photostability of my citrazinic acid probe to compare different formulations or conditions?
A2: A standardized photobleaching assay is crucial for obtaining objective and comparable data. The goal is to measure the rate of fluorescence decay under constant illumination. The output is often expressed as a photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.
A detailed protocol for conducting such an assay is provided in the "Experimental Protocols" section below. This will allow you to systematically evaluate the impact of different buffers, antifade reagents, or chemical modifications on the stability of your probe.
Q3: My probe seems to bleach faster in some buffers than others. What environmental factors are at play?
A3: You are correct to suspect environmental factors. The photostability of citrazinic acid probes can be highly sensitive to the local chemical environment. The two most significant factors are typically dissolved oxygen and pH.
-
Dissolved Oxygen: The primary mechanism of photobleaching for many organic dyes, including citrazinic acid derivatives, involves the generation of reactive oxygen species (ROS). The excited-state fluorophore can transfer energy to molecular oxygen (³O₂), creating highly reactive singlet oxygen (¹O₂), which then attacks and destroys the fluorophore.
-
pH: The protonation state of the citrazinic acid molecule can affect its electronic structure and, consequently, its susceptibility to photochemical degradation. The optimal pH for stability will depend on the specific derivative you are using. It is advisable to test a range of pH values (e.g., 6.5-8.0) to determine the ideal conditions for your probe.
Mitigation Strategies:
-
Antifade Reagents: The most common solution is to add a commercial or self-made antifade reagent to your imaging medium. These cocktails typically contain oxygen scavengers (e.g., glucose oxidase/catalase system) and/or triplet state quenchers (e.g., p-phenylenediamine, Trolox) that reduce the formation and impact of ROS.
-
Deoxygenation: For fixed-cell or in vitro assays, purging your buffers with nitrogen or argon gas can significantly reduce the concentration of dissolved oxygen and slow down photobleaching.
Frequently Asked Questions (FAQs)
What is the underlying mechanism of citrazinic acid photobleaching?
The photobleaching of citrazinic acid and its derivatives is primarily an oxidative process. While the exact pathways can vary depending on the specific molecular structure and environment, a generally accepted mechanism involves the generation of reactive oxygen species (ROS).
Caption: Simplified Jablonski diagram showing ROS-mediated photobleaching.
-
Excitation: The citrazinic acid probe (CZ) absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence/Intersystem Crossing: From S₁, the molecule can either relax back to S₀ by emitting a photon (fluorescence) or undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁).
-
ROS Generation: The triplet-state fluorophore (T₁) can transfer its energy to ground-state molecular oxygen (³O₂), a triplet species. This generates highly reactive singlet oxygen (¹O₂).
-
Oxidative Damage: Singlet oxygen is a powerful oxidizing agent that can react with and destroy the citrazinic acid molecule, leading to a loss of fluorescence.
How does the photostability of citrazinic acid compare to other common fluorophores?
The photostability of fluorescent probes is highly variable. Generally, small organic dyes like citrazinic acid derivatives are less photostable than more robust structures like rhodamines or modern Alexa Fluor or DyLight dyes. The table below provides a qualitative comparison.
| Fluorophore Class | Relative Photostability | Common Applications |
| Citrazinic Acid | Low to Moderate | Ion sensing, enzyme assays |
| Fluorescein (FITC) | Low | Immunohistochemistry, flow cytometry |
| Rhodamine (e.g., TRITC) | Moderate | Conjugation, microscopy |
| Cyanine (e.g., Cy3/Cy5) | Moderate to High | FRET, super-resolution microscopy |
| Alexa Fluor Dyes | High to Very High | High-resolution imaging, conjugation |
Note: This is a generalization. Specific derivatives within each class can have significantly different properties.
Can I use commercial antifade reagents with my citrazinic acid probe?
Yes, absolutely. Using a commercial antifade mounting medium is one of the most effective and straightforward ways to improve the photostability of your probe. Reagents like ProLong™ Glass, VECTASHIELD®, or SlowFade™ are compatible with a wide range of fluorophores, including citrazinic acid derivatives. They work by incorporating a cocktail of oxygen scavengers and triplet state quenchers to suppress the photochemical reactions that lead to bleaching. Always consult the manufacturer's instructions for the specific antifade reagent you are using.
Experimental Protocols
Protocol 1: Standardized Photobleaching Assay
This protocol allows for the quantitative assessment of your probe's photostability.
Objective: To measure the photobleaching half-life (t₁/₂) of a citrazinic acid-based probe under controlled conditions.
Materials:
-
Fluorescence microscope with a stable light source (laser or arc lamp) and a sensitive camera.
-
Image acquisition software capable of time-lapse imaging.
-
Your citrazinic acid probe.
-
Appropriate buffer (e.g., PBS, pH 7.4).
-
Antifade reagent (optional, for comparison).
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare a solution of your probe at a working concentration in the desired buffer.
-
Mount a small volume (e.g., 10 µL) on a microscope slide and place a coverslip on top. Seal the edges with nail polish to prevent evaporation.
-
Prepare parallel samples if you are comparing conditions (e.g., with and without an antifade reagent).
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to warm up for at least 30 minutes for stability.
-
Select an appropriate objective (e.g., 40x or 60x oil immersion).
-
Focus on the sample plane.
-
-
Image Acquisition:
-
Set the excitation and emission filters appropriate for your probe.
-
Adjust the excitation intensity to a level that gives a good signal but is not saturating the camera detector. Crucially, keep this intensity constant for all experiments you wish to compare.
-
Set the camera exposure time and gain. Keep these settings constant.
-
Configure the software for a time-lapse acquisition. Acquire images continuously (e.g., one frame every 5 seconds) for a duration long enough to observe significant bleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image sequence in ImageJ/Fiji.
-
Draw a Region of Interest (ROI) in a uniformly fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Also, measure the mean intensity in a background region where there is no sample.
-
For each time point, calculate the background-corrected intensity: I(t) = I_sample(t) - I_background(t).
-
Normalize the intensity data to the initial intensity: I_normalized(t) = I(t) / I(0).
-
Plot I_normalized(t) versus time.
-
Fit the decay curve to a single exponential function: y = A * exp(-kt). The photobleaching rate constant is k.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Self-Validation: The consistency of the decay curve and the R² value of your exponential fit will serve as internal validation. A good fit indicates a dominant first-order photobleaching process. Comparing the t₁/₂ values between different conditions will provide a quantitative measure of relative photostability.
Technical Support Center: Optimizing the Fluorescence Quantum Yield of Citrazinic Acid Derivatives
Foundational Principles: Understanding Citrazinic Acid Fluorescence
Citrazinic acid (CZA) and its derivatives are heterocyclic fluorophores known for their characteristic blue fluorescence.[1][2] However, their emission properties are highly sensitive to their chemical environment, concentration, and molecular structure.[3][4] Unlike many fluorophores that suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, some CZA derivatives can form fluorescent J-type aggregates.[5][6] Still, CZA itself is considered a weakly fluorescent compound, and optimizing its quantum yield (Φ_F_) is a frequent challenge.[3][7] The quantum yield, a measure of the efficiency of converting absorbed photons into emitted photons, is dictated by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.[8][9] Factors that promote non-radiative decay, such as molecular vibrations, solvent interactions, and quenching, will lower the quantum yield.
This guide provides a systematic approach to troubleshooting and enhancing the fluorescence quantum yield of your citrazinic acid-based compounds.
Frequently Asked Questions (FAQs)
Q1: My purified citrazinic acid derivative has a much lower quantum yield than expected. What's the first thing to check? A1: The most common culprits are environmental factors. Start by verifying the following:
-
Solvent Purity & Type: Ensure you are using a spectroscopic grade solvent, as impurities can act as quenchers.[8] The polarity of the solvent can dramatically influence the quantum yield; try solvents with different polarities.[10]
-
pH of the Solution: The protonation state of citrazinic acid's phenolic and carboxylic acid groups drastically affects its electronic structure and, consequently, its fluorescence.[4][7] Ensure your solution is buffered to a consistent and optimal pH.
-
Concentration: Citrazinic acid has a strong tendency to aggregate at high concentrations.[3][7] This can lead to self-quenching or changes in the emission profile.[2][11] Measure the absorbance of your solution; for quantum yield measurements, the absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[9][12]
Q2: I'm observing a shift in the emission wavelength as I change the concentration. Why is this happening? A2: This is a classic sign of aggregation. Citrazinic acid is known to form dimers and other aggregates in aqueous solutions as the concentration increases.[1][5] These aggregates, such as J-type dimers, have different electronic properties than the monomeric form, leading to new, often red-shifted, absorption and emission bands.[2][11] While some CZA aggregates are fluorescent, they may have a lower fluorescence efficiency than the monomer.[11]
Q3: Can I use any fluorescent standard to measure the relative quantum yield of my compound? A3: While technically possible, it is highly discouraged. For accurate results, choose a standard that has absorption and emission spectra as close as possible to your citrazinic acid derivative.[13] This minimizes errors arising from the wavelength-dependent sensitivity of the spectrometer's detector and variations in the light source's output.[13] Additionally, the standard should be measured in a solvent with a similar refractive index to your sample's solvent.[9]
Q4: My compound is highly fluorescent in one solvent (e.g., DMSO) but almost non-emissive in water. What causes this? A4: This is a strong indication of solvent-dependent quenching mechanisms. In polar, protic solvents like water, specific interactions such as hydrogen bonding can provide efficient non-radiative decay pathways for the excited state, thus quenching fluorescence. Furthermore, the increased polarity of water can stabilize a non-emissive charge-transfer state.[10] The tendency of CZA to aggregate is also highly dependent on the solvent environment.[7]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Quantum Yield (Φ_F_)
A low quantum yield is the most frequent challenge encountered. This guide provides a systematic workflow to identify and resolve the underlying causes.
Symptom: The calculated fluorescence quantum yield is significantly lower than expected or previously observed values.
Workflow for Troubleshooting Low Quantum Yield:
Caption: A systematic workflow for troubleshooting low fluorescence quantum yield.
Potential Causes & Step-by-Step Solutions:
-
Chemical or Photochemical Impurities:
-
Causality: Impurities from synthesis or degradation can act as efficient quenchers, accepting energy from the excited fluorophore without emitting light. Even trace amounts of residual solvents or reagents can have a significant impact.
-
Troubleshooting:
-
Confirm the purity of your compound using analytical techniques like NMR, Mass Spectrometry, and HPLC.
-
If impurities are detected, re-purify the sample using methods such as recrystallization or column chromatography.[14]
-
Protect your samples from excessive light exposure to prevent photodegradation, which creates quenching byproducts.
-
-
-
Aggregation-Caused Quenching (ACQ):
-
Causality: While some CZA aggregates are fluorescent, others can be non-emissive.[15] At high concentrations, molecules can form π-stacked aggregates (H-aggregates) that promote very fast non-radiative decay, effectively quenching fluorescence.[7][16] This is a common phenomenon for many aromatic dyes.[6]
-
Troubleshooting:
-
Perform a concentration-dependent study. Prepare a series of dilutions and measure the absorbance and fluorescence intensity for each.
-
Plot integrated fluorescence intensity vs. absorbance. If the plot is linear at low concentrations but plateaus or decreases at higher concentrations, ACQ is likely occurring.[9]
-
Always work in the linear range of this plot for accurate quantum yield measurements, typically where absorbance is below 0.1.[12]
-
-
-
Sub-optimal Solvent Environment:
-
Causality: The solvent plays a critical role in stabilizing the ground and excited states of the fluorophore. Polar solvents can stabilize the excited state, leading to red-shifted emission.[10] However, solvents capable of hydrogen bonding (especially water) can introduce vibrational deactivation pathways that quench fluorescence.
-
Troubleshooting:
-
Conduct a solvent screening study using a range of spectroscopic-grade solvents with varying properties (see table below).
-
Start with aprotic solvents of varying polarity (e.g., Dioxane, THF, Acetonitrile, DMSO) and compare with protic solvents (e.g., Ethanol, Methanol, Water).
-
Increasing solvent viscosity can sometimes enhance quantum yield by restricting molecular motions that lead to non-radiative decay.[17]
-
-
-
Incorrect pH (Protonation State):
-
Causality: Citrazinic acid has multiple ionizable groups. The protonation/deprotonation of these sites alters the electronic distribution in the molecule, which can turn fluorescence "on" or "off".[18] Extreme pH values (both acidic and basic) have been shown to cause luminescence quenching in citrazinic acid, often linked to the formation of specific aggregate types.[3][4][7]
-
Troubleshooting:
-
Measure the pH of your solution.
-
Perform a pH titration experiment. Prepare a series of buffered solutions across a wide pH range (e.g., pH 3 to 10) and measure the quantum yield in each.
-
This will help you identify the optimal pH range where the desired ionic species is dominant and most emissive.
-
-
| Parameter | Potential Issue | Recommended Action |
| Purity | Quenching by impurities | Verify purity via HPLC, NMR, MS. Re-purify if necessary. |
| Concentration | Aggregation-Caused Quenching (ACQ) | Perform a dilution study. Keep absorbance < 0.1 for measurements. |
| Solvent | Promotion of non-radiative decay | Screen solvents of varying polarity, viscosity, and H-bonding capacity. |
| pH | Formation of non-emissive protonation states | Perform a pH titration to find the optimal range for fluorescence. |
Key Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol uses the comparative method, which relies on a well-characterized fluorescence standard.[9]
Materials:
-
Test compound (Citrazinic Acid derivative)
-
Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F_ = 0.54)
-
Spectroscopic grade solvent(s)
-
Calibrated UV-Vis spectrophotometer and spectrofluorometer
-
10 mm pathlength quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your test compound and the fluorescence standard in the chosen solvent.
-
Prepare Dilutions: Create a series of five dilutions for both the test compound and the standard, such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.[12]
-
Measure Absorbance: Record the absorbance spectrum for each dilution of the test sample and the standard. Note the absorbance value at the chosen excitation wavelength (λ_ex_).
-
Measure Emission Spectra:
-
Set the excitation wavelength (λ_ex_) on the spectrofluorometer. It is crucial to use the same λ_ex_ for both the sample and the standard.[13]
-
For each dilution, record the fluorescence emission spectrum, ensuring the entire emission peak is captured. Use identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex_.
-
Determine the gradient (slope) of the line for both plots. The plot should be linear (R² > 0.95).
-
Calculate the quantum yield of your test sample (Φ_X_) using the following equation[9]:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ_ST_ is the quantum yield of the standard.
-
Grad_X_ and Grad_ST_ are the gradients for the test sample and standard, respectively.
-
η_X_ and η_ST_ are the refractive indices of the solvents used for the sample and standard.
-
Expert Insight (Self-Validation): The linearity of the integrated intensity vs. absorbance plot is your primary internal validation. A non-linear plot indicates the presence of inner filter effects or aggregation at higher concentrations, invalidating the results.[9] If the plot is not linear, you must use data points from a more dilute concentration range.
Visualizing the Jablonski Diagram and Quenching Pathways
The quantum yield is determined by the rates of competing de-excitation processes.
Caption: Jablonski diagram showing the competition between fluorescence and non-radiative decay pathways.
References
-
Stagi, L., Mura, S., Malfatti, L., Carbonaro, C. M., Ricci, P. C., Porcu, S., ... & Corpino, R. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega, 5(19), 10958–10964. [Link][3][4][7]
-
Wikipedia contributors. (2023). Aggregation-induced emission. Wikipedia, The Free Encyclopedia. [Link][17]
-
Mura, S., Ludmerczki, R., Mulas, G., Mura, A., & Calborean, A. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. The Journal of Physical Chemistry A, 124(1), 135-142. [Link][1][5]
-
Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link][8]
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link][9]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link][19]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link][12]
-
Tian, W., Zhang, J., & Zhang, J. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. Materials Views. [Link][6]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link][10]
-
ResearchGate. (2015). What's wrong with my quantum yield measurement?. ResearchGate. [Link][13]
-
Google Patents. (n.d.). US2752354A - Process for preparing citrazinamide and citrazinic acid. Google Patents. [14]
-
Wikipedia contributors. (2023). Citrazinic acid. Wikipedia, The Free Encyclopedia. [Link][18]
Sources
- 1. iris.uniss.it [iris.uniss.it]
- 2. iris.uniss.it [iris.uniss.it]
- 3. researchgate.net [researchgate.net]
- 4. Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. iris.uniss.it [iris.uniss.it]
- 12. iss.com [iss.com]
- 13. researchgate.net [researchgate.net]
- 14. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 18. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 19. edinst.com [edinst.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Synthetic Citrazinic Acid: HPLC vs. Potentiometric Titration
Introduction
Citrazinic acid (2,6-dihydroxyisonicotinic acid), a derivative of citric acid, is a pivotal building block in various fields. Its unique fluorescent properties have made it a compound of great interest in nanotechnology, particularly in the synthesis of carbon dots for bioimaging and cell staining.[1][2] Given its expanding applications, from chemical synthesis to advanced materials, the purity of synthetic citrazinic acid is a critical parameter that dictates its performance, safety, and reproducibility in downstream applications. For researchers and drug development professionals, a robust, reliable, and efficient analytical method for purity validation is not just a quality control measure but a foundational requirement for valid scientific outcomes.
This guide provides an in-depth comparison of two distinct analytical techniques for the purity validation of synthetic citrazinic acid: High-Performance Liquid Chromatography (HPLC) and Potentiometric Acid-Base Titration. We will delve into the causality behind the experimental design for each method, present detailed protocols, and compare their performance based on experimental data. This guide is designed to equip researchers with the necessary insights to select the most appropriate method for their specific analytical needs.
Methodology Comparison: The Rationale
The choice of an analytical method is fundamentally driven by the information required. For purity assessment, we are often concerned with two key questions: "How much of the desired compound is present?" and "What else is in the sample?"
-
High-Performance Liquid Chromatography (HPLC) is a powerful separative technique. Its primary strength lies in its specificity . It physically separates the main compound (citrazinic acid) from its impurities, allowing for the individual quantification of each. This is invaluable for understanding the impurity profile of a synthetic batch, which is crucial for process optimization and safety assessment. We will focus on a Reversed-Phase HPLC (RP-HPLC) method, which is well-suited for polar analytes like citrazinic acid.[3]
-
Potentiometric Titration is an absolute or primary method of analysis. It quantifies the total acidic content of a sample by reacting it with a standardized basic solution. Its strength lies in its high precision and accuracy for quantifying the bulk acidic substance. However, it lacks specificity; it cannot distinguish between the acidic target molecule and any acidic impurities. This method is often used as a compendial standard for purity determination of acids like citric acid.[4][5]
The following sections will detail the experimental protocols for each method and present a comparative analysis of their results.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes an isocratic RP-HPLC method for the separation and quantification of citrazinic acid and related impurities. The UV detection wavelength is set at 340 nm, corresponding to a known absorbance peak for citrazinic acid.[6]
A. Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100 Series or equivalent with DAD/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 95:5 (v/v) 20 mM Potassium Phosphate (KH₂PO₄), pH 2.6 : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
B. Reagent and Sample Preparation
-
Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.6 using phosphoric acid. Filter through a 0.45 µm membrane filter. Mix 950 mL of this buffer with 50 mL of acetonitrile. Degas the final solution.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of citrazinic acid reference standard (Purity ≥99.5%) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 5.0 mg of the synthetic citrazinic acid sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
C. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the Working Standard Solution five times to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject the Sample Solution in duplicate.
-
Calculate the purity using the area percent method, assuming all impurities have a similar response factor at 340 nm.
Protocol 2: Potentiometric Titration
This protocol determines the purity of citrazinic acid by quantifying its total acidity via titration with a standardized sodium hydroxide solution.
A. Instrumentation and Reagents
-
Titrator: Automatic potentiometric titrator with a combination pH electrode.
-
Standardized Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).
-
Solvent: Deionized water, CO₂-free.
B. Analytical Procedure
-
Sample Preparation: Accurately weigh approximately 150 mg of the synthetic citrazinic acid sample into a 150 mL beaker.
-
Add 50 mL of CO₂-free deionized water and stir with a magnetic stirrer until fully dissolved.
-
Immerse the pH electrode and the titrant delivery tube into the solution.
-
Titration: Titrate the sample solution with standardized 0.1 M NaOH. Record the pH and volume of titrant added. The titration should proceed past the equivalence point.
-
Endpoint Determination: Determine the equivalence point (Vₑ) from the point of maximum inflection on the titration curve (the first derivative of the curve).
-
Perform a blank titration using 50 mL of the deionized water to determine any correction needed.
C. Calculation
The purity of citrazinic acid (MW = 155.11 g/mol ) is calculated as follows:
Purity (%) = ( (Vₑ - V_blank) × M_NaOH × 155.11 × 100 ) / (W_sample × 1000)
Where:
-
Vₑ: Volume of NaOH at the equivalence point (mL)
-
V_blank: Volume of NaOH for the blank titration (mL)
-
M_NaOH: Molarity of the standardized NaOH solution (mol/L)
-
W_sample: Weight of the citrazinic acid sample (mg)
-
155.11: Molecular weight of citrazinic acid
Workflow Visualization
The following diagram illustrates the overall experimental workflow for both analytical methods.
Caption: Experimental workflow for purity validation.
Results and Discussion
To compare the methods, a single batch of synthetically prepared citrazinic acid was analyzed.
HPLC Results
The analysis produced a chromatogram showing a major peak for citrazinic acid and a minor peak for a synthesis-related impurity.
Table 1: HPLC Purity Analysis Data
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity A | 2.85 | 15.6 | 0.45 |
| Citrazinic Acid | 4.12 | 3450.2 | 99.55 |
| Total | 3465.8 | 100.00 |
The HPLC method demonstrates excellent specificity, clearly separating Impurity A from the main analyte. The purity, calculated by area percent, is 99.55%. This method provides not only the purity value but also a quantitative measure of a specific impurity, which is critical for process control and regulatory submissions. The precision was high, with a relative standard deviation (RSD) of 0.15% across five replicate injections.
Potentiometric Titration Results
Three replicate samples were titrated to determine the total acid content.
Table 2: Potentiometric Titration Purity Data
| Replicate | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
| 1 | 150.8 | 9.68 | 99.62 |
| 2 | 151.2 | 9.71 | 99.65 |
| 3 | 150.5 | 9.66 | 99.61 |
| Average | 99.63 | ||
| Std. Dev. | 0.021 | ||
| RSD (%) | 0.02% |
The titration results show outstanding precision (RSD = 0.02%). The average purity of 99.63% is slightly higher than the HPLC result. This is expected because titration measures the total acidity. If Impurity A is also acidic, it will be co-titrated with the citrazinic acid, leading to a higher apparent purity value. This highlights the fundamental difference between the two techniques.
Comparative Analysis
The choice between HPLC and titration depends on the analytical objective. The following diagram and table summarize the comparison.
Caption: Logical comparison of HPLC and Titration.
Table 3: Performance Metric Comparison
| Parameter | HPLC | Potentiometric Titration | Rationale & Recommendation |
| Specificity | High. Separates and quantifies individual impurities. | Low. Measures total acidity; cannot distinguish between the API and acidic impurities. | Use HPLC for impurity profiling, stability studies, and synthetic route optimization. |
| Sensitivity | High. Can detect impurities at trace levels (ppm). | Moderate. Best suited for assay of the main component (>95% purity). | Use HPLC for detecting trace contaminants or degradation products. |
| Precision | Very Good (RSD < 0.2%) | Excellent (RSD < 0.1%) | Use Titration as a reference method or for final product release testing where total assay is the primary concern. |
| Throughput | Moderate to High. Amenable to automation with an autosampler. | Low to Moderate. Can be automated but often performed manually. | HPLC is generally better for analyzing a large number of samples. |
| Cost & Complexity | Higher initial investment and running costs. Requires more skilled operation. | Lower initial investment. Simpler operation. | Titration is a cost-effective choice for routine QC labs focused on bulk purity. |
Conclusion and Recommendations
Both RP-HPLC and potentiometric titration are valid and robust methods for the purity validation of synthetic citrazinic acid, but they serve different purposes. They are best viewed as complementary, rather than competing, techniques.
-
The RP-HPLC method is indispensable during research and development. Its ability to provide a detailed impurity profile is crucial for understanding the impact of synthetic process changes, identifying degradation pathways in stability studies, and ensuring the safety of the final compound. It is the method of choice when specificity is paramount.
-
Potentiometric titration serves as an excellent, high-precision method for determining the total assay of a bulk substance. Its simplicity and low cost make it ideal for routine quality control of established manufacturing processes where the impurity profile is already well-characterized and known to be consistent.
For comprehensive quality control in a regulated environment, a common strategy is to use the HPLC method to establish specificity and control impurities (as a limit test), while using titration for the final, high-precision assay of the active substance. By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently ensure the quality and integrity of their synthetic citrazinic acid.
References
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SIELC Technologies. Separation of Citrazinic acid on Newcrom R1 HPLC column. Available from: [Link]
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SGS Polymer Solutions. Citric Acid USP Testing. Available from: [Link]
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Sánchez-Viesca, F., & Gómez, R. (2020). On the Sabanin-Laskowski Test for Citric Acid. World Journal of Organic Chemistry, 8(1), 5-6. Available from: [Link]
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FINETECH. How to ensure Citric Acid quality? Available from: [Link]
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Scribd. Production and Analysis of Citric Acid Using HPLC Method. Available from: [Link]
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ResearchGate. (2020). On the Sabanin-Laskowski Test for Citric Acid. Available from: [Link]
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Hiranuma. (2020). Purity determination of citric acid. Available from: [Link]
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The Good Scents Company. citrazinic acid, 99-11-6. Available from: [Link]
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HELIX Chromatography. Quantitative UV HPLC Analysis of Citric Acid in Solution. Available from: [Link]
- Google Patents. CN108164458B - Synthetic method of citrazinic acid.
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Scherer, R., Rybka, A. C. P., & Godoy, H. T. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. Available from: [Link]
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Al-Farga, A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(20), 6927. Available from: [Link]
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911Metallurgist. (2017). Citrate Process Analytical Chemistry. Available from: [Link]
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D'Urso, L., et al. (2021). Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. The Journal of Physical Chemistry C, 125(8), 4731-4740. Available from: [Link]
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Sciencemadness.org. (2011). Preparation of Citrazinic Acid. Available from: [Link]
-
Mazzini, F., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. The Journal of Physical Chemistry A, 124(21), 4336-4344. Available from: [Link]
Sources
The 2,6-Dioxopyridine-4-Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in HIV-1 Integrase Inhibition
For drug discovery researchers and medicinal chemists, the quest for novel antiviral agents is a continuous endeavor. Within this landscape, the inhibition of HIV-1 integrase (IN) has emerged as a clinically validated and highly successful strategy in the management of HIV/AIDS. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: the 2,6-dihydroxypyridine-4-carboxamide derivatives and their close isosteres, the dihydroxypyrimidine-4-carboxamides. We will dissect the key structural features that govern their potent anti-HIV activity, compare their performance with established alternatives, and provide the experimental framework necessary for their evaluation.
The Rationale: Targeting the HIV-1 Integrase Strand Transfer
HIV-1 integrase is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for viral replication.[1] This enzyme catalyzes two key reactions: 3'-processing and strand transfer. The this compound scaffold belongs to a class of agents known as integrase strand transfer inhibitors (INSTIs). These inhibitors function by chelating the divalent metal ions (typically Mg²⁺) within the enzyme's active site, thereby blocking the strand transfer step of integration.[2][3] The core pharmacophore responsible for this chelation is the triad of heteroatoms within the dihydroxypyridine or dihydroxypyrimidine ring system.[2]
Core Scaffold Analysis: this compound and Key Isosteres
The foundational structure for this class of inhibitors is citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid). However, significant advancements in potency and pharmacokinetic properties have been achieved with the isomeric 5,6-dihydroxypyrimidine-4-carboxamide scaffold.[4] This guide will focus on the SAR of these pyrimidine analogs, as they represent a more optimized and extensively studied series for HIV-1 integrase inhibition.
The general structure consists of three key regions that have been systematically modified to probe the SAR:
-
The Chelating Core: The dihydroxypyrimidine ring responsible for metal ion chelation.
-
The C2-Substituent: Modifications at the 2-position of the pyrimidine ring.
-
The N-Substituted Carboxamide: The amide linkage at the 4-position, with various substituents on the nitrogen atom.
Structure-Activity Relationship (SAR) Insights
Systematic medicinal chemistry efforts have elucidated the critical role of each structural component in driving antiviral potency.
The Indispensable Role of the N-Benzyl Group
One of the most critical determinants of activity is the substituent on the carboxamide nitrogen. Early studies quickly established that an N-benzyl group is highly favorable for potent inhibition. Further optimization revealed that substitution on the benzyl ring significantly impacts cellular activity.
-
Halogen Substitution: Introduction of a halogen, particularly fluorine, at the para-position of the benzyl ring consistently enhances antiviral potency. The N-(4-fluorobenzyl) moiety is a common feature in many of the most active compounds in this series.[4]
Probing the C2-Position for Enhanced Potency and Pharmacokinetics
The C2-position of the pyrimidine ring has proven to be a fertile ground for optimization, allowing for the introduction of various functionalities that can improve both potency and pharmacokinetic properties.
-
Introduction of Basic Amines: Incorporating a basic amino group at the C2-position generally leads to a significant increase in antiviral activity. This is exemplified by the dramatic improvement in potency observed when moving from simple alkyl or aryl groups to those containing a dimethylamino moiety.[4]
-
Impact of Steric Bulk and Lipophilicity: The size and lipophilicity of the C2-substituent are crucial. For instance, the 1-(dimethylamino)-1-methylethyl group has been identified as a particularly effective substituent, balancing potency with favorable pharmacokinetic properties.[4]
Comparative Performance Data
The following table summarizes the in vitro cellular activity of representative 5,6-dihydroxypyrimidine-4-carboxamide derivatives against HIV-1 replication. The data highlights the key SAR trends discussed above.
| Compound ID | C2-Substituent | N-Carboxamide Substituent | Antiviral Activity (CIC₉₅ in nM) |
| 1 | -H | 4-fluorobenzyl | >1000 |
| 2 | -CH₃ | 4-fluorobenzyl | 800 |
| 3 | -C(CH₃)₂NH₂ | 4-fluorobenzyl | 100 |
| 4 (Compound 38) | -C(CH₃)₂N(CH₃)₂ | 4-fluorobenzyl | 78 |
Data synthesized from Pace, P., et al. (2007). J Med Chem.[4]
Analysis: The data clearly demonstrates the positive impact of introducing a substituted amino group at the C2 position. The unsubstituted compound 1 is inactive, while the introduction of a simple methyl group in compound 2 confers some activity. A significant jump in potency is seen with the introduction of a primary amine in compound 3 , and further enhancement is achieved with the tertiary amine in compound 4 , one of the most potent compounds in this series.[4]
Mechanism of Action: A Visual Representation
The inhibitory action of this compound derivatives and their isosteres is centered on their ability to chelate the two essential Mg²⁺ ions in the HIV-1 integrase active site. This interaction prevents the binding and subsequent reaction with the host DNA, effectively halting the integration process.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Experimental Protocols
General Synthetic Workflow
The synthesis of N-substituted 5,6-dihydroxypyrimidine-4-carboxamides typically follows a convergent route, as outlined below.
Caption: General Synthetic Workflow.
Step-by-Step Synthesis of a Representative Compound
Synthesis of 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide (Compound 4)
This protocol is a representative example based on methodologies described in the literature.[4]
-
Preparation of the Pyrimidine Core:
-
To a solution of sodium ethoxide in ethanol, add diethyl oxalate and 2-(dimethylamino)-2-methylpropanimidamide hydrochloride.
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction to room temperature, acidify with HCl, and collect the resulting precipitate by filtration to yield ethyl 2-[1-(dimethylamino)-1-methylethyl]-5,6-dihydroxypyrimidine-4-carboxylate.
-
-
Saponification:
-
Suspend the ethyl ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the mixture with aqueous HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry under vacuum to obtain 2-[1-(dimethylamino)-1-methylethyl]-5,6-dihydroxypyrimidine-4-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid in DMF, add 4-fluorobenzylamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Assay Components:
-
Recombinant HIV-1 integrase enzyme.
-
A 5'-end labeled oligonucleotide substrate mimicking the viral DNA terminus.
-
A target DNA substrate.
-
Assay buffer containing MgCl₂.
-
-
Procedure:
-
Pre-incubate the HIV-1 integrase enzyme with the test compound (at various concentrations) in the assay buffer for 30-60 minutes at room temperature.
-
Add the labeled viral DNA substrate and incubate for an additional 15 minutes.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Allow the reaction to proceed for 60-90 minutes at 37°C.
-
Stop the reaction by adding a solution containing EDTA and formamide.
-
Denature the DNA products by heating at 95°C.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results by autoradiography or phosphorimaging and quantify the inhibition of the strand transfer product formation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold and its pyrimidine isosteres represent a highly versatile and potent class of HIV-1 integrase inhibitors. The key SAR takeaways are the necessity of a metal-chelating dihydroxy-azine core, the beneficial role of an N-(para-halo)benzyl group on the carboxamide, and the significant potency enhancement achieved by introducing small, basic amine-containing substituents at the C2-position.
These compounds compare favorably to other classes of INSTIs and have demonstrated excellent potency and promising pharmacokinetic profiles. Future research in this area could explore further modifications to the C2-substituent to enhance resistance profiles against mutant viral strains and to further optimize pharmacokinetic properties for long-acting formulations. The detailed understanding of the SAR presented in this guide provides a solid foundation for the rational design of next-generation HIV-1 integrase inhibitors.
References
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Pace, P., Di Francesco, M. E., Gardelli, C., Harper, S., Muraglia, E., Nizi, E., ... & Summa, V. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of medicinal chemistry, 50(9), 2225-2239. [Link]
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Fenwick, C., Scott, A. D., Johnson, A., Kvaratskhelia, M., & Taltavull, C. (2012). Probing chelation motifs in HIV integrase inhibitors. Journal of Biological Chemistry, 287(5), 3465-3473. [Link]
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Patel, M., Nagula, M., Kanyalkar, M., Kanna, S., Lagisetti, C., & Anjum, S. (2020). Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. Bioorganic & medicinal chemistry, 28(13), 115541. [Link]
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Neamati, N., & Zare, H. (2016). Progress in HIV-1 integrase inhibitors: a review of their chemical structure diversity. Iranian journal of pharmaceutical research: IJPR, 15(3), 595. [Link]
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Hare, S., Smith, S. J., Métifiot, M., Jaxa-Chamiec, A., Pommier, Y., Hughes, S. H., & Cherepanov, P. (2010). Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance. Proceedings of the National Academy of Sciences, 107(46), 20057-20062. [Link]
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Summa, V., Petrocchi, A., Matassa, V. G., Gardelli, C., Muraglia, E., Rowley, M., ... & Pace, P. (2006). 4, 5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of medicinal chemistry, 49(23), 6646-6649. [Link]
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A Comparative Guide to the Synthetic Routes of 2,6-Dihydroxyisonicotinic Acid
Abstract
2,6-Dihydroxyisonicotinic acid, also known as citrazinic acid, is a pivotal heterocyclic compound with a dihydropyridine ring structure.[1][2] Its utility spans from being a precursor in the synthesis of pharmaceuticals and functional materials to its role in the development of adsorbents, dyes, and as a fluorophore in carbon nanodots.[1][3] Given its broad applicability, the efficient and scalable synthesis of citrazinic acid is a topic of significant interest to the research and drug development community. This guide provides an in-depth comparison of the most prevalent synthetic routes originating from citric acid, offering a critical analysis of their methodologies, yields, and operational considerations. We present detailed experimental protocols, comparative data, and mechanistic insights to assist researchers in selecting the optimal synthetic strategy for their specific application.
Introduction: The Chemistry of Citrazinic Acid
2,6-Dihydroxyisonicotinic acid (CAS 99-11-6) is a pyridine derivative characterized by hydroxyl groups at positions 2 and 6, and a carboxylic acid group at position 4.[4][5] The compound exists in multiple tautomeric forms, most notably the keto-enol equilibrium between the dihydroxy-pyridine and the hydroxy-pyridone forms, which influences its chemical reactivity and physical properties.[2] Its synthesis is dominated by methods that construct the pyridine ring through condensation and cyclization reactions, with the most economically viable starting material being citric acid. This guide will focus on three primary methodologies employing citric acid in combination with an ammonia source.
Overview of Synthetic Pathways from Citric Acid
The transformation of citric acid into 2,6-dihydroxyisonicotinic acid involves a condensation reaction with an ammonia source to form an intermediate, followed by cyclization and dehydration to yield the pyridone ring. The primary variations in this approach lie in the choice of the ammonia source (ammonia vs. urea) and the reaction conditions (e.g., high pressure, hydrothermal, solvent-based).
Caption: High-level overview of synthetic strategies.
Route A: High-Pressure Ammonolysis of Citric Acid
This method represents a direct approach where citric acid is reacted with a molar excess of concentrated aqueous ammonia in a sealed vessel under elevated temperature and autogenous pressure.
Causality & Rationale: The use of a closed system is critical. Heating aqueous ammonia generates high internal pressure, which increases the concentration of ammonia in the solution and significantly accelerates the rate of reaction with citric acid. The elevated temperature (125-175 °C) provides the necessary activation energy for the condensation and subsequent cyclization-dehydration cascade that forms the pyridine ring. The excess of ammonia ensures the reaction proceeds to completion.
Experimental Protocol: Route A
Adapted from U.S. Patent 2,729,647.[6]
-
Charging the Reactor: In a suitable high-pressure autoclave or sealed reaction vessel, charge citric acid and concentrated aqueous ammonia (20-75% by weight). A molar ratio of 5 to 35 moles of ammonia per mole of citric acid is recommended.
-
Reaction: Seal the vessel and heat the mixture to a temperature between 125 °C and 175 °C. The reaction proceeds under the autogenous pressure generated at this temperature. Maintain these conditions for a sufficient duration to complete the reaction.
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. Carefully vent any residual pressure.
-
Precipitation: Transfer the resulting solution and acidify it with a strong acid (e.g., hydrochloric acid) to a low pH. This protonates the carboxylate group and reduces the solubility of the product.
-
Purification: The 2,6-dihydroxyisonicotinic acid precipitates as a solid. Collect the precipitate by filtration, wash with cold water to remove residual salts and acid, and dry under vacuum.
Caption: Workflow for High-Pressure Ammonolysis.
Route B: Hydrothermal Synthesis with Urea
This modern approach utilizes urea as the ammonia source in a hydrothermal reaction. The process is lauded for its simplicity, high yield, and high purity, avoiding the need for corrosive concentrated ammonia solutions and external pressure setups.
Causality & Rationale: Urea, when heated in water, decomposes to ammonia and carbon dioxide. In a closed hydrothermal reactor, this in-situ generation of ammonia creates the necessary reactant under high-temperature (160-200 °C) and high-pressure conditions, driving the reaction with citric acid. This one-pot method is environmentally benign, using only water as a solvent, and the subsequent workup is straightforward. The ultrasonic treatment in the initial step ensures the homogeneous dissolution and mixing of reactants, which is crucial for a consistent reaction.[7]
Experimental Protocol: Route B
Adapted from Chinese Patent CN108164458B.[7]
-
Preparation of Solution: Dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in 60-80 mL of deionized water.
-
Homogenization: Treat the solution with ultrasound for 5-10 minutes to ensure the reactants are fully dissolved and uniformly mixed.
-
Hydrothermal Reaction: Transfer the mixed solution into a 100 mL Teflon-lined stainless steel autoclave. Seal the reactor and place it in an oven preheated to 160-200 °C. Maintain the reaction for 2-6 hours.
-
Cooling: After the reaction period, allow the autoclave to cool naturally to room temperature. A dark green solution is typically obtained.
-
Isolation and Purification: Transfer the reaction solution to a centrifuge tube. Centrifuge the solution at high speed. Decant the supernatant. The resulting yellow precipitate is the 2,6-dihydroxyisonicotinic acid product.
-
Drying: Dry the obtained solid to yield the final product. The patent reports purities of >96% and yields of 70-85%.[7]
Caption: Workflow for Hydrothermal Synthesis.
Route C: Solvent-Based Synthesis with Urea via Citrazinamide Intermediate
This route also uses urea but employs an inert, high-boiling point organic solvent like ethylene glycol. A key feature of this process is the formation and isolation of citrazinamide as an intermediate, which is subsequently hydrolyzed to the final acid.
Causality & Rationale: Using a high-boiling solvent like ethylene glycol allows the reaction to be conducted at a high, stable temperature (e.g., 130-135 °C) under atmospheric pressure, obviating the need for a high-pressure reactor.[8] This enhances safety and simplifies the required equipment. The reaction proceeds in two distinct stages: first, the formation of citrazinamide, which is precipitated by acid neutralization. Second, this stable intermediate is hydrolyzed with a base (e.g., sodium hydroxide) to cleave the amide bond, followed by acidification to precipitate the final product. This two-step process can offer better control and potentially higher purity compared to one-pot melts, which were historically plagued by low yields.[8]
Experimental Protocol: Route C
Adapted from U.S. Patent 2,752,354A.[8]
-
Amide Formation: In a reaction vessel equipped with a stirrer and condenser, react citric acid with an excess of urea in ethylene glycol as the solvent. Heat the mixture to approximately 130-135 °C.
-
Intermediate Precipitation: After the reaction is complete, cool the mass and neutralize it with an acid to precipitate the crude citrazinamide.
-
Intermediate Isolation: Filter the crude citrazinamide precipitate and wash it with water.
-
Hydrolysis: Create an aqueous slurry of the crude citrazinamide. Add a stoichiometric excess of sodium hydroxide solution to the filtrate. Heat the solution (e.g., on a steam bath) for approximately 30 minutes to effect hydrolysis of the amide to the sodium salt of citrazinic acid.
-
Final Product Precipitation: Cool the solution and acidify it to precipitate the purified 2,6-dihydroxyisonicotinic acid.
-
Purification: Filter the final product, wash with water, and dry. A yield of 51% based on the initial citric acid is reported.[8]
Caption: Workflow for Solvent-Based Synthesis.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on available equipment, desired yield and purity, and safety considerations. The hydrothermal method (Route B) stands out for its high yield, high purity, and operational simplicity.
| Parameter | Route A: High-Pressure Ammonolysis | Route B: Hydrothermal w/ Urea | Route C: Solvent-Based w/ Urea |
| Starting Materials | Citric Acid, Conc. Ammonia | Citric Acid, Urea | Citric Acid, Urea |
| Solvent | Water | Deionized Water | Ethylene Glycol |
| Key Conditions | 125-175 °C, Autogenous Pressure | 160-200 °C, 2-6 h | 130-135 °C, Atmospheric Pressure |
| Reported Yield | Not specified, older methods <10%[8] | 70-85% [7] | 51%[8] |
| Reported Purity | Not specified | >96% [7] | Not specified, but purified |
| Pros | Direct, one-step reaction | High yield, high purity, simple setup, environmentally benign | Avoids high-pressure equipment |
| Cons | Requires high-pressure autoclave, handles corrosive ammonia | Requires hydrothermal reactor | Lower yield, multi-step process with intermediate isolation |
Conclusion and Recommendations
For laboratory-scale and industrial production, the hydrothermal synthesis using citric acid and urea (Route B) emerges as the superior method for preparing 2,6-dihydroxyisonicotinic acid. It offers an outstanding combination of high yield, excellent purity, operational simplicity, and improved safety and environmental friendliness by avoiding corrosive reagents and organic solvents.[7] While the high-pressure ammonolysis method (Route A) is direct, it poses significant equipment and safety challenges. The solvent-based approach (Route C) is a viable alternative if high-pressure equipment is unavailable, but it comes at the cost of a lower yield and a more complex, multi-step procedure. Researchers should prioritize the hydrothermal route for its efficiency and robust performance.
References
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Wikipedia. Citrazinic acid. [Link]
- CN108164458B. Synthetic method of citrazinic acid.
- US2752354A. Process for preparing citrazinamide and citrazinic acid.
- US2729647A. Process for preparing citrazinic acid.
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Kiyani, H. (2023). Synthesis of Isoxazole-5(4H)-ones Using Citrazinic Acid as an Organocatalyst in Aqueous Conditions. Organic Preparations and Procedures International. [Link]
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Ottokemi. Citrazinic acid, 98% 99-11-6. [Link]
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Fischer, G. (2023). The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid). ResearchGate. [Link]
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A Researcher's Guide to Validating the Biological Activity of Citrazinic Acid-Derived Compounds
Introduction: The Therapeutic Potential of the Citrazinic Acid Scaffold
Citrazinic acid (CZA), a pyridine derivative, represents a fascinating and versatile scaffold in medicinal chemistry. Characterized by a 2,6-dihydroxypyridine-4-carboxylic acid core, CZA and its derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities. These activities primarily include anticancer, antimicrobial, and enzyme inhibitory properties. The core structure, with its potential for hydrogen bonding, metal chelation, and various substitutions, allows for the generation of a wide array of analogs with finely tuned biological functions.
This guide provides a comprehensive framework for researchers aiming to validate the biological activities of novel citrazinic acid-derived compounds. We will move beyond mere protocol recitation to explain the scientific rationale behind experimental choices, ensuring that each validation workflow is robust, reproducible, and authoritative. We will objectively compare the performance of these derivatives to established standards and provide the detailed methodologies required to generate high-fidelity, comparable data in your own laboratory.
Part 1: Comparative Analysis of Anticancer Activity
One of the most explored therapeutic avenues for citrazinic acid derivatives is their potential as anticancer agents. These compounds often exert their effects by inducing apoptosis (programmed cell death) in cancer cells, frequently sparing normal cells. The validation of this activity hinges on quantifying cytotoxicity and elucidating the underlying molecular mechanisms.
Mechanism of Action: Induction of Apoptosis via p53/JNK Signaling
Many pyridine-based anticancer compounds trigger apoptosis through the activation of stress-related signaling pathways. A common mechanism involves the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK). In response to cellular stress induced by the compound, JNK becomes activated and can phosphorylate p53. This phosphorylation stabilizes p53, preventing its degradation and allowing it to accumulate in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes like Bax, which leads to mitochondrial dysfunction and the activation of caspases, ultimately executing cell death.[1][2][3][4]
Performance Comparison: Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the cytotoxic potential of a compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table presents illustrative IC₅₀ values for pyrano[3,2-c]pyridine derivatives (structurally related to CZA derivatives) against the MCF-7 human breast cancer cell line, compared to the standard chemotherapeutic agent, Doxorubicin.[5][6]
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Pyrano[3,2-c]pyridine Deriv. 1 | MCF-7 | 100 ± 5.0[6] | Doxorubicin | 2.14[5] |
| Pyrano[3,2-c]pyridine Deriv. 2 | MCF-7 | 180 ± 6.0[6] | Doxorubicin | 2.14[5] |
| Pyrano[3,2-c]pyridine Deriv. 3 | MCF-7 | 60 ± 4.0[6] | Doxorubicin | 2.14[5] |
| Pyrano[3,2-c]pyridine Deriv. 4 | MCF-7 | 140 ± 5.0[6] | Doxorubicin | 2.14[5] |
| Pyridine-based Compound 12 | MCF-7 | 0.5[5] | Doxorubicin | 2.14[5] |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison is most accurate when performed within the same study under identical conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[2][7][8]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of your citrazinic acid derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds and controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[2][5]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals. Mix gently by pipetting or shaking.[2]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Part 2: Comparative Analysis of Antimicrobial Activity
Citrazinic acid and its parent compound, citric acid, are known to possess antimicrobial properties.[9] Derivatives can be tested for their efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring antimicrobial susceptibility. The table below provides illustrative MIC values for various compounds against common bacterial strains, providing a benchmark for your derivatives.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Ciprofloxacin Deriv. A | ≤0.125[10] | 1[10] | Ciprofloxacin | 0.25[11] | 0.013[9] |
| Ciprofloxacin Deriv. B | 0.25[10] | >32 | Ciprofloxacin | 0.25[11] | 0.013[9] |
| Ciprofloxacin Deriv. C | 0.0625[11] | 0.25[11] | Ciprofloxacin | 0.25[11] | 0.013[9] |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison is most accurate when performed within the same study under identical conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid broth medium within a 96-well microtiter plate.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the citrazinic acid derivative in a suitable solvent (e.g., DMSO) and then dilute it in sterile Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.
-
Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x concentrated compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[11]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., grown overnight on an agar plate) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension further in MHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[12]
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of bacterial growth. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Part 3: Comparative Analysis of HIV-1 Integrase Inhibition
The core structure of some citrazinic acid derivatives resembles that of known HIV-1 integrase strand transfer inhibitors (INSTIs). These drugs block the catalytic activity of the integrase enzyme, a crucial step in the viral replication cycle where the viral DNA is inserted into the host cell's genome.[13][14]
Mechanism of Action: Inhibition of Strand Transfer
HIV-1 integrase performs two key catalytic actions: 3'-processing and strand transfer. INSTIs, including the reference drug Raltegravir, function by chelating essential metal ions (typically Mg²⁺) in the enzyme's active site. This prevents the integrase from binding to host DNA and catalyzing the strand transfer reaction, effectively halting the integration of the viral genome.[12][15]
Performance Comparison: HIV-1 Integrase Inhibition (IC₅₀)
The potency of an integrase inhibitor is determined by its IC₅₀ value in a biochemical assay that measures the inhibition of the strand transfer step.
| Compound Class | Representative IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Diketo Acid Derivative (L-731,988) | 80[12] | Raltegravir | 2-7[16] |
| Naphthyridine Carboxamide (L-870,810) | 8 | Raltegravir | 2-7[16] |
| Quinolone Carboxylic Acid | 20 (S-1360)[12] | Raltegravir | 2-7[16] |
Note: Data is compiled from multiple sources for illustrative comparison against the first-in-class drug, Raltegravir.
Experimental Protocol: Real-Time PCR-Based Integrase Assay
This assay provides a quantitative, non-radioactive method to measure the 3'-processing activity of integrase, which is a prerequisite for strand transfer and is effectively inhibited by INSTIs.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Substrate: Use a biotinylated synthetic oligonucleotide that mimics the sequence of the HIV-1 LTR U5 end.
-
Enzyme: Use purified, recombinant HIV-1 integrase.
-
Inhibitors: Prepare serial dilutions of your citrazinic acid derivatives and a positive control inhibitor (e.g., Raltegravir).
-
-
Inhibition Reaction:
-
In a reaction tube, combine the reaction buffer (containing HEPES, DTT, and MgCl₂), the integrase enzyme, and the test inhibitor (or vehicle control).
-
Incubate briefly to allow the inhibitor to bind to the enzyme.
-
Add the biotinylated LTR substrate to start the 3'-processing reaction.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes). In this reaction, active integrase will cleave the terminal two nucleotides, removing the biotin label from the main oligonucleotide strand.
-
-
Capture of Processed Substrate:
-
Transfer the reaction mixture to an avidin-coated PCR tube or well. Incubate to allow any uncleaved, biotinylated substrate to bind to the avidin.
-
Wash the tube/well with PBS to remove the enzyme, inhibitors, and any cleaved (non-biotinylated) substrate.
-
-
Real-Time PCR Quantification:
-
Perform real-time PCR using primers and a probe specific to the LTR substrate sequence.
-
Interpretation: If the integrase was active (i.e., not inhibited), it cleaved the biotin tag, meaning the substrate was washed away and is unavailable for PCR amplification, resulting in a late or absent PCR signal. If the integrase was inhibited, the biotinylated substrate remains intact, binds to the avidin, and is available for amplification, resulting in an early and strong PCR signal.
-
-
Data Analysis: The degree of inhibition is correlated with the strength of the PCR signal (e.g., earlier Ct value). Plot the PCR signal against the inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the anticancer, antimicrobial, and anti-HIV-1 integrase activities of novel citrazinic acid derivatives. By employing standardized, citable protocols and comparing results against established benchmarks, researchers can generate high-quality, reproducible data. The experimental workflows and comparative data provided herein serve as a foundational template for the rigorous evaluation of these promising compounds. Future work should focus on exploring the structure-activity relationships (SAR) to optimize potency and selectivity, as well as advancing the most promising leads into more complex cellular and in vivo models to assess their true therapeutic potential.
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC, NIH. Available at: [Link]
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HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. PMC, NIH. Available at: [Link]
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Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI. Available at: [Link]
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Comparative analysis of the chelating properties of citrazinic acid and EDTA
A Comparative Guide to the Chelating Properties of Citrazinic Acid and EDTA
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can profoundly impact experimental outcomes, product stability, and therapeutic efficacy. Ethylenediaminetetraacetic acid (EDTA) has long been the industry's workhorse, a benchmark against which other chelators are measured. However, the expanding chemical toolbox presents alternatives like citrazinic acid, a heterocyclic compound derived from citric acid, which warrants careful consideration.
This guide provides a comprehensive comparative analysis of the chelating properties of citrazinic acid and the well-established EDTA. We will move beyond a simple recitation of facts to explore the underlying chemical principles, provide field-proven experimental protocols for validation, and offer insights to guide your selection process for specific applications.
Molecular Structure and Chelation Mechanism
The efficacy of a chelator is fundamentally rooted in its molecular structure—specifically, the number and arrangement of electron-donating atoms that can form coordinate bonds with a central metal ion.
Ethylenediaminetetraacetic Acid (EDTA): The Hexadentate Gold Standard
EDTA is an aminopolycarboxylic acid renowned for its ability to form exceptionally stable 1:1 complexes with a wide range of metal ions. Its power lies in its hexadentate ("six-toothed") structure, featuring four carboxylate groups and two tertiary amine groups.[1] These six donor sites work in concert to envelop a metal ion, forming a highly stable, cage-like structure. This phenomenon, known as the chelate effect, results in a complex that is significantly more stable than if the metal were bound to six separate monodentate ligands.[2]
The formation of an EDTA-metal complex can be visualized as follows:
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A Comparative Guide to the Efficacy of Citrazinic Acid Derivatives and Standard Antimicrobial Agents
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a cornerstone of modern drug development. Among these, citrazinic acid derivatives have emerged as a noteworthy class of compounds with potential antimicrobial applications. This guide provides a comparative analysis of the efficacy of these derivatives against established, standard antimicrobial agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this novel compound class.
Introduction: The Chemical Landscape of Antimicrobial Agents
The efficacy of an antimicrobial agent is fundamentally tied to its chemical structure and its ability to interact with specific targets within a microbial cell. Standard agents, developed over decades, have well-defined mechanisms of action, which also, unfortunately, serve as the basis for evolved resistance.
Citrazinic Acid Derivatives: A Primer
Citrazinic acid (2,6-dihydroxyisonicotinic acid) is a pyridine derivative. Its derivatives are synthesized to enhance antimicrobial properties by modifying functional groups on the core structure. The proposed antimicrobial action of citrazinic acid and its derivatives is multifaceted, often attributed to their ability to chelate metal ions essential for bacterial enzyme function and to disrupt cell membrane integrity.[1][2] The mechanism can also involve inducing a low pH environment within the cell, which damages DNA and proteins.[1]
Standard Antimicrobial Agents: Mechanisms of Action
For the purpose of this comparison, we will focus on two widely recognized classes of antibiotics:
-
Fluoroquinolones (e.g., Ciprofloxacin): These synthetic, broad-spectrum antibiotics function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][4][5] By stabilizing the complex between these enzymes and DNA, they block the progression of the DNA replication fork, leading to double-strand DNA breaks and cell death.[5][6] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV inhibition is more critical for Gram-positive bacteria.[][7]
-
Beta-Lactams (e.g., Ampicillin): This major class of antibiotics, which includes penicillins and cephalosporins, acts by inhibiting the synthesis of the peptidoglycan layer that forms the bacterial cell wall.[8][9] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are the DD-transpeptidases responsible for the final cross-linking step in peptidoglycan synthesis.[10] This disruption leads to a faulty cell wall, osmotic instability, and ultimately cell lysis.[8][10]
Experimental Design for Comparative Efficacy Analysis
To provide a robust comparison, a standardized in vitro testing workflow is essential. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental in antimicrobial susceptibility testing.[11]
Rationale for Methodological Choices
-
Bacterial Strains: A representative panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity. These organisms are common pathogens and have well-characterized differences in their cell wall structures.[12]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine susceptibility testing.[13] Its formulation is low in inhibitors that could interfere with the antimicrobial agents and supports the satisfactory growth of most common pathogens.[13]
-
Inoculum Standardization: Preparing a standardized bacterial inoculum, typically adjusted to approximately 5 x 10^5 Colony Forming Units (CFU)/mL, is critical for the reproducibility and accuracy of the assay.[11][14]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for determining the MIC and MBC values, providing a self-validating system from initial inhibition to bactericidal confirmation.
Caption: Workflow for MIC and MBC Determination.
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) [11][14][15]
-
Preparation of Compounds: Prepare a stock solution of each test compound (Citrazinic Acid Derivative, Ciprofloxacin, Ampicillin) in a suitable solvent. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the selected bacterial strains overnight. Dilute the culture in fresh CAMHB and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve the final target inoculum concentration of ~5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14][16]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay [17][18][19]
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[18]
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[17][20]
Comparative Efficacy Data
The following table summarizes representative data obtained from studies investigating the antimicrobial properties of citrazinic acid and its derivatives, compared to standard agents. Note: These values are illustrative and can vary based on the specific derivative and bacterial strain tested.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Citrazinic Acid Derivative | E. coli (Gram-negative) | 64 - 256 | >256 | >4 |
| S. aureus (Gram-positive) | 32 - 128 | 128 - 512 | ~4 | |
| Ciprofloxacin | E. coli (Gram-negative) | 0.015 - 1 | 0.03 - 2 | ≤4 |
| S. aureus (Gram-positive) | 0.12 - 2 | 0.25 - 4 | ≤4 | |
| Ampicillin | E. coli (Gram-negative) | 2 - 8 | 4 - 16 | ≤4 |
| S. aureus (Gram-positive) | 0.25 - 2 | 0.5 - 4 | ≤4 |
Interpretation of Results:
-
Potency: Standard agents like Ciprofloxacin and Ampicillin generally exhibit significantly lower MIC and MBC values, indicating higher potency against the tested organisms.
-
Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio is a key indicator. A ratio of ≤ 4 is generally considered evidence of bactericidal (killing) activity, while a higher ratio suggests bacteriostatic (growth-inhibiting) activity.[18] Both Ciprofloxacin and Ampicillin are known bactericidal agents. The illustrative data for the citrazinic acid derivative suggests it may be primarily bacteriostatic against E. coli and potentially bactericidal against S. aureus at higher concentrations.
Mechanistic Insights: A Comparative View
The fundamental difference in efficacy often lies in the specificity and efficiency of the drug's mechanism of action.
Caption: Comparison of Antimicrobial Mechanisms.
As the diagram illustrates, standard agents have highly specific molecular targets (DNA gyrase, PBPs).[6] This specificity accounts for their high potency. In contrast, the proposed mechanisms for citrazinic acid derivatives—such as altering intracellular pH and disrupting membranes—are more general.[1] While this could be advantageous in overcoming resistance mechanisms that alter a single target site, it often corresponds to a lower intrinsic potency, requiring higher concentrations to achieve a therapeutic effect.
Discussion and Future Directions
While standard antimicrobial agents currently demonstrate superior potency in vitro, the research into citrazinic acid derivatives is valuable for several reasons. Their distinct, less specific mechanisms of action may prove effective against multi-drug resistant (MDR) strains where target-specific therapies have failed. Recent studies have shown that some derivatives can inhibit the growth of diverse Gram-negative bacteria, which are notoriously difficult to treat due to their protective outer membrane.[12]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the citrazinic acid scaffold to identify derivatives with enhanced potency and a more favorable therapeutic index.
-
Combination Therapy: Investigating the synergistic effects of citrazinic acid derivatives when used in combination with standard antibiotics. Citrazinic acid itself has been shown to alter bacterial metabolism, which could potentially re-sensitize resistant bacteria to conventional drugs.[21][22]
-
Mechanism of Action Elucidation: Further studies are required to pinpoint the primary bactericidal targets and fully understand the molecular interactions responsible for their antimicrobial effects.
Conclusion
Citrazinic acid derivatives represent an area of active research in the quest for new antimicrobial agents. While current data indicates they are generally less potent than standard agents like fluoroquinolones and beta-lactams, their different mode of action holds potential for future applications, particularly against resistant pathogens. The experimental framework provided in this guide offers a standardized approach for the continued evaluation and comparison of these and other novel antimicrobial candidates.
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[Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance]. (1994). PubMed. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Retrieved from [Link]
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RegisteredNurseRN.com. (2022). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX [Video]. YouTube. Retrieved from [Link]
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Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Bełkot, Z., et al. (2023). Citric Acid: Properties, Microbial Production, and Applications in Industries. MDPI. Retrieved from [Link]
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Liu, C., et al. (2023). Citric Acid Confers Broad Antibiotic Tolerance through Alteration of Bacterial Metabolism and Oxidative Stress. National Center for Biotechnology Information. Retrieved from [Link]
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Acharya, A., et al. (2022). Antibacterial Properties of Citric Acid/β-Alanine Carbon Dots against Gram-Negative Bacteria. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Bridging the Gap: In Vitro vs. In Vivo Correlation of Citrazinic Acid Derivative Activity
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic candidate from a lab bench discovery to a clinical reality is fraught with challenges, none more critical than the transition from in vitro (in a test tube) to in vivo (in a living organism) systems. This guide provides an in-depth technical analysis of the correlation—and frequent disparity—between in vitro and in vivo results, using the versatile class of citrazinic acid derivatives as a central case study. As compounds with reported activities ranging from enzyme inhibition to anticonvulsant properties, they serve as an excellent model to explore the complexities of predicting real-world efficacy from initial screening data.[1][2]
This document moves beyond simplistic protocol lists. It is designed to instill a causal understanding of experimental choices and to highlight the self-validating systems necessary for robust drug development, grounded in authoritative scientific principles.
The Fundamental Disconnect: Why Potency In Vitro Doesn't Guarantee Efficacy In Vivo
A common pitfall in early-stage drug discovery is the over-reliance on potent in vitro data, such as a low IC50 value in an enzyme inhibition assay. While an essential first step, this isolated metric fails to account for the complex physiological gauntlet a compound must run to reach its target in a living system. This journey is governed by the principles of ADME: Absorption, Distribution, Metabolism, and Excretion.
For many citrazinic acid derivatives, which are often analogues of kynurenic acid (KYNA), the ultimate goal is to modulate neurological pathways.[3] This introduces a formidable challenge: the blood-brain barrier (BBB), a highly selective gatekeeper that prevents most molecules from entering the central nervous system.[4][5] Kynurenic acid itself has very low permeability across the BBB, necessitating the development of analogues designed to overcome this limitation.[4][6] Therefore, a derivative might be a powerful enzyme inhibitor in a cell-free system but utterly ineffective in vivo if it cannot be absorbed from the gut, is rapidly metabolized by the liver, or fails to cross the BBB.[5][6]
The following sections will dissect the experimental methodologies for both domains, compare representative data, and explore the pharmacokinetic and pharmacodynamic factors that underpin the success or failure of the in vitro to in vivo transition.
Part 1: The In Vitro Proving Ground – Enzyme Inhibition Assay
A primary mechanism of action for many citrazinic acid derivatives is the inhibition of kynurenine aminotransferases (KATs), particularly KAT-II, which is the predominant enzyme responsible for synthesizing the neuromodulator KYNA in the brain.[3][7] Elevated levels of KYNA are associated with cognitive deficits in conditions like schizophrenia, making KAT-II an attractive therapeutic target.[3][8]
An in vitro fluorimetric assay is a standard high-throughput method to screen for and characterize KAT-II inhibitors.[3]
Workflow: In Vitro KAT-II Inhibition Assay
Caption: Workflow for a typical in vitro KAT-II enzyme inhibition assay.
Detailed Protocol: Fluorimetric KAT-II Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of citrazinic acid derivatives against human KAT-II.
-
Materials:
-
Recombinant human KAT-II enzyme.
-
L-kynurenine (substrate).
-
α-ketoglutarate (co-factor).
-
Pyridoxal 5'-phosphate (PLP).
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Test compounds (Citrazinic acid derivatives dissolved in DMSO).
-
96-well black microtiter plates.
-
Fluorimetric plate reader.
-
-
Procedure:
-
To each well of a 96-well plate, add 50 µL of assay buffer containing PLP.
-
Add 2 µL of the test compound solution at various concentrations (typically a serial dilution). For control wells, add 2 µL of DMSO.
-
Add 20 µL of the KAT-II enzyme solution and mix gently.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing L-kynurenine and α-ketoglutarate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M formic acid.
-
Measure the fluorescence of the product, kynurenic acid (KYNA), using a plate reader with an excitation wavelength of ~330 nm and an emission wavelength of ~400 nm.[9]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression.
-
Sample In Vitro Data
| Compound ID | Structure Modification | Target | IC50 (µM) |
| CZA-01 | Parent Citrazinic Acid | KAT-II | >100 |
| CZA-02 | Lipophilic Ester Group | KAT-II | 15.2 |
| CZA-03 | Aminoalkyl Side Chain | KAT-II | 0.85 |
| CZA-04 | Halogenated Phenyl Ring | KAT-II | 0.095 |
Note: Data is illustrative, based on structure-activity relationships seen in similar heterocyclic inhibitors.[3]
From this data, CZA-04 appears to be an exceptional candidate due to its sub-micromolar inhibitory activity. A purely in vitro perspective would rank it as the top priority for further development.
Part 2: The In Vivo Crucible – Anticonvulsant Activity Models
To assess whether the in vitro enzyme inhibition translates into a physiological effect in the central nervous system, a relevant in vivo model is required. Since modulating kynurenic acid levels can impact glutamate receptor activity, a common approach is to test for anticonvulsant effects.[4] The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests in rodents are standard, widely used screening models.[10][11][12]
Workflow: In Vivo Anticonvulsant Screening (PTZ Model)
Caption: Workflow for an in vivo pentylenetetrazole (PTZ)-induced seizure model.
Detailed Protocol: PTZ-Induced Seizure Model in Mice
-
Objective: To determine the median effective dose (ED50) of citrazinic acid derivatives required to protect against chemically-induced seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Materials:
-
Pentylenetetrazole (PTZ).
-
Vehicle (e.g., saline with 5% Tween 80).
-
Test compounds (Citrazinic acid derivatives).
-
Syringes, observation chambers.
-
-
Procedure:
-
Animals are randomly divided into groups (n=6-10 per group).
-
Test compounds are formulated in the vehicle and administered to the respective groups at varying doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives only the vehicle.
-
After a predetermined time (e.g., 30 minutes for i.p. administration to allow for absorption and distribution), each mouse is injected with a convulsant dose of PTZ (e.g., 80 mg/kg, subcutaneous).[13]
-
Immediately after PTZ injection, each animal is placed in an individual transparent observation box.
-
Animals are observed for 30-60 minutes. Key parameters recorded include the latency to the first clonic convulsion and the presence or absence of tonic hindlimb extension.[13][14]
-
The absence of a tonic-clonic seizure during the observation period is considered a positive sign of protection.
-
The percentage of animals protected in each group is calculated.
-
The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
-
Sample In Vivo Data
| Compound ID | Administration Route | In Vivo Model | ED50 (mg/kg) | Key Observation |
| CZA-01 | i.p. | PTZ-induced seizure | >300 | Inactive |
| CZA-02 | i.p. | PTZ-induced seizure | 120 | Moderate activity |
| CZA-03 | i.p. | PTZ-induced seizure | 25 | High activity, good CNS penetration |
| CZA-04 | i.p. | PTZ-induced seizure | 250 | Poor activity despite high in vitro potency |
Part 3: Correlating the Data – The Moment of Truth
Now, we must synthesize the findings from both experimental realms. This is where the true scientific insight is generated, moving from data collection to knowledge creation.
Comparative Data Summary
| Compound ID | In Vitro IC50 (µM) | In Vivo ED50 (mg/kg) | IVIVC Assessment |
| CZA-01 | >100 | >300 | Good Correlation: Inactive in both. |
| CZA-02 | 15.2 | 120 | Poor Correlation: Weak in vivo effect relative to in vitro potency. |
| CZA-03 | 0.85 | 25 | Excellent Correlation: Potent in vitro and in vivo. |
| CZA-04 | 0.095 | 250 | No Correlation: Highly potent in vitro but poor in vivo efficacy. |
Analysis of Discrepancies: The Case of CZA-04 vs. CZA-03
The most striking result is the failure of the most potent in vitro compound, CZA-04 , to perform well in vivo. Conversely, CZA-03 , while less potent in the enzyme assay, shows excellent in vivo efficacy. This discrepancy is the cornerstone of IVIVC and points directly to pharmacokinetic factors.
-
Blood-Brain Barrier (BBB) Permeability: The aminoalkyl side chain on CZA-03 may increase its polarity and/or allow it to engage with specific transporters, facilitating its entry into the brain. In contrast, the bulky, halogenated phenyl ring on CZA-04 , while optimal for binding to the enzyme's active site, may render the molecule too large, too lipophilic, or a substrate for efflux pumps (like P-glycoprotein) at the BBB, preventing it from reaching its CNS target.[4][15]
-
Metabolic Stability: CZA-04 might be rapidly metabolized by liver enzymes (e.g., cytochrome P450s) into inactive forms, drastically reducing the amount of active compound that reaches the systemic circulation and, subsequently, the brain.
-
Plasma Protein Binding: A high degree of binding to plasma proteins like albumin can effectively sequester a drug, rendering it unavailable to cross membranes and engage its target. The structural features of CZA-04 may promote high plasma protein binding, while CZA-03 may have a more favorable free fraction.
Factors Governing In Vitro-In Vivo Correlation
Caption: Key factors bridging the gap between in vitro potency and in vivo efficacy.
Conclusion and Forward Look
This guide demonstrates that while in vitro assays are indispensable for initial screening and mechanism-of-action studies, they represent only the first chapter of a compound's story. A successful drug candidate must possess not only high target affinity (in vitro potency) but also a favorable pharmacokinetic profile that allows it to reach and remain at its target site at a sufficient concentration for a sufficient duration (in vivo efficacy).
The case of the citrazinic acid derivatives highlights a critical principle: drug development must be a multi-parameter optimization process. A lead compound like CZA-03 , which balances good (but not necessarily the best) in vitro potency with favorable ADME and BBB penetration properties, is far more valuable than a highly potent but physiologically unavailable compound like CZA-04 .
For researchers in this field, the path forward involves:
-
Early ADME Profiling: Incorporate simple, early-stage in vitro ADME assays (e.g., Caco-2 for permeability, microsome stability for metabolism) alongside primary activity screens.
-
Structure-Property Relationships: Go beyond structure-activity relationships (SAR) to build structure-property relationships (SPR), understanding how chemical modifications impact physical properties like solubility, lipophilicity, and metabolic soft spots.
-
Iterative Design: Use in vivo pharmacokinetic and efficacy data to inform the next round of chemical synthesis, creating a feedback loop that optimizes for a complete drug-like profile, not just a single parameter.
By embracing this holistic and integrated approach, the scientific community can more efficiently bridge the translational gap and improve the success rate of bringing novel therapeutics from the laboratory to the clinic.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,6-Dihydroxypyridine-4-carboxamide and its Derivatives
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,6-Dihydroxypyridine-4-carboxamide and its common analogue, 2,6-Dihydroxypyridine-4-carboxylic acid (Citrazinic Acid, CAS 99-11-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Core Chemical Profile and Hazard Analysis
Before handling disposal, a clear understanding of the compound's characteristics is essential. 2,6-Dihydroxypyridine-4-carboxylic acid is the most well-documented compound in this family and will serve as our primary reference.
Properties Overview: This compound is typically a light yellow, crystalline powder.[1] It is stable under normal conditions but will carbonize at temperatures above 300°C without melting.[1][2] While not acutely toxic, its primary hazards are irritant effects upon contact.
Table 1: Chemical and Hazard Identifiers
| Property | Identifier | Source(s) |
|---|---|---|
| Chemical Name | 2,6-Dihydroxypyridine-4-carboxylic acid | [2][3] |
| Common Synonyms | Citrazinic Acid, 2,6-Dihydroxyisonicotinic acid | [2][3][4] |
| CAS Number | 99-11-6 | [3][4] |
| Molecular Formula | C₆H₅NO₄ | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [4] |
| Incompatibilities | Strong oxidizing agents |[6] |
Expert Rationale: The hazard profile (irritant) dictates that the primary safety goal is to prevent physical contact and aerosolization.[4] Unlike volatile or reactive compounds, the risks associated with this compound are primarily related to direct handling. Therefore, all procedures must focus on minimizing dust generation and ensuring containment.
The Disposal Workflow: From Bench to Pickup
The disposal of any chemical is a regulated process governed by federal and institutional policies.[7] The following workflow ensures compliance and safety at every stage.
Step 1: Waste Characterization
The first crucial step is to correctly identify the waste stream. Is the material pure, unused product? Is it a reaction mixture? Or is it contaminated labware? This determination dictates the entire disposal path.
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory practice, preventing accidental and hazardous chemical reactions within a waste container.[8]
Causality: this compound is a non-halogenated organic solid. It must not be mixed with incompatible waste streams. For instance, mixing with strong oxidizing agents could create an unpredictable exothermic reaction.[6] Similarly, it should not be mixed with liquid waste unless it is part of a defined solution designated for a specific liquid waste stream.
Caption: Waste Segregation Decision Tree.
Step 3: Container Selection and Labeling
All hazardous waste must be collected in appropriate, sealed containers.[9]
-
For Pure/Solid Waste: The best container is often the original manufacturer's bottle.[9] If unavailable, use a clearly labeled, wide-mouth polyethylene or glass jar with a secure, screw-on cap.[8][10]
-
For Contaminated Labware (Gloves, Wipes, etc.): Double-bag the waste in clear, heavy-duty plastic bags.[10] These bags should then be placed inside a rigid, sealable container (like a labeled pail or drum).
-
Labeling: Every waste container must be labeled with a "Hazardous Waste" tag the moment the first drop or gram of waste is added.[7][11] The label must include:
Step 4: Accumulation and Storage
Waste containers must be stored safely pending pickup by Environmental Health & Safety (EHS).
-
Location: Store in a designated satellite accumulation area within the lab. This area should be clearly marked and away from general traffic.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a plastic tub) to contain any potential leaks.[10] The secondary container must be able to hold 110% of the volume of the largest primary container.[10]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[10][12] Parafilm and corks are not acceptable closures.[10]
-
Time & Quantity Limits: Be aware of institutional and federal limits on waste accumulation. Typically, waste must be collected within 90-150 days from the start date, and laboratories cannot accumulate more than 55 gallons of a single waste stream.[9][10]
Step 5: Arranging for Disposal
When the container is nearly full (e.g., 75%) or approaching its time limit, submit a chemical waste collection request to your institution's EHS department.[7][9] Do not allow containers to become overfilled, as this creates a safety hazard.[8]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
